14,15-EET-SI
Descripción
Propiedades
IUPAC Name |
(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGGACSUDOHOT-PHTXUDHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of 14,15-EET-SI: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. It functions as a critical signaling molecule in various physiological processes, most notably as an endothelium-derived hyperpolarizing factor (EDHF) involved in the regulation of vascular tone.[1][2][3] However, the inherent chemical and metabolic instability of 14,15-EET, primarily due to its rapid hydrolysis by soluble epoxide hydrolase (sEH), limits its therapeutic potential.[4][5]
To overcome this limitation, stable analogs have been developed. 14,15-EET-Sulfonimide (14,15-EET-SI) is one such analog, where the C-1 carboxyl group is replaced with a sulfonimide group. This modification serves as a bioisostere, retaining the acidic properties necessary for activity while enhancing metabolic stability. Crucially, studies have demonstrated that this compound is equipotent to its parent compound, 14,15-EET, in inducing vasorelaxation.[6] Therefore, the mechanism of action described herein for 14,15-EET is directly applicable to this compound. This guide provides a detailed examination of the molecular pathways activated by this compound, quantitative data on its interactions, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Vasodilation via Vascular Smooth Muscle Hyperpolarization
The principal physiological role of this compound is the induction of vascular relaxation. This is achieved through a well-defined signaling cascade within vascular smooth muscle cells (VSMCs), leading to membrane hyperpolarization.
-
Receptor Binding and G-Protein Activation: this compound acts on the surface of VSMCs, though a specific high-affinity G-protein coupled receptor (GPCR) has yet to be definitively identified.[7][8] Binding of the ligand is believed to activate a stimulatory G-protein (Gsα).[4]
-
cAMP Production and PKA Activation: The activated Gsα subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[9][10]
-
Potassium Channel Activation: PKA phosphorylates and activates large-conductance Ca2+-activated K+ (BKCa) channels on the smooth muscle cell membrane.[1][2]
-
Hyperpolarization and Relaxation: Activation of BKCa channels causes an efflux of potassium (K+) ions from the cell, leading to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-gated L-type Ca2+ channels, reducing the influx of extracellular calcium. The subsequent decrease in intracellular Ca2+ concentration prevents the activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation.[3]
Modulation by Soluble Epoxide Hydrolase (sEH)
The biological activity of endogenous 14,15-EET is tightly regulated by the enzyme soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5] While this compound is designed for greater stability, understanding the role of sEH is crucial in the context of EET signaling. Pharmacological inhibition of sEH is a key strategy to increase the bioavailability and prolong the effects of endogenous EETs.[11]
Additional Signaling Pathways and Cellular Effects
Beyond vasodilation, this compound influences several other signaling pathways, contributing to a range of cellular effects including anti-inflammation, cell proliferation, and neurite outgrowth.
-
TRPV4 Channel Activation: 14,15-EET is an endogenous agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.[12] Activation of TRPV4 leads to an influx of Ca2+, which can contribute to neurite outgrowth in neuronal cells and modulate vascular tone.[13]
-
PI3K/Akt and ERK Signaling: In various cell types, including cancer cells, 14,15-EET has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways.[8] These pathways are central regulators of cell survival (anti-apoptosis) and proliferation. This activation may involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).[14]
-
PPARγ Activation: 14,15-EET can function as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[8] This interaction is linked to the anti-inflammatory effects of EETs.
-
Inhibition of Prostaglandin (B15479496) Synthesis: 14,15-EET can competitively inhibit prostaglandin H (PGH) synthase, a key enzyme in the synthesis of prostaglandins, thereby reducing the production of pro-inflammatory mediators like PGE2.[11][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of 14,15-EET and its analogs.
Table 1: Vasodilatory Potency of this compound
| Compound | Assay | Potency | Reference |
|---|---|---|---|
| 14,15-EET | Bovine Coronary Artery Relaxation | ED₅₀ ≈ 2.2 μM | [4] |
| this compound | Bovine Coronary Artery Relaxation | Equipotent to 14,15-EET |[6] |
Table 2: Binding Affinity and Receptor Characteristics
| Ligand | Cell Type | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| 14(R),15(S)-EET | U-937 Monocyte Cells | K_d | 13.84 ± 2.58 nM | [10] |
| 14(R),15(S)-EET | U-937 Monocyte Cells | B_max | 3.54 ± 0.28 pmol/10⁶ cells | [10] |
| 14(R),15(S)-EET | Guinea Pig Mononuclear Cells | K_i | 226.3 nM |[16] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Ex Vivo Vasorelaxation Assay
Objective: To determine the vasodilatory effect and potency of this compound on isolated arterial rings.
Principle: Arterial rings are mounted in an organ bath, pre-contracted with an agonist like U46619 (a thromboxane (B8750289) A2 mimetic), and then exposed to cumulative concentrations of the test compound. The resulting relaxation is measured as a change in isometric tension.
Methodology:
-
Tissue Preparation: Bovine coronary arteries are dissected and placed in cold Krebs-bicarbonate buffer. The arteries are cleaned of connective tissue and cut into 2-3 mm rings.
-
Mounting: Rings are mounted on wire myographs in organ baths containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
Pre-contraction: Rings are contracted with a submaximal concentration of U46619 to achieve approximately 80% of the maximal contraction.
-
Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath.
-
Data Acquisition: Changes in isometric tension are recorded. Relaxation is expressed as a percentage decrease from the pre-contracted tension.
-
Analysis: Concentration-response curves are generated, and the ED₅₀ (concentration causing 50% of maximal relaxation) is calculated.
Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
Objective: To determine if this compound or its analogs inhibit the activity of sEH.
Principle: The assay uses a non-fluorescent sEH substrate that, upon hydrolysis by sEH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human sEH enzyme, the fluorogenic substrate (e.g., PHOME), and the test compound (this compound) at various concentrations.
-
Assay Setup: In a 96-well microplate, add the sEH enzyme to each well. Add the test compound or vehicle control. A known sEH inhibitor (e.g., AUDA) is used as a positive control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence kinetically over 30 minutes using a plate reader with appropriate excitation/emission wavelengths (e.g., 330/465 nm).
-
Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value.
Protocol 3: TRPV4 Channel Activation Assay (Intracellular Calcium Measurement)
Objective: To determine if this compound activates TRPV4 channels by measuring changes in intracellular calcium ([Ca2+]i).
Principle: Cells expressing TRPV4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-8). Activation of the channel leads to Ca2+ influx, which is detected as an increase in fluorescence.
Methodology:
-
Cell Culture: Culture cells known to express TRPV4 (e.g., PC12 cells, endothelial cells, or TRPV4-transfected HEK293 cells) on glass coverslips.
-
Dye Loading: Incubate the cells with a Ca2+-sensitive dye (e.g., Fluo-8 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse with buffer and record baseline fluorescence for several minutes.
-
Compound Application: Perfuse the cells with a solution containing this compound.
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Controls: To confirm the involvement of TRPV4, pre-incubate cells with a specific TRPV4 antagonist (e.g., HC067047) before applying this compound.
-
Analysis: Quantify the change in fluorescence intensity from baseline upon compound application. Compare the response in the presence and absence of the antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. agilent.com [agilent.com]
- 5. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP3 sensitizes TRPV4 channel to the mechano- and osmotransducing messenger 5′-6′-epoxyeicosatrienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Biological Functions and Activities of 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] This eicosanoid and its more stable sulfonimide analog, 14,15-EET-SI, have garnered significant attention in the scientific community for their diverse and potent biological activities.[2] Both compounds are known to exert significant effects on the cardiovascular, renal, nervous, and immune systems, making them promising targets for therapeutic intervention in a range of diseases. This technical guide provides a comprehensive overview of the core biological functions and activities of 14,15-EET and its sulfonimide analog, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Core Biological Functions and Activities
Cardiovascular Effects
14,15-EET and its analogs are potent vasodilators, playing a crucial role in the regulation of vascular tone and blood pressure.[3][4] Their mechanism of action primarily involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][5]
Quantitative Data on Vasodilatory Effects
| Compound | Vessel Type | EC50 | Maximum Relaxation (%) | Reference |
| 14,15-EET | Bovine Coronary Artery | ~1 µM | 80-94% | [2][5] |
| This compound | Bovine Coronary Artery | Equipotent to 14,15-EET | Equiactive with 14,15-EET | [2] |
| 14,15-EET-PISA | Bovine Coronary Artery | ~1 µM | 84.5 ± 7.5% | [5] |
| 14,15-EET-BSA | Bovine Coronary Artery | ~1 µM | 89.6 ± 3.9% | [5] |
| 14,15-EET-BZDC-SA | Bovine Coronary Artery | ~1 µM | 92.9 ± 5.0% | [5] |
Experimental Protocol: Vascular Tone Assessment in Bovine Coronary Arteries
A common method to assess the vasodilatory properties of 14,15-EET analogs involves the use of isolated bovine coronary artery rings.[6]
-
Tissue Preparation: Bovine hearts are obtained, and the coronary arteries are dissected and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as the thromboxane (B8750289) A2 mimetic U-46619.[6]
-
Compound Administration: Cumulative concentrations of 14,15-EET or its analogs are added to the bath.
-
Data Acquisition: Changes in isometric tension are recorded to measure the extent of relaxation. The results are typically expressed as a percentage of the pre-contraction tension.[6]
Signaling Pathway: Vasodilation
Renal Functions
14,15-EET and its analogs have been shown to modulate renal function, including effects on renin release and tubular transport.[3][7] These actions contribute to the regulation of blood pressure and fluid homeostasis.
Quantitative Data on Renal Effects
| Compound | Model | Effect | Magnitude of Effect | Reference |
| 14,15-EET | Rat Renal Cortical Slices | Inhibition of Isoproterenol-stimulated Renin Release | Reduced increase from 169% to 47% at 10⁻⁶ M | [7] |
| 14,15-EET analog | Spontaneously Hypertensive Rats | Increased Renal Blood Flow | +30% | [8] |
| 14,15-EET analog | Spontaneously Hypertensive Rats | Increased Cortical Blood Flow | +26% | [8] |
Experimental Protocol: Renin Release Assay from Renal Cortical Slices
This protocol is used to investigate the direct effects of compounds on renin secretion.[7]
-
Tissue Preparation: Kidneys are harvested from rats, and the cortex is sliced.
-
Incubation: The cortical slices are incubated in a physiological buffer at 37°C.
-
Stimulation: Renin release is stimulated with an agent like isoproterenol.
-
Compound Treatment: The slices are co-incubated with the stimulating agent and various concentrations of 14,15-EET.
-
Measurement: The concentration of renin in the incubation medium is determined using a radioimmunoassay or other suitable methods.
Anti-inflammatory Activities
14,15-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[9][10] This leads to a reduction in the expression of adhesion molecules and pro-inflammatory cytokines.
Experimental Workflow: Investigating Anti-inflammatory Effects
Signaling Pathway: Inhibition of NF-κB Activation
Neurological Functions
In the central nervous system, 14,15-EET has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[11][12] It achieves this by modulating key signaling cascades involved in synaptic function.
Quantitative Data on Neurological Effects
| Compound | Model | Effect | Reference |
| 14,15-EET | Rat Hippocampal Slices | Enhanced HFS-induced LTP | [11] |
| 14,15-EET | Rat Hippocampal Slices | Enhanced Forskolin-induced LTP | [11] |
| 14,15-EET (100 nmol/L) | PC12 Cells | Enhanced NGF-induced cell differentiation by 240% | [13] |
| 14,15-EET (100 nmol/L) | PC12 Cells | Enhanced NGF-induced neurite extension by 140% | [13] |
Experimental Protocol: Electrophysiological Recording of Long-Term Potentiation
-
Slice Preparation: The hippocampus is dissected from the brain of a rodent and sliced into thin sections.
-
Recording Setup: The slices are placed in a recording chamber perfused with artificial cerebrospinal fluid.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic transmission is recorded.
-
LTP Induction: High-frequency stimulation (HFS) is delivered to induce LTP.
-
Compound Application: 14,15-EET or a vehicle control is applied to the slice before or during LTP induction.
-
Post-induction Recording: fEPSPs are recorded for an extended period to assess the magnitude and stability of LTP.
Signaling Pathway: Facilitation of Long-Term Potentiation
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of renin release by 14,15-epoxyeicosatrienoic acid in renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Signaling Pathways Activated by 14,15-EET-SI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core signaling pathways activated by 14,15-Epoxyeicosatrienoic acid sulfonimide (14,15-EET-SI), a stable analog of the endogenous lipid mediator 14,15-EET. This document summarizes key quantitative data, offers detailed experimental protocols for studying these pathways, and presents visual diagrams to elucidate the complex molecular interactions.
Core Signaling Cascades
14,15-EET and its stable analog, this compound, have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, migration, and inflammation. These effects are mediated through the activation of several key intracellular signaling pathways. The primary pathways identified are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Additionally, 14,15-EET has been found to transactivate the Epidermal Growth Factor Receptor (EGFR), activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and modulate integrin-mediated signaling.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of 14,15-EET on key signaling molecules and cellular responses.
Table 1: Effects of 14,15-EET on Protein Phosphorylation
| Cell Type | Treatment | Measured Parameter | Fold/Percent Change | Reference |
| Hippocampal Slices | 14,15-EET | p-ERK42 | 143.5 ± 5.9% of vehicle | [1] |
| Hippocampal Slices | 14,15-EET | p-ERK44 | 141.7 ± 5.8% of vehicle | [1] |
| Hippocampal Slices | 14,15-EET | p-CaMKII | 132.2 ± 6.4% of vehicle | [1] |
| Hippocampal Slices | 14,15-EET | p-NR2B | Increased significantly | [1][2] |
| Hippocampal Slices | 14,15-EET | p-GluR1 | Increased significantly | [1][2] |
| Tca-8113 cells | 100 nM 14,15-EET | p-EGFR | Significantly elevated | [3] |
| Tca-8113 cells | 100 nM 14,15-EET | p-ERK | Significantly induced | [3][4] |
| Tca-8113 cells | 100 nM 14,15-EET | p-Akt | Significantly induced | [3] |
Table 2: Effects of 14,15-EET on Cell Proliferation and Cycle
| Cell Type | Treatment | Measured Parameter | Observation | Reference |
| Tca-8113 cells | 100 nM 14,15-EET | Cell Proliferation | Stimulated | [3][4] |
| Tca-8113 cells | 100 nM 14,15-EET | S-G2-M Phase Cells | Increased percentage | [3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Lines:
-
Human carcinoma cells (e.g., Tca-8113) are cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Human umbilical vein endothelial cells (HUVECs) are maintained in their specific endothelial cell growth medium.
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media.[5]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM).
-
In some experiments, cells are pre-treated with inhibitors such as AUDA (an sEH inhibitor) for 2 hours before stimulation with this compound.[3]
-
Treatment durations can vary from minutes for signaling studies to hours or days for proliferation and apoptosis assays.
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Use β-actin as a loading control to normalize protein levels.[3]
-
Protocol 3: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 4: Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.
-
Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
-
This guide provides a foundational understanding of the signaling pathways activated by this compound. The provided protocols serve as a starting point for researchers to design and execute experiments to further explore the multifaceted roles of this important signaling molecule in various physiological and pathological contexts.
References
- 1. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
14,15-EET-SI: A Stable and Potent Analog of 14,15-EET for Research and Drug Development
An In-depth Technical Guide
Abstract
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules with significant therapeutic potential, particularly in cardiovascular and renal diseases. However, the clinical translation of native EETs, such as 14,15-EET, is hampered by their metabolic instability. This technical guide provides a comprehensive overview of 14,15-EET-SI, a sulfonimide analog of 14,15-EET designed for enhanced stability and oral bioavailability. We delve into the rationale for its development, its comparative biological activity, and the key signaling pathways it modulates. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and structured data to facilitate further investigation and application of this promising stable EET analog.
Introduction: The Challenge of 14,15-EET Instability
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a range of beneficial biological effects, including vasodilation, anti-inflammatory actions, and protection against apoptosis.[1] These properties make it an attractive candidate for therapeutic intervention in conditions such as hypertension, kidney injury, and cardiovascular disease.[1]
However, the in vivo application of 14,15-EET is limited by its rapid metabolic inactivation.[2] The primary routes of degradation include:
-
Hydrolysis by soluble epoxide hydrolase (sEH): This is a major catabolic pathway where the epoxide group is converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4]
-
β-oxidation: The carboxylic acid chain can be shortened through this metabolic process.[2]
-
Esterification into phospholipids: Incorporation into cell membranes can sequester the molecule, limiting its signaling activity.[2][5]
To overcome these limitations, stable analogs of 14,15-EET have been developed. This compound, a methylsulfonimide analog, represents a key advancement in this area. The replacement of the carboxylic acid group with a sulfonimide moiety confers resistance to β-oxidation and esterification, thereby increasing its metabolic stability and potential for oral activity.[6][7]
This compound: A Metabolically Robust Analog
The defining feature of this compound is its enhanced stability compared to the native compound. The sulfonimide group is not a substrate for the enzymes involved in β-oxidation and esterification, leading to a longer biological half-life. While direct comparative pharmacokinetic data is limited, the improved in vivo efficacy of EET analogs with modified carboxylic acid groups supports their enhanced stability.[7]
Comparative Biological Activity
Crucially, the structural modification in this compound does not compromise its biological activity. Studies have demonstrated that this compound is equipotent to 14,15-EET in its primary function as a vasodilator.
| Compound | Agonist Activity (Vascular Relaxation) | Reference |
| 14,15-EET | ED₅₀ = 10⁻⁶ M | [8] |
| This compound | Equipotent to 14,15-EET | [8] |
ED₅₀: Half-maximal effective concentration
This equipotency in vascular agonist activity, as measured by the relaxation of precontracted bovine coronary arteries, indicates that the sulfonimide substitution effectively mimics the essential acidic function of the carboxyl group for receptor interaction and downstream signaling.[8] Furthermore, both 14,15-EET and its sulfonimide analog have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells.[6]
Mechanism of Action: Key Signaling Pathways
14,15-EET and its stable analog, this compound, exert their biological effects through the modulation of several key intracellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation and Vasodilation
The vasodilatory effects of 14,15-EET are primarily mediated through the activation of a G-protein coupled receptor, likely a Gsα subunit. This activation leads to the opening of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells. The subsequent efflux of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation.
mTORC2/Akt Signaling Pathway
14,15-EET has been shown to activate the mTORC2/Akt signaling pathway, which is crucial for cell survival and proliferation. This pathway is particularly relevant to the protective effects of 14,15-EET on the endothelium. Activation of this pathway can inhibit endothelial senescence.
EGFR Transactivation and Proliferative Signaling
14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-proliferative pathways such as the PI3K/Akt and ERK pathways. This mechanism is implicated in the mitogenic effects of 14,15-EET in certain cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
The synthesis of this compound involves the modification of the carboxylic acid group of a 14,15-EET precursor. While a specific detailed protocol for this compound is proprietary, the general approach for creating sulfonimide analogs of fatty acids is outlined below. This is a representative synthesis and may require optimization.
Workflow for Synthesis of EET Analogs
Materials:
-
14,15-epoxyeicosatrienoic acid methyl ester
-
Lithium aluminum hydride (LiAlH)
-
Methanesulfonyl chloride
-
Sodium azide (B81097)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Sodium hydride (NaH)
-
Methylsulfonamide
-
Solvents: Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Reagents for purification (silica gel, HPLC solvents)
Procedure:
-
Reduction of the ester: The starting 14,15-EET methyl ester is reduced to the corresponding alcohol using a reducing agent like LiAlH in an anhydrous solvent such as diethyl ether.
-
Conversion to an alkyl halide: The alcohol is then converted to an alkyl bromide using a reagent system like PPh₃ and CBr₄ in DCM.
-
Formation of the azide: The alkyl bromide is reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.
-
Staudinger reaction: The azide is converted to an amine via the Staudinger reaction using PPh₃ followed by hydrolysis.
-
Sulfonamide formation: The resulting amine is reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
-
N-alkylation: The sulfonamide is then N-alkylated. This can be a multi-step process to introduce the rest of the carbon chain, or if a suitable precursor was used, this step may be for modification.
-
Final deprotection and purification: Any protecting groups are removed, and the final product, this compound, is purified using column chromatography and/or HPLC.
Note: This is a generalized scheme. The actual synthesis may involve different protecting group strategies and reaction conditions.
In Vitro Vascular Reactivity Assay
This protocol details the measurement of the vasodilatory effects of this compound in comparison to 14,15-EET using isolated bovine coronary artery rings.
Materials:
-
Bovine hearts
-
Krebs buffer (in mM: 119 NaCl, 4.8 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose)
-
U-46619 (thromboxane A₂ mimetic)
-
14,15-EET and this compound stock solutions (in ethanol)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Vessel preparation: Left anterior descending coronary arteries are dissected from fresh bovine hearts and placed in ice-cold Krebs buffer. The arteries are cleaned of connective tissue and cut into 3-5 mm rings.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs buffer maintained at 37°C and continuously gassed with carbogen. The rings are connected to isometric force transducers.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. The Krebs buffer is changed every 15-20 minutes.
-
Pre-constriction: The arterial rings are pre-constricted with U-46619 to achieve a stable contraction plateau (typically 50-70% of the maximal contraction induced by KCl).
-
Cumulative concentration-response curves: Once a stable contraction is achieved, cumulative concentrations of 14,15-EET or this compound are added to the organ baths. The relaxation response is recorded after each addition until a maximal response is achieved.
-
Data analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction induced by U-46619. Concentration-response curves are plotted, and the ED₅₀ values are calculated using a suitable nonlinear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the activation of key proteins in the signaling pathways modulated by this compound, such as Akt and ERK.
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., anti-total-Akt) to confirm equal loading.
Conclusion and Future Directions
This compound stands out as a valuable tool for investigating the therapeutic potential of the EET pathway. Its enhanced metabolic stability and equipotency to the native 14,15-EET make it a superior candidate for in vivo studies and a promising lead for drug development. The detailed experimental protocols and an understanding of its engagement with key signaling pathways provided in this guide are intended to empower researchers to further explore the applications of this stable analog in a variety of disease models.
Future research should focus on obtaining a more complete pharmacokinetic and pharmacodynamic profile of this compound. Head-to-head studies directly comparing its in vivo half-life and bioavailability with 14,15-EET are crucial for its clinical translation. Furthermore, a deeper elucidation of the specific receptors and downstream effectors of 14,15-EET will open new avenues for designing even more targeted and effective EET-based therapeutics.
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterified eicosanoids: generation, characterization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
The Role of 14,15-EET in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] This endogenous signaling molecule plays a crucial role in cardiovascular homeostasis and has emerged as a significant therapeutic target in the management of cardiovascular diseases.[1][3][4] 14,15-EET exhibits a range of protective effects, including vasodilation, anti-inflammatory actions, pro-angiogenic properties, and protection against ischemia-reperfusion injury.[1][4][5][6] This technical guide provides an in-depth overview of the role of 14,15-EET in cardiovascular research, focusing on its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
Core Signaling Pathways of 14,15-EET
14,15-EET exerts its diverse biological effects through multiple signaling pathways, often involving the activation of specific ion channels and receptor-mediated mechanisms.
Vasodilation and Vascular Tone Regulation
A primary function of 14,15-EET is the regulation of vascular tone, leading to vasodilation.[1] This is primarily achieved through the activation of potassium (K+) channels in vascular smooth muscle cells, which causes hyperpolarization and subsequent relaxation.
-
Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels: 14,15-EET is a potent activator of BKCa channels in various vascular beds, including coronary arteries.[1][7] The activation of these channels leads to K+ efflux, membrane hyperpolarization, and vasodilation.[1] Evidence suggests that this activation may involve a G-protein coupled receptor (GPCR), specifically Gαs, which stimulates adenylyl cyclase and protein kinase A (PKA).[1]
-
Activation of ATP-Sensitive K+ (KATP) Channels: In mesenteric resistance arteries, 14,15-EET has been shown to activate KATP channels, contributing to its vasodilatory effects.[8] This activation also appears to be linked to the Gαs and cAMP/PKA signaling cascades.[8]
References
- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfonimide Analog of 14,15-EET and its Role in Potassium Channel Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with significant vasodilatory and anti-inflammatory properties. Its effects are largely mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. The sulfonimide analog of 14,15-EET, herein referred to as 14,15-EET-SI, is a synthetic derivative designed to have greater stability and potentially altered biological activity compared to the parent compound. While direct and extensive electrophysiological data on this compound is limited, its similar effects on vascular tone suggest a comparable mechanism of action involving potassium channel activation.
This technical guide provides an in-depth overview of the activation of potassium channels by 14,15-EET and its sulfonimide analog, this compound. Due to the wealth of available data for the parent compound, this guide will focus on the well-documented effects of 14,15-EET on potassium channels as a primary model for understanding the likely actions of this compound. Comparative data for this compound will be included where available.
Quantitative Data on Potassium Channel Activation by 14,15-EET
The activation of potassium channels by 14,15-EET has been quantified in various experimental settings, primarily using patch-clamp electrophysiology. The following tables summarize key quantitative data from studies on the effects of 14,15-EET on large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.
| Parameter | Cell Type | Agonist | Concentration | Effect | Citation |
| Channel Open Probability (Po) | Pig Coronary Artery Endothelial Cells | 14,15-EET | < 156 nM | Increase in Po by a mean factor of 4.3 ± 0.6 | [1] |
| KATP Current | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 5 µM | 6.9-fold increase (from 19.0 ± 7.9 pA to 132.0 ± 29.0 pA) | [2] |
| KATP Current | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 1 µM | 3.5-fold increase (to 57.5 ± 14.3 pA) | [2] |
| Membrane Potential | Rat Mesenteric Smooth Muscle Cells | 14,15-EET | 1 µM | Hyperpolarization from -20.5 ± 0.9 mV to -27.1 ± 3.0 mV | [2] |
| ATP IC50 | HEK293 cells expressing Kir6.2/SUR2A | 14,15-EET | 5 µM | Potent activation, similar to 11,12-EET which increased ATP IC50 by 9.6-fold | [3] |
Table 1: Quantitative Effects of 14,15-EET on Potassium Channel Activity
| Parameter | Cell Type | Agonist | Concentration | EC50 / IC50 | Citation |
| Vasorelaxation | Canine and Porcine Coronary Microvessels | 14,15-EET | N/A | 3-120 pM | [4] |
| KATP Channel Activation | Isolated Rat Mesenteric Smooth Muscle Cells | 11,12-EET | N/A | 87 nM | [5] |
| KATP Channel Activation | Rat Cardiac Ventricular Myocytes | 11,12-EET | N/A | 10 nM | [6] |
Table 2: Potency of EETs in Vasoactivity and Potassium Channel Activation
Signaling Pathways of 14,15-EET-Mediated Potassium Channel Activation
The activation of potassium channels by 14,15-EET is not typically a direct interaction with the channel itself but rather involves an intracellular signaling cascade. The primary pathway implicated is a G-protein-coupled mechanism.
Gsα-Protein Kinase A (PKA) Pathway for KATP Channel Activation
In vascular smooth muscle cells, 14,15-EET is proposed to bind to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding activates the stimulatory G-protein alpha subunit (Gsα), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which is thought to phosphorylate the KATP channel, leading to its opening. This signaling cascade has been elucidated through experiments showing that the effects of 14,15-EET on KATP channels are mimicked by cholera toxin (a Gsα activator) and abrogated by inhibitors of ADP-ribosylation and PKA.[2][5]
G-Protein Dependent Activation of BKCa Channels
The activation of BKCa channels by EETs in vascular smooth muscle cells is also dependent on a G-protein.[1] Studies have shown that the effect of EETs on BKCa channels is lost in excised inside-out patches, suggesting the requirement of a cytosolic signaling intermediate. The involvement of a G-protein is further supported by the inhibition of EET-induced channel activation by GTPβS, a non-hydrolyzable GTP analog that locks G-proteins in an inactive state.
Experimental Protocols
The primary technique for studying the effects of 14,15-EET and its analogs on potassium channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion channel activity in live cells or isolated membrane patches.
Cell Preparation
-
Vascular Smooth Muscle Cells: Freshly isolated from arteries (e.g., rat mesenteric artery) by enzymatic digestion.[2]
-
Endothelial Cells: Primary cultures from arteries (e.g., pig coronary artery).[1]
-
Heterologous Expression Systems: HEK293 cells transfected with cDNAs for specific potassium channel subunits (e.g., Kir6.2 and SUR2A for KATP channels).[3]
Patch-Clamp Configurations
-
Whole-Cell: Used to measure the total potassium current from an entire cell. This configuration is useful for studying the effects of extracellularly applied compounds on membrane potential and overall ion channel activity.[2]
-
Cell-Attached: A giga-ohm seal is formed between the pipette and the cell membrane, leaving the cell intact. This allows for the measurement of single-channel currents in a physiological intracellular environment.
-
Inside-Out: After forming a cell-attached patch, the pipette is withdrawn to excise a patch of membrane, exposing the intracellular side of the channels to the bath solution. This configuration is ideal for studying the direct effects of intracellular signaling molecules on channel activity.[1]
Typical Electrophysiological Solutions
-
Pipette Solution (for whole-cell KATP recordings): Contains (in mM): KCl (for potassium currents), MgCl2, HEPES, EGTA, and a defined concentration of ATP (e.g., 0.1 mM or 1 mM) to study KATP channel modulation. The pH is typically adjusted to 7.2-7.4.[2]
-
Bath Solution (extracellular): A physiological salt solution such as Tyrode's or Krebs-Henseleit buffer, containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.[2]
-
Symmetrical K+ Solutions (for single-channel recordings): Both pipette and bath solutions contain a high concentration of KCl (e.g., 140 mM) to increase the single-channel current amplitude, making them easier to resolve.
Experimental Workflow for Assessing KATP Channel Activation
Conclusion
This compound, a stable sulfonimide analog of 14,15-EET, is a valuable tool for investigating the physiological and pathological roles of this important class of signaling lipids. While direct electrophysiological studies on this compound are not as extensive as those for its parent compound, the available evidence strongly suggests a similar mechanism of action involving the activation of potassium channels, particularly BKCa and KATP channels, in the vasculature. This activation is mediated by intracellular signaling pathways, most notably a Gsα-PKA dependent cascade for KATP channels. The detailed quantitative data and experimental protocols provided for 14,15-EET in this guide serve as a robust framework for designing and interpreting future studies on this compound and other related compounds. Further research focusing on the direct electrophysiological characterization of this compound will be crucial for a more complete understanding of its specific interactions with potassium channels and its potential as a therapeutic agent.
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of cardiac K(ATP) channel activation by epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of ATP-sensitive K+ channels by epoxyeicosatrienoic acids in rat cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 14,15-EET-SI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases. Among the four regioisomers, 14,15-EET has garnered significant attention for its potent vasodilatory, anti-inflammatory, and cardioprotective effects. However, the therapeutic potential of native 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This has driven the development of more stable analogs, such as 14,15-EET-sulfonimide (14,15-EET-SI), which mimics the biological activity of 14,15-EET while exhibiting enhanced metabolic stability. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related analogs, focusing on their vasodilatory properties and interaction with key biological targets.
Core Structure-Activity Relationships of 14,15-EET Analogs
The biological activity of 14,15-EET analogs, including this compound, is highly dependent on specific structural features. Modifications to the carboxylic acid head group, the epoxy ring, the carbon chain, and the double bonds have profound effects on their potency and efficacy as vasodilators.
The Carboxylic Acid Moiety: A Critical Anchor
The acidic group at the carbon-1 position is crucial for the vasodilatory activity of 14,15-EET. Replacement of the carboxylic acid with an alcohol group results in a complete loss of activity.[1] However, esterification to a methyl ester or conversion to a methylsulfonimide, as in this compound, retains the full vasodilatory activity.[1] This indicates that the presence of an acidic or a bioisosteric replacement at this position is essential for receptor interaction.
The Epoxide Ring: Stereochemistry and Composition are Key
The 14,15-epoxide ring is another critical determinant of activity. The stereochemistry of the epoxide significantly influences potency, with the 14(S),15(R)-enantiomer being more potent than the 14(R),15(S)-enantiomer.[1] Furthermore, the cis-configuration of the epoxide is favored over the trans-configuration.[1] Replacement of the epoxy oxygen with sulfur (thiirane) or nitrogen (aziridine) leads to a loss of vasodilatory activity, highlighting the importance of the oxygen atom for biological function.[1]
The Acyl Chain: Length and Unsaturation Matter
The length and degree of unsaturation of the carbon chain connecting the carboxylic acid and the epoxide ring also modulate activity. Shortening the distance between these two functional groups leads to a reduction in both potency and efficacy.[1] While the removal of all three double bonds from the arachidonic acid backbone decreases potency, the presence of the Δ8 double bond is sufficient to maintain full activity.[1] Analogs with only a Δ5 or Δ11 double bond exhibit reduced potency.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the vasodilatory potency of 14,15-EET and key analogs in bovine coronary arteries.
| Compound | Modification | ED₅₀ (M) | Reference |
| 14,15-EET | - | 1 x 10⁻⁶ | [1] |
| 14,15-EET-methylsulfonimide (this compound) | Carboxyl group replaced with methylsulfonimide | ~1 x 10⁻⁶ | [1] |
| 14,15-EET-methyl ester | Carboxyl group esterified | ~1 x 10⁻⁶ | [1] |
| 14,15-EET-alcohol | Carboxyl group reduced to alcohol | Inactive | [1] |
| 14(R),15(S)-EET | Epoxide stereoisomer | Less potent than 14(S),15(R)-EET | [1] |
| 14,15-(trans)-EET | Trans-epoxide | Less potent than cis-epoxide | [1] |
| 14,15-EET-thiirane | Epoxy oxygen replaced with sulfur | Inactive | [1] |
| 14,15-EET-aziridine | Epoxy oxygen replaced with nitrogen | Inactive | [1] |
Signaling Pathway of 14,15-EET and its Analogs
14,15-EET and its stable analogs like this compound exert their vasodilatory effects primarily through a G-protein coupled receptor (GPCR) signaling cascade in vascular smooth muscle cells.
Caption: Signaling pathway of this compound leading to vasodilation.
The binding of this compound to a Gs-coupled prostaglandin receptor on the surface of vascular smooth muscle cells triggers the dissociation of the G-protein into its Gαs and Gβγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates large-conductance Ca²⁺-activated potassium (BKCa) channels. The opening of these channels allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.
Experimental Protocols
Isometric Tension Measurement in Bovine Coronary Artery Rings
This protocol is used to assess the vasodilatory effects of this compound and its analogs.
1. Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold Krebs-Henseleit solution.
-
Dissect the left anterior descending coronary artery and carefully remove excess connective and adipose tissue.
-
Cut the artery into 3-5 mm rings.
2. Mounting:
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
3. Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams, with solution changes every 15-20 minutes.
-
Induce a stable contraction by adding a thromboxane (B8750289) A₂ mimetic, such as U46619 (e.g., 10⁻⁷ M), to the organ bath.
4. Vasodilation Assay:
-
Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (e.g., this compound) to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by U46619.
-
Calculate the ED₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Caption: Workflow for the bovine coronary artery vasodilation assay.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory potential of 14,15-EET analogs on the sEH enzyme.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant human sEH enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., 14,15-EET analog) and a known sEH inhibitor (positive control).
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the sEH enzyme solution, and the test compound or control.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Caption: Workflow for the fluorometric sEH inhibition assay.
Conclusion
The sulfonimide moiety in this compound serves as an effective bioisostere for the carboxylic acid group, maintaining the crucial acidic character required for potent vasodilatory activity while enhancing metabolic stability. The structure-activity relationships of 14,15-EET analogs highlight the stringent structural requirements for interaction with their target receptors and subsequent activation of the downstream signaling cascade. A thorough understanding of these SAR principles is essential for the rational design and development of novel, stable, and potent EET mimetics for the treatment of cardiovascular and inflammatory diseases. The experimental protocols detailed herein provide a framework for the continued exploration and characterization of these promising therapeutic agents.
References
An In-depth Technical Guide on the Interaction of 14,15-EET-SI with Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) and soluble epoxide hydrolase (sEH). 14,15-EET, an important lipid signaling molecule derived from arachidonic acid, is known for its vasodilatory, anti-inflammatory, and cardioprotective effects. However, its biological activity is short-lived due to rapid hydrolysis by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] The development of metabolically stable analogs of 14,15-EET that can either mimic its effects or inhibit sEH is a key strategy in therapeutic development.[3] This guide details the mechanism of sEH inhibition, presents quantitative data on inhibitor potency, outlines experimental protocols for assessing this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to 14,15-EET and Soluble Epoxide Hydrolase (sEH)
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids produced from arachidonic acid by cytochrome P450 epoxygenases.[1] Among the four regioisomers, 14,15-EET has been extensively studied for its diverse physiological roles, including regulation of vascular tone, anti-inflammatory responses, and ion channel modulation.[4][5] The primary route of metabolic inactivation of 14,15-EET is its conversion to 14,15-DHET by soluble epoxide hydrolase (sEH), a cytosolic enzyme.[1] Inhibition of sEH has emerged as a promising therapeutic approach to enhance and prolong the beneficial effects of endogenous EETs by increasing their bioavailability.[6]
This compound: A Stable Analog
This compound is a methyl sulfonamide analog of 14,15-EET.[7] This structural modification makes the compound more resistant to metabolic degradation through processes like β-oxidation and esterification into cell membranes, which are common metabolic fates for fatty acid-derived molecules.[7] Notably, this compound has been shown to be equipotent to 14,15-EET in terms of its vascular agonist activity, as demonstrated by its ability to induce relaxation in precontracted bovine coronary arteries.[7]
Mechanism of sEH Inhibition by 14,15-EET Analogs
While 14,15-EET itself is a substrate for sEH, synthetic analogs can be designed to act as inhibitors. These inhibitors typically bind to the active site of the sEH enzyme, preventing the hydrolysis of endogenous EETs. The development of potent sEH inhibitors has been a significant focus of research, with various chemical scaffolds, including ureas, amides, and carbamates, showing high efficacy. Although specific kinetic data for this compound as an sEH inhibitor is not extensively detailed in the public domain, its structural similarity to other EET analogs that exhibit inhibitory activity suggests it may interact with the sEH active site.
The general mechanism of competitive sEH inhibition involves the inhibitor molecule occupying the catalytic pocket of the enzyme, thereby blocking the access of the natural substrate, 14,15-EET. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).
Quantitative Data on sEH Inhibition
The following table summarizes the inhibitory potency of a selection of 14,15-EET analogs and other well-characterized sEH inhibitors against human sEH. This data provides a comparative context for understanding the potential efficacy of compounds like this compound.
| Compound | IC50 (nM) for human sEH | Reference |
| Unsubstituted Urea Analog (12) | 16 | [3] |
| Tetrazole Analog (19) | 11 | [8] |
| Oxadiazole-5-thione Analog (25) | >500 | [8] |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3 | [8] |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorescent-Based)
This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a test compound against recombinant human sEH.[3]
Materials:
-
Recombinant human sEH (produced in a baculovirus expression system and purified by affinity chromatography)[3]
-
Test compound (e.g., this compound)
-
Assay buffer: 25 mM bis-Tris/HCl, pH 7.0[3]
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)[3]
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound stock solution to create a range of concentrations.
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include a control group with no inhibitor.
-
Add a solution of recombinant human sEH (final concentration ~1 nM) to each well.[3]
-
Incubate the plate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC (final concentration = 5 µM).[3]
-
Immediately measure the fluorescence intensity over time using a microplate reader (excitation wavelength of 330 nm and emission wavelength of 465 nm).[8] The product of the hydrolysis of CMNPC is fluorescent.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of 14,15-EET and sEH
Caption: Metabolic pathway of 14,15-EET and the point of intervention by sEH inhibitors.
Experimental Workflow for sEH Inhibition Assay
Caption: Workflow for determining the IC50 of an sEH inhibitor using a fluorescent assay.
Conclusion
The inhibition of soluble epoxide hydrolase is a validated strategy for augmenting the beneficial effects of endogenous EETs. This compound represents a metabolically stabilized analog of 14,15-EET with demonstrated vascular activity. While its direct inhibitory effects on sEH require further quantitative characterization, its structural class and the broader context of sEH inhibitor development suggest its potential in modulating the EET signaling pathway. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate the interaction of this compound and other novel compounds with soluble epoxide hydrolase.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of 14,15-EET-SI in Renal Epithelial Cell Mitogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in renal physiology. Among these, 14,15-EET has been identified as a potent stimulator of mitogenesis in renal epithelial cells. This technical guide provides an in-depth overview of the mechanisms underlying the mitogenic effects of the stable 14,15-EET analog, 14,15-EET-SI, in this cell type. We will explore the key signaling pathways initiated by this compound, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the ERK1/2 and PI3K/Akt pathways. This guide also presents detailed experimental protocols for investigating these processes and summarizes the expected quantitative data in structured tables. Furthermore, we visualize the described signaling cascades and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the core molecular events.
Introduction
The renal epithelium possesses a remarkable capacity for regeneration following injury, a process that is tightly regulated by a complex network of signaling molecules. Among these, epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, have emerged as significant modulators of renal cell function. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Studies have indicated that 14,15-EET is a potent inducer of mitogenesis in renal proximal tubule cells[1]. Due to the chemical instability of native EETs, stable analogs such as 14,15-EET-sulfonimide (this compound) have been developed to facilitate research into their biological functions[1]. This guide focuses on the role of this compound in promoting the proliferation of renal epithelial cells.
The mitogenic effects of 14,15-EET are believed to be mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation[2]. This transactivation initiates downstream signaling cascades, including the Ras-Raf-MEK-ERK1/2 and the PI3K/Akt pathways, which ultimately lead to the expression of cell cycle regulatory proteins, such as cyclin D1, and drive the cell into the S-phase of the cell cycle.
This document will provide a detailed examination of these signaling pathways, supported by experimental protocols and data presentation, to serve as a valuable resource for researchers in the fields of nephrology, cell biology, and drug discovery.
Signaling Pathways in this compound-Induced Mitogenesis
The mitogenic response of renal epithelial cells to this compound is orchestrated by a series of interconnected signaling events, commencing with the transactivation of the EGFR and culminating in cell cycle progression.
EGFR Transactivation
While this compound is not a direct ligand for EGFR, it induces its phosphorylation and activation through a mechanism known as transactivation[2]. This process is thought to involve the activation of Src kinase, a non-receptor tyrosine kinase, which in turn phosphorylates EGFR[1]. Another potential mechanism involves the activation of matrix metalloproteinases (MMPs), which can cleave membrane-bound EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF), leading to their release and subsequent binding to and activation of EGFR[3].
References
14,15-EET-SI and the Induction of Tyrosine Phosphorylation: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the signaling mechanisms initiated by 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI), a stable analog of the endogenous lipid mediator 14,15-EET. A critical cellular response to 14,15-EET and its sulfonimide analog is the induction of protein tyrosine phosphorylation, a key signaling event implicated in cell growth, proliferation, and migration. This document details the core signaling cascade, focusing on the activation of the non-receptor tyrosine kinase c-Src and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). We present quantitative data on the activation of key signaling nodes, provide detailed experimental protocols for the investigation of these pathways, and include visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this important cellular process.
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450-derived metabolites of arachidonic acid that act as intracellular and intercellular signaling molecules. The 14,15-EET regioisomer, in particular, has been shown to elicit a range of biological effects, including vasodilation, anti-inflammation, and angiogenesis. However, the therapeutic potential of 14,15-EET is limited by its rapid metabolism. This compound is a chemically stable analog of 14,15-EET that exhibits similar biological potency and serves as a valuable tool for elucidating the signaling pathways of its parent compound.
A pivotal mechanism through which 14,15-EET and its analogs exert their effects is the activation of a protein tyrosine kinase cascade. This guide focuses on the central role of c-Src kinase activation as the initiating event in this compound-induced signaling, leading to the phosphorylation of downstream targets and culminating in cellular responses such as mitogenesis.
Core Signaling Pathway: this compound-Induced Tyrosine Phosphorylation
The mitogenic and other cellular effects of this compound are predominantly mediated through a c-Src-dependent signaling pathway. This cascade involves the activation of c-Src, which in turn leads to the tyrosine phosphorylation and transactivation of the Epidermal Growth Factor Receptor (EGFR). The activated EGFR then serves as a scaffold for the recruitment and activation of downstream signaling molecules, including the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.
Activation of c-Src Kinase
Studies have demonstrated that 14,15-EET directly stimulates the kinase activity of c-Src. This activation is a critical upstream event in the signaling cascade. Overexpression of C-terminal Src kinase (CSK), a negative regulator of Src family kinases, has been shown to almost completely block 14,15-EET-induced Src activation.[1]
Transactivation of Epidermal Growth Factor Receptor (EGFR)
Upon activation by this compound, c-Src phosphorylates the EGFR on specific tyrosine residues. This transactivation of the EGFR is a key step in propagating the downstream signal. The phosphorylated EGFR then acts as a docking site for adaptor proteins and enzymes that initiate further signaling cascades.[2]
Downstream Signaling Cascades
The activated EGFR triggers at least two major downstream signaling pathways:
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. The tyrosine phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a hallmark of this pathway's activation by 14,15-EET.[1]
-
The PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth. 14,15-EET has been shown to induce the phosphorylation and activation of Akt.[2]
The following diagram illustrates the signaling pathway from this compound to the activation of downstream effectors.
Quantitative Data on Tyrosine Phosphorylation Induction
The following tables summarize the quantitative effects of 14,15-EET on the activation of key signaling proteins. Given that this compound is a stable analog with similar potency, these data are considered representative of its activity.
Table 1: Effect of 14,15-EET on c-Src Kinase Activity
| Treatment | c-Src Kinase Activity (% of Control) | Cell Type | Reference |
| Control | 100 | LLC-PK1 | [1] |
| 14,15-EET (1 µM) | ~250 | LLC-PK1 | [1] |
| 14,15-EET (1 µM) + CSK overexpression | ~15 | LLC-PK1 | [1] |
Table 2: Effect of 14,15-EET on Phosphorylation of Downstream Signaling Proteins
| Treatment | Phospho-EGFR (Fold Change) | Phospho-ERK (Fold Change) | Phospho-Akt (Fold Change) | Cell Type | Reference |
| 14,15-EET (100 nM) | Significantly Increased | Significantly Increased | Significantly Increased | Tca-8113 | [2] |
Note: The term "Significantly Increased" is used as the source paper presented this data graphically without specific fold-change values. The visual representation indicated a substantial increase in phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced tyrosine phosphorylation.
Cell Culture and Stimulation
-
Cell Line: LLC-PK1 (porcine kidney epithelial cells) or Tca-8113 (human tongue carcinoma cells) are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 24 hours in DMEM containing 0.1% FBS to reduce basal levels of protein phosphorylation.
-
Stimulation: Treat the serum-starved cells with this compound at the desired concentrations (e.g., 100 nM to 1 µM) for various time points (e.g., 5, 15, 30, 60 minutes). A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.
In Vitro c-Src Kinase Assay
This assay measures the ability of c-Src immunoprecipitated from cell lysates to phosphorylate an exogenous substrate.
-
Cell Lysis: After stimulation, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of c-Src: Incubate cell lysates with an anti-c-Src antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads for 2 hours at 4°C.
-
Kinase Reaction:
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and a Src-specific substrate (e.g., enolase).
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Analysis: Stop the reaction by adding SDS sample buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and visualize the phosphorylated substrate by autoradiography. Quantify the radioactive bands using a phosphorimager.
The following diagram outlines the workflow for the in vitro c-Src kinase assay.
Immunoprecipitation and Western Blotting for Phosphotyrosine
This technique is used to detect the tyrosine phosphorylation of specific proteins like EGFR, ERK, and Akt.
-
Cell Lysis: Prepare cell lysates as described in section 4.2.1.
-
Immunoprecipitation (for total phosphotyrosine):
-
Incubate cell lysates with an anti-phosphotyrosine antibody (e.g., 4G10) overnight at 4°C.
-
Add protein A/G-agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-EGFR, anti-ERK, or anti-Akt) overnight at 4°C. For detecting phosphorylated proteins directly from total cell lysates, use phospho-specific antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-ERK (Thr202/Tyr204), anti-phospho-Akt (Ser473)).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis of the western blot bands can be performed using software like ImageJ to quantify the relative levels of protein phosphorylation.
-
The following diagram illustrates the workflow for immunoprecipitation and western blotting.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of EETs. Its ability to induce tyrosine phosphorylation is a key mechanism underlying its cellular effects. This guide has outlined the core signaling pathway, which is initiated by the activation of c-Src and leads to the transactivation of EGFR and the subsequent engagement of downstream proliferative and survival pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate the intricate signaling networks regulated by this compound and to explore its therapeutic potential. Further research into the specific protein-protein interactions and the full spectrum of tyrosine-phosphorylated substrates will undoubtedly provide deeper insights into the multifaceted roles of this important lipid signaling molecule.
References
Preliminary Studies on Soluble Epoxide Hydrolase Inhibitors Related to 14,15-EET: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies surrounding the inhibition of soluble epoxide hydrolase (sEH) as a therapeutic strategy to augment the biological activities of 14,15-epoxyeicosatrienoic acid (14,15-EET). While the specific term "14,15-EET-SI" is not standard nomenclature, it is interpreted here as referring to sEH inhibitors (SI) that are either structurally related to 14,15-EET or are designed to preserve its endogenous levels.
14,15-EET is a lipid signaling molecule derived from arachidonic acid by cytochrome P450 (CYP450) epoxygenases.[1][2] It plays crucial roles in cardiovascular regulation, inflammation, and pain signaling, primarily exerting vasodilatory and anti-inflammatory effects.[1][2][3] However, its biological activity is short-lived as it is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2] Consequently, inhibiting sEH has emerged as a promising therapeutic approach to stabilize and enhance the beneficial effects of endogenous EETs.[1][3][4]
Mechanism of Action: sEH Inhibition
The primary mechanism of an sEH inhibitor is to bind to the active site of the sEH enzyme, preventing the hydrolysis of 14,15-EET. This leads to an accumulation of 14,15-EET in tissues, thereby amplifying its downstream signaling effects.[1] Many potent sEH inhibitors are urea-based compounds that form a tight, slowly reversible interaction with the catalytic triad (B1167595) in the enzyme's binding pocket.[5][6]
Quantitative Data: Potency of sEH Inhibitors and 14,15-EET Analogs
The following tables summarize quantitative data from various preliminary studies, detailing the potency of different sEH inhibitors and the vasorelaxant activity of 14,15-EET analogs.
Table 1: In Vitro Inhibitory Potency of Selected sEH Inhibitors
| Compound | Target Species | IC50 / Ki | Assay Method | Reference |
|---|---|---|---|---|
| Urea-Based Inhibitors | ||||
| TPPU | Human sEH | Ki: 0.49 nM | FRET-based displacement | [4] |
| AUDA | Human sEH | IC50: 3 nM | Fluorescent-based | [7][8] |
| DCU | Human sEH | - | - | [6] |
| AR9281 (APAU) | Human sEH | - | - | [6][9] |
| Natural Product Inhibitors | ||||
| MMU | Human sEH | IC50: 22 nM | CMNPC fluorescent assay | [3] |
| BMU | Human sEH | IC50: 160 nM | CMNPC fluorescent assay | [3] |
| BBU | Human sEH | IC50: 170 nM | CMNPC fluorescent assay | [3] |
| Other Inhibitors |
| GSK2256294 | Human sEH | - | LC-MS/MS (activity assay) |[10] |
*IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. TPPU: 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea. AUDA: 12-(3-Adamantan-1-yl-ureido)dodecanoic acid. DCU: Dicyclohexylurea. AR9281: 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea. MMU/BMU/BBU: Ureas from P. brazzeana.
Table 2: Vasorelaxant Potency of 14,15-EET and Selected Analogs
| Compound | Assay System | ED50 / Potency | Reference |
|---|---|---|---|
| 14,15-EET | Bovine Coronary Artery | ED50: 2.2 µM | [7][8] |
| Tetrazole 19 | Bovine Coronary Artery | ED50: 0.18 µM | [7] |
| Oxadiazole-5-thione 25 | Bovine Coronary Artery | ED50: 0.36 µM | [7] |
| Oxamide 16 | Bovine Coronary Artery | ED50: 1.7 µM | [8] |
| 14(S),15(R)-EET | Bovine Coronary Artery | More potent than 14(R),15(S) | [11] |
| this compound (sulfonimide) | Bovine Coronary Artery | Equipotent with 14,15-EET |[11] |
ED50: Half-maximal effective dose for vasorelaxation.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel sEH inhibitors. Below are protocols for key in vitro assays.
The typical workflow involves initial screening for cytotoxicity to ensure that the observed effects are not due to cell death, followed by direct measurement of enzyme inhibition and functional assays to confirm biological activity.
This protocol is adapted from methods used to determine the IC50 values of novel inhibitors.[3][8]
-
Enzyme Preparation: Use recombinant human sEH, purified and diluted in a suitable buffer (e.g., 25 mM bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA).[3]
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions in the assay buffer to achieve final concentrations ranging from low nanomolar to high micromolar.
-
Incubation: In a 96-well plate, incubate the recombinant sEH (e.g., 0.96 nM final concentration) with varying concentrations of the inhibitor for 5 minutes at 30°C to allow for binding.[3]
-
Reaction Initiation: Add a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), to a final concentration of 5 µM to initiate the reaction.[3]
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of the substrate by sEH releases a fluorescent product.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control (DMSO). Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol assesses the ability of a compound to mimic the vasodilatory effects of 14,15-EET.[7][8]
-
Tissue Preparation: Isolate bovine coronary artery rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Pre-contraction: Pre-contract the arterial rings to a stable tension using a thromboxane-mimetic agent like U46619.[7][8]
-
Compound Administration: Add the test compound or 14,15-EET (as a positive control) to the organ bath in a cumulative concentration-response manner.
-
Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage decrease from the pre-contracted tone.
-
Data Analysis: Plot the percentage of relaxation against the compound concentration. Use this curve to determine the ED50 (the concentration that produces 50% of the maximal relaxation).
Signaling Pathways Modulated by 14,15-EET
Inhibition of sEH increases 14,15-EET levels, which then modulate several downstream signaling pathways to exert their biological effects.
14,15-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF).[12][13] One key mechanism involves the activation of calcium-sensitive potassium channels (BKCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[12][14] This process is thought to be initiated by the binding of 14,15-EET to a putative G-protein coupled receptor (GPCR), activating a Gsα subunit.[8][15]
Recent studies indicate that stabilizing endogenous EETs with an sEH inhibitor or applying exogenous 14,15-EET can enhance long-term potentiation (LTP) in the hippocampus, a key process for learning and memory.[16] This effect is mediated through the activation of NMDA receptors and a subsequent cascade involving cAMP, PKA, and CaMKII, leading to the phosphorylation of key synaptic receptors like NR2B and GluR1.[16] Additionally, 14,15-EET has been shown to promote neurite outgrowth in neuronal cells, an effect mediated by the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels and subsequent calcium influx.[17]
Conclusion and Future Directions
The preliminary studies on soluble epoxide hydrolase inhibitors offer a robust foundation for their development as therapeutics for a range of conditions, including hypertension, inflammation, and neuropathic pain. By preserving endogenous levels of 14,15-EET, these inhibitors leverage a natural signaling pathway to restore homeostasis. The quantitative data show that highly potent inhibitors can be developed with nanomolar efficacy. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and residence time, as well as further elucidating the full spectrum of signaling pathways modulated by EETs in various disease states. Clinical evaluation of next-generation sEH inhibitors will be critical to translating the promising preclinical data into tangible benefits for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 14,15-EET-SI in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The enzyme sEH plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1] By inhibiting sEH, this compound increases the bioavailability of endogenous EETs, making it a valuable tool for studying the physiological and pathophysiological roles of these eicosanoids in various cellular processes.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell signaling, proliferation, inflammation, and more.
Mechanism of Action
This compound acts by inhibiting the hydrolase domain of soluble epoxide hydrolase (sEH).[2] This enzyme is responsible for converting EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DiHETrEs).[2] By blocking this conversion, this compound elevates the intracellular and extracellular concentrations of EETs, thereby amplifying their biological effects.[3] EETs are known to act through various signaling pathways, including G-protein coupled receptors, receptor tyrosine kinases, and nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[4][5]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Assay Type | Cell Type | Concentration Range | Incubation Time | Reference |
| sEH Inhibition | Various | 1 nM - 10 µM | 10 min - 24 hr | [2][6] |
| Cytotoxicity | Various | 1 µM - 100 µM | 24 - 48 hr | [2] |
| Anti-inflammatory | Macrophages, Endothelial Cells | 10 nM - 10 µM | 1 - 24 hr | [1] |
| Proliferation/Apoptosis | Carcinoma Cells, Smooth Muscle Cells | 100 nM - 10 µM | 12 - 48 hr | [7][8] |
| Neurite Outgrowth | PC12, Hippocampal Neurons | 20 nM - 200 nM | 24 - 48 hr | [9] |
Table 2: IC50 Values of Selected sEH Inhibitors
| Inhibitor | IC50 Value | Enzyme Source | Reference |
| 1-Cyclohexyl-3-ethyl urea (B33335) (CEU) | 10 µM | Human sEH | [6] |
| 1,3-Dicyclohexyl urea (DCU) | 10 µM | Human sEH | [6] |
| 1-Cyclohexyl-3-dodecyl urea (CDU) | 0.1 µM | Human sEH | [6] |
| AUDA | 3 nM | Human sEH | [10] |
| 14,15-EEZE-mSI | Not specified as direct inhibitor | Not Applicable | [11] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the basic steps for treating adherent or suspension cells with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[2]
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.[2] Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[2]
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[7]
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for subsequent analysis (e.g., Western blotting, qPCR, ELISA, flow cytometry).
Protocol 2: In Vitro sEH Activity Assay
This protocol measures the inhibitory effect of this compound on sEH activity in cell lysates using a fluorescent substrate.
Materials:
-
Treated and untreated cell lysates
-
Lysis Buffer (e.g., containing a mild detergent like digitonin)[2]
-
sEH fluorescent substrate (e.g., PHOME)[6]
-
Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA)[6]
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: Wash cells with 1X Assay Buffer and then lyse them with Lysis Buffer on ice for 10-15 minutes to release cytosolic sEH.[2]
-
Lysate Collection: Centrifuge the lysed cells to pellet debris and collect the supernatant containing the sEH enzyme.
-
Assay Setup: In a 96-well plate, add cell lysate to each well.
-
Inhibitor Addition: Add different concentrations of this compound or vehicle control to the wells and incubate for 10 minutes at room temperature.[6]
-
Substrate Addition: Add the sEH fluorescent substrate to each well to a final concentration of 50 µM.[6]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 20-30 minutes or as an endpoint reading after 30 minutes of incubation at room temperature.[2] Use an excitation wavelength of ~330-360 nm and an emission wavelength of ~460-465 nm.[2]
-
Data Analysis: Calculate the rate of substrate conversion and determine the percent inhibition for each concentration of this compound.
Protocol 3: Assessment of Anti-Inflammatory Effects (Nitric Oxide Production)
This protocol uses the Griess assay to measure the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 cells or other suitable cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent A (Sulfanilamide solution)
-
Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (B80452) standard
-
96-well plate
-
Absorbance microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.[1]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[2] Include appropriate controls (cells only, cells + LPS + vehicle, cells + inhibitor only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[2]
-
Nitrite Measurement (Griess Assay):
-
Absorbance Reading: Measure the absorbance at 540 nm.[2]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percent inhibition of NO production.[2]
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for cell culture.
Caption: Signaling pathways activated by 14,15-EET.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid with significant signaling functions, particularly in the cardiovascular and nervous systems. It exhibits potent anti-inflammatory, vasodilatory, and neuroprotective effects. However, its therapeutic potential is limited by its rapid in vivo hydrolysis to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).
14,15-EET-sulfonimide (14,15-EET-SI) is a stable analog of 14,15-EET designed to resist sEH-mediated degradation, thus prolonging its biological activity. In vitro studies have demonstrated that this compound is equipotent to 14,15-EET in inducing vasorelaxation, making it a promising candidate for in vivo research and therapeutic development.[1] These application notes provide a comprehensive guide for the use of this compound in various in vivo models, based on the established protocols for its parent compound, 14,15-EET.
Key Applications in In Vivo Models
14,15-EET and its stable analogs have shown efficacy in a range of preclinical models, suggesting the potential utility of this compound in the following areas:
-
Cardiovascular Disease: Due to its vasodilatory properties, this compound can be investigated in models of hypertension, ischemia-reperfusion injury, and atherosclerosis.
-
Inflammation: The known anti-inflammatory effects of EETs make this compound a candidate for investigation in models of acute and chronic inflammation.
-
Neuroprotection: 14,15-EET has demonstrated neuroprotective effects in models of ischemic stroke.[2][3][4] Given its enhanced stability, this compound is a promising agent for further neuroprotection studies.
-
Pain and Nociception: EETs are involved in the modulation of pain perception, suggesting a potential role for this compound in models of neuropathic and inflammatory pain.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using 14,15-EET. These data can serve as a reference for designing experiments with this compound, based on the evidence of their equipotency in vitro.
Table 1: In Vivo Neuroprotective Effects of 14,15-EET in a Mouse Model of Cerebral Ischemia/Reperfusion
| Parameter | Control Group (MCAO/R) | 14,15-EET Treated Group | Reference |
| Infarct Volume (%) | Significantly increased | Significantly reduced | [4] |
| Neurological Score | Significantly increased | Significantly reduced | [2] |
| Neuronal Apoptosis | Significantly increased | Significantly reduced | [2][4] |
Table 2: In Vivo Cardiovascular Effects of 14,15-EET Analogs
| Animal Model | Compound | Dose | Route of Administration | Observed Effect | Reference |
| Spontaneously Hypertensive Rats | 14,15-EET analog (EET-A) | 10 mg/kg/day | Drinking water | Prevention of blood pressure increase | |
| Canine Model of Ischemia-Reperfusion | 14,15-EET | Intracoronary | Intracoronary | Cardioprotection (reduced infarct size) | [5] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is adapted from studies using 14,15-EET in a mouse model of ischemic stroke.[2][4]
1. Animal Model:
-
Adult male C57BL/6 mice (8-10 weeks old, 22-25 g).
2. MCAO/Reperfusion Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
3. Administration of this compound:
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., saline containing a small percentage of ethanol (B145695) or DMSO, followed by dilution). Ensure complete dissolution.
-
Route of Administration: Tail vein injection.
-
Dosage: Based on effective doses of 14,15-EET, a starting dose of 0.1 to 1.0 mg/kg can be tested.
-
Timing: Administer the this compound solution immediately before or at the onset of reperfusion.
4. Assessment of Outcomes:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., a 0-5 scale).[2]
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.[4]
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (e.g., TUNEL staining) and inflammation.[2][4]
Experimental workflow for MCAO model.
Protocol 2: Assessment of Anti-Inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol is based on general models of systemic inflammation and the known anti-inflammatory properties of EETs.
1. Animal Model:
-
Adult male BALB/c mice (8-10 weeks old, 20-25 g).
2. Induction of Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
3. Administration of this compound:
-
Preparation of Dosing Solution: As described in Protocol 1.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage: A dose range of 0.1 to 5.0 mg/kg can be explored.
-
Timing: Administer this compound 30 minutes to 1 hour prior to LPS administration.
4. Assessment of Outcomes:
-
Cytokine Analysis: Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection. Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.
-
Tissue Analysis: Harvest tissues (e.g., lung, liver, spleen) for histological examination of inflammatory cell infiltration and for measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil accumulation.
-
Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues using RT-qPCR.
Workflow for LPS-induced inflammation model.
Signaling Pathways
14,15-EET exerts its biological effects through multiple signaling pathways. Given the structural similarity and equipotent in vitro activity, this compound is expected to act through similar mechanisms.
Signaling pathways of 14,15-EET and its analogs.
Considerations for In Vivo Studies
-
Solubility: this compound, like other lipid molecules, may have limited aqueous solubility. Proper formulation is crucial for consistent in vivo delivery. The use of co-solvents such as ethanol or DMSO, followed by dilution in a physiological buffer, is a common practice. Sonication may aid in dissolution.
-
Pharmacokinetics: The pharmacokinetic profile of this compound has not been extensively characterized. Preliminary pharmacokinetic studies are recommended to determine its half-life, distribution, and metabolism in the chosen animal model. This will inform the optimal dosing regimen.
-
Control Groups: Appropriate vehicle controls are essential in all in vivo experiments to account for any effects of the formulation.
-
Dose-Response Studies: It is recommended to perform dose-response studies to identify the optimal therapeutic dose of this compound for a specific in vivo model.
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of modulating the epoxyeicosatrienoic acid pathway in vivo. Its enhanced stability compared to the parent compound, 14,15-EET, makes it particularly suitable for preclinical studies. The protocols and data presented here, derived from studies on 14,15-EET, provide a solid foundation for initiating in vivo research with this compound. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetics, and mechanisms of action.
References
- 1. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-epoxyeicosatrienoic acid promotes production of brain derived neurotrophic factor from astrocytes and exerts neuroprotective effects during ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-EET Reduced Brain Injury from Cerebral Ischemia and Reperfusion via Suppressing Neuronal Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 14,15-EET Analogs in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of 14,15-Epoxyeicosatrienoic acid (EET) and its stable analogs in rat and mouse models. The following sections detail the methodologies for key experiments, summarize quantitative data, and visualize relevant biological pathways and workflows. While the user specified "14,15-EET-sI," this appears to be a likely typographical error. The information herein pertains to 14,15-EET and its commonly used stable analogs, such as those with sulfonamide modifications (which may be what "sI" was intended to signify) that enhance their in vivo stability.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from studies administering 14,15-EET or its analogs to rats and mice, focusing on cardiovascular and renal endpoints.
| Compound | Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |
| 14,15-EET | Normal and Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) & Intra-arterial (IA) | 1-10 µg/kg | Infusion | Dose-dependent decrease in mean arterial pressure (MAP) up to 45 ± 6 mmHg. | |
| 14,15-EET Analog (EET-A) | Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) | 5 mg/kg | 1-hour infusion | Increased renal blood flow (+30%) and cortical blood flow (+26%) preceding a decrease in MAP. | [1] |
| 14,15-EET Analog (EET-A) | Spontaneously Hypertensive Rats (SHR) | Oral (in drinking water) | 10 mg/kg/day | 4 weeks | Did not significantly impact blood pressure in adult SHR with established hypertension. | [2] |
| 14,15-EET Analog (EET-A) + AAA (20-HETE antagonist) | Young Spontaneously Hypertensive Rats (SHR) | Oral (in drinking water) | 10 mg/kg/day (each) | 4 weeks | Prevented the development of hypertension; SBP remained around 134 ± 2 mmHg vs. 156 ± 5 mmHg in controls. | [3] |
| 11,12-EET and 14,15-EET | Rats | Intravenous (IV) | 2.5 mg/kg | Single dose before ischemia | Reduced myocardial infarct size from 61.5 ± 1.6% to 41.9 ± 2.3% and 40.9 ± 1.2%, respectively. | |
| (±)14(15)-EET | Dogs | Intravenous (IV) | 0.128 mg/kg | Single dose before ischemia/reperfusion | Reduced myocardial infarct size. | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of 14,15-EET analogs are provided below.
Protocol 1: Intravenous Administration in Rats
This protocol is suitable for acute studies investigating the immediate effects of 14,15-EET analogs on parameters like blood pressure and renal hemodynamics.
Materials:
-
14,15-EET analog (e.g., EET-A)
-
Vehicle (e.g., sterile saline, ethanol (B145695), or a solution of PBS pH 7.2)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheterized rat (jugular or femoral vein)
-
Infusion pump
-
Blood pressure monitoring system (e.g., telemetry or fluid-filled catheter connected to a pressure transducer)
Procedure:
-
Preparation of Infusion Solution: Dissolve the 14,15-EET analog in a suitable vehicle to the desired concentration. (±)14(15)-EET is soluble in ethanol, DMF, and DMSO at 50 mg/ml, and in PBS (pH 7.2) at 1 mg/ml.[4] For in vivo use, it is often first dissolved in a small amount of ethanol and then diluted with sterile saline. Ensure the final concentration of the organic solvent is minimal and non-toxic.
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. If not already catheterized, surgically implant a catheter into the jugular or femoral vein for infusion.
-
Baseline Measurements: Allow the animal to stabilize after anesthesia and record baseline physiological parameters, such as blood pressure and heart rate, for at least 30 minutes.
-
Infusion: Begin the infusion of the 14,15-EET analog solution at the desired rate using an infusion pump. For example, an infusion to deliver a total dose of 5 mg/kg over 1 hour.[1]
-
Data Collection: Continuously monitor and record blood pressure, heart rate, and other relevant parameters throughout the infusion period and for a designated time post-infusion.
-
Terminal Procedure: At the end of the experiment, collect blood and tissue samples as required. Euthanize the animal using an approved method.
Protocol 2: Chronic Oral Administration in Drinking Water in Rats
This method is suitable for long-term studies on the effects of 14,15-EET analogs on the development of chronic conditions like hypertension.
Materials:
-
14,15-EET analog (e.g., EET-A)
-
Drinking water
-
Metabolic cages
-
Blood pressure monitoring system (telemetry is recommended for conscious animals)
Procedure:
-
Preparation of Drinking Water Solution: Calculate the required amount of the 14,15-EET analog based on the average daily water consumption of the rats and the target dose (e.g., 10 mg/kg/day).[2] Dissolve the compound in the drinking water. Fresh solutions should be prepared regularly (e.g., every 2-3 days) to ensure stability.
-
Animal Acclimatization: House the rats in metabolic cages to monitor food and water intake, as well as urine and feces output. Allow for an acclimatization period of several days before starting the treatment.
-
Treatment Period: Provide the rats with ad libitum access to the drinking water containing the 14,15-EET analog for the duration of the study (e.g., 4 weeks).[3] A control group should receive regular drinking water.
-
Monitoring:
-
Measure water and food consumption daily to ensure the intended dose is being administered and to monitor for any adverse effects on appetite.
-
Monitor body weight regularly.
-
Measure blood pressure at regular intervals (e.g., every 3 days) using a telemetry system for the most accurate and stress-free measurements in conscious animals.[2]
-
-
Sample Collection: Perform weekly collections of urine and blood for analysis of biomarkers of renal function and inflammation.[2]
Protocol 3: Assessment of Renal Injury Markers
This protocol outlines the measurement of common biomarkers for kidney injury in rodent models.
Materials:
-
Urine and/or blood samples from experimental animals
-
Commercial ELISA kits for Kidney Injury Molecule-1 (KIM-1)
-
Spectrophotometer
-
Reagents for Blood Urea Nitrogen (BUN) assay
Procedure for Urinary KIM-1 Measurement:
-
Sample Collection: Collect urine from rats or mice housed in metabolic cages. Centrifuge the samples to remove debris and store at -80°C until analysis.
-
ELISA Assay: Use a commercial sandwich ELISA kit for rodent urinary KIM-1. Follow the manufacturer's instructions for sample dilution, incubation times, and washing steps. A typical assay range is 50 pg/ml to 5 ng/ml.[5]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of KIM-1 based on a standard curve. Normalize the urinary KIM-1 concentration to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Procedure for Blood Urea Nitrogen (BUN) Measurement:
-
Sample Collection: Collect blood via an appropriate method (e.g., tail vein, cardiac puncture) and process to obtain serum or plasma.
-
Spectrophotometric Assay: Use a commercial kit to measure BUN levels spectrophotometrically.[6]
-
Data Analysis: Calculate the BUN concentration based on the absorbance and the provided standards.
Protocol 4: Assessment of Oxidative Stress (TBARS Assay)
This protocol describes the measurement of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation and oxidative stress in kidney tissue.
Materials:
-
Kidney tissue homogenates
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Tissue Homogenization: Homogenize kidney tissue samples in an appropriate buffer on ice. Centrifuge the homogenate and collect the supernatant.
-
TBARS Reaction:
-
Add the tissue homogenate to a reaction mixture containing an acid (like TCA) to precipitate proteins and release malondialdehyde (MDA).
-
Add the TBA solution and incubate at high temperature (e.g., 95°C) for a specified time to allow the formation of the MDA-TBA adduct.
-
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance or fluorescence of the supernatant. The MDA-TBA adduct can be measured colorimetrically at ~532 nm or fluorometrically at an excitation/emission of 530/550 nm.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration of the tissue homogenate.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to 14,15-EET administration and experimentation.
Signaling Pathway of 14,15-EET in Vascular Smooth Muscle
Caption: Signaling cascade of 14,15-EET leading to vasodilation and other cellular effects.
Experimental Workflow for Chronic Administration Study
Caption: Workflow for a chronic study of orally administered 14,15-EET analog in rats.
Logical Relationship: 14,15-EET and Renal Protection
Caption: The protective role of 14,15-EET analogs against renal injury pathways.
References
- 1. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Novel Assays for Detection of Urinary KIM-1 in Mouse Models of Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vascular Reactivity Assay Using 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 epoxygenases.[1][2] They are potent vasodilators and play crucial roles in regulating vascular tone and blood pressure.[2][3][4] Among the four regioisomers of EETs, 14,15-EET is a key mediator of endothelium-dependent hyperpolarization and relaxation in various vascular beds, including coronary arteries.[2][5][6] However, the therapeutic potential of 14,15-EET is limited by its metabolic instability. 14,15-EET-SI is a metabolically stable analog of 14,15-EET that has been shown to be equipotent in its vasodilatory effects, making it a valuable tool for studying vascular reactivity and for potential drug development.[5][6]
These application notes provide a detailed protocol for assessing the vascular reactivity of this compound using an ex vivo wire myography system with isolated arterial rings.
Data Presentation
Table 1: Vasoactive Properties of 14,15-EET and its Analogs in Bovine Coronary Arteries
| Compound | ED₅₀ (μM) | Maximal Relaxation (%) | Reference |
| 14,15-EET | 1.0 | 85 | [5][6][7] |
| This compound | ~1.0 | Full activity (comparable to 14,15-EET) | [5][6] |
| 14,15-EET-methyl ester | ~1.0 | Full activity | [5][6] |
| 14,15-DHET | ~5.0 | Less potent than 14,15-EET | [5][8] |
| 14,15-DHE5ZE | N/A (Antagonist) | Inhibits 14,15-EET-induced relaxation | [9] |
ED₅₀ represents the concentration of the compound that elicits 50% of its maximal effect. Maximal Relaxation is the maximum percentage of relaxation achieved in pre-constricted arterial rings.
Experimental Protocols
Protocol 1: Isolated Arterial Ring Preparation and Wire Myography Assay
This protocol details the steps for isolating bovine coronary arteries and assessing the vasodilatory effects of this compound using a wire myograph.
Materials:
-
Fresh bovine hearts obtained from a local abattoir
-
Krebs-Henseleit (KH) solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
U-46619 (thromboxane A₂ mimetic) or other vasoconstrictors (e.g., phenylephrine, KCl)
-
This compound
-
Wire myograph system
-
Dissecting microscope, forceps, and scissors
-
Petri dishes
Procedure:
-
Artery Isolation:
-
Mounting the Arterial Rings:
-
Equilibration and Viability Check:
-
Allow the arterial rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 3-5 grams.[8]
-
After equilibration, assess the viability of the arterial rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM).[1]
-
Wash the rings with fresh KH solution to return to baseline tension.
-
To check for endothelial integrity, pre-constrict the rings with a submaximal concentration of U-46619 (e.g., 10⁻⁸ to 10⁻⁷ M) and then assess the relaxation response to a known endothelium-dependent vasodilator, such as acetylcholine (B1216132) or bradykinin. A relaxation of >80% indicates a healthy endothelium.
-
-
Vascular Reactivity Assay with this compound:
-
Pre-constrict the arterial rings with a submaximal concentration of U-46619 to achieve a stable contraction plateau (typically 50-80% of the maximal KCl-induced contraction).[8]
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M) to the bath.[5][8]
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
At the end of the experiment, add a high concentration of a known vasodilator (e.g., sodium nitroprusside) to induce maximal relaxation, which can be used for data normalization.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by U-46619.
-
Plot the concentration-response curve and calculate the ED₅₀ value and the maximal relaxation (Emax) for this compound.
-
Visualizations
Signaling Pathway of 14,15-EET-Mediated Vasodilation
Caption: Signaling pathway of 14,15-EET-induced vasodilation.
Experimental Workflow for Vascular Reactivity Assay
Caption: Experimental workflow for the vascular reactivity assay.
References
- 1. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
- 12. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Tube Formation Assay with 14,15-EET and a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions, including tumor growth and metastasis. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of various compounds. This document provides detailed application notes and protocols for conducting an angiogenesis tube formation assay to evaluate the effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) in combination with a soluble epoxide hydrolase inhibitor (sEHi). 14,15-EET, a metabolite of arachidonic acid, is known to be a potent pro-angiogenic factor. However, its biological activity is often limited by its rapid degradation by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The use of a soluble epoxide hydrolase inhibitor (sEHi) stabilizes 14,15-EET, thereby enhancing its pro-angiogenic effects. In this context, "14,15-EET-SI" refers to the synergistic application of 14,15-EET and a soluble epoxide hydrolase inhibitor.
Principle of the Assay
Endothelial cells, when cultured on a basement membrane extract (BME) like Matrigel®, undergo a series of morphological changes, including migration, alignment, and differentiation, to form a network of capillary-like structures. This process mimics the in vivo formation of blood vessels. The extent of tube formation, which can be quantified by measuring parameters such as total tube length, number of branch points, and enclosed "loop" area, serves as an indicator of the angiogenic potential of the tested compounds. By treating endothelial cells with 14,15-EET in the presence and absence of an sEHi, researchers can quantitatively assess the potentiation of 14,15-EET's pro-angiogenic activity.
Data Presentation
The following table summarizes the expected quantitative outcomes from an angiogenesis tube formation assay investigating the effects of 14,15-EET and a soluble epoxide hydrolase inhibitor (sEHi) on human umbilical vein endothelial cells (HUVECs). The data presented is a representative compilation based on the established pro-angiogenic role of 14,15-EET and the stabilizing effect of sEHis.
| Treatment Group | Total Tube Length (µm/field) | Number of Branch Points/field | Total Loop Area (µm²/field) |
| Vehicle Control | 1500 ± 250 | 20 ± 5 | 50,000 ± 10,000 |
| 14,15-EET (1 µM) | 2500 ± 300 | 35 ± 7 | 90,000 ± 15,000 |
| sEHi (e.g., AUDA 1 µM) | 1600 ± 270 | 22 ± 6 | 55,000 ± 12,000 |
| 14,15-EET (1 µM) + sEHi (1 µM) | 4000 ± 450 | 60 ± 10 | 150,000 ± 20,000 |
| VEGF (Positive Control, 50 ng/mL) | 4200 ± 500 | 65 ± 12 | 160,000 ± 25,000 |
Data are represented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
14,15-EET (Cayman Chemical or equivalent)
-
Soluble Epoxide Hydrolase Inhibitor (sEHi), e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) (Cayman Chemical or equivalent)
-
Vascular Endothelial Growth Factor (VEGF) (positive control)
-
Calcein AM (for fluorescence imaging)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle for compounds)
-
24-well or 48-well tissue culture plates
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Experimental workflow for the angiogenesis tube formation assay.
Detailed Protocol
-
Preparation of BME-coated Plates:
-
Thaw the growth factor-reduced BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 48-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Prior to the assay, starve the cells in a basal medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.
-
Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in the basal medium. Perform a cell count.
-
Prepare the cell suspensions for each treatment group in separate tubes. The final cell density should be around 1.5-2.5 x 10⁵ cells/mL. The treatment groups should include:
-
Vehicle control (DMSO)
-
14,15-EET (e.g., 0.1, 1, 10 µM)
-
sEHi (e.g., AUDA at 1 µM)
-
14,15-EET + sEHi
-
VEGF (e.g., 50 ng/mL) as a positive control
-
-
Carefully add 100 µL of the cell suspension to each corresponding well of the BME-coated plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal incubation time should be determined empirically for the specific cell type and conditions, as tube networks can begin to degrade after prolonged incubation.
-
-
Imaging and Quantification:
-
After incubation, visualize the tube-like structures using an inverted phase-contrast microscope.
-
Capture images from several representative fields for each well.
-
For fluorescence imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after the incubation period.
-
Quantify the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The key parameters to measure are:
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of branch points (or nodes): The points where three or more tubes intersect.
-
Total loop area: The area enclosed by the formed tubes.
-
-
Signaling Pathways of 14,15-EET in Angiogenesis
14,15-EET promotes angiogenesis through the activation of several key signaling pathways within endothelial cells. The inhibition of its degradation by an sEHi leads to a sustained activation of these pathways.
Signaling pathways activated by 14,15-EET leading to angiogenesis.
Key Signaling Cascades:
-
Src/STAT3/VEGF Pathway: 14,15-EET can activate the Src kinase, which in turn phosphorylates and activates the transcription factor STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.
-
PI3K/Akt/mTORC2 Pathway: 14,15-EET has been shown to activate the PI3K/Akt signaling cascade. Akt, a central node in cell survival and proliferation, can be further activated through a positive feedback loop involving mTORC2. This pathway is crucial for endothelial cell survival and proliferation during angiogenesis.
-
PKA Pathway: 14,15-EET can also signal through G-protein coupled receptors (GPCRs), leading to an increase in intracellular cAMP and the activation of Protein Kinase A (PKA), which contributes to angiogenic processes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor tube formation in all wells (including positive control) | 1. BME did not polymerize properly. 2. Low cell viability or passage number too high. 3. Incorrect cell seeding density. | 1. Ensure BME is kept on ice and allowed to polymerize at 37°C without disturbance. 2. Use healthy, low-passage endothelial cells. 3. Optimize cell seeding density. |
| Cells form clumps instead of networks | 1. Cell suspension was not single-cell. 2. BME layer is too thin. | 1. Ensure a single-cell suspension after trypsinization. 2. Ensure an adequate and even layer of BME. |
| High variability between replicate wells | 1. Uneven BME coating. 2. Inconsistent cell seeding number. 3. "Edge effect" in the plate. | 1. Be careful to dispense BME evenly. 2. Mix cell suspension thoroughly before seeding. 3. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
| Inconsistent results with 14,15-EET | 1. Degradation of 14,15-EET. 2. Incorrect solvent or final concentration. | 1. Prepare fresh dilutions of 14,15-EET for each experiment. Use an sEHi to stabilize it. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells. |
Conclusion
The angiogenesis tube formation assay is a robust and quantitative method to assess the pro-angiogenic effects of 14,15-EET. The inclusion of a soluble epoxide hydrolase inhibitor is critical for stabilizing 14,15-EET and revealing its full angiogenic potential. By following the detailed protocols and understanding the underlying signaling pathways presented in these application notes, researchers can effectively utilize this assay in their drug discovery and development efforts.
Application Notes and Protocols for Neurite Outgrowth Assay with 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurite outgrowth, the process of neurons extending their axons and dendrites, is a fundamental event in the development and regeneration of the nervous system.[1][2] The study of this process is crucial for understanding neurodegenerative diseases and for the development of therapeutic agents that can promote neuronal repair.[1] Rat pheochromocytoma (PC12) cells are a widely used model system for studying neurite outgrowth as they can be induced to differentiate into neuron-like cells by nerve growth factor (NGF).[3][4]
14,15-Epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid produced by cytochrome P450 enzymes, has been shown to enhance neurite outgrowth.[3][5] The biological activity of 14,15-EET is terminated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][5][6] Therefore, inhibitors of soluble epoxide hydrolase, such as 14,15-EET-SI, can increase the endogenous levels of 14,15-EET and are valuable tools for studying its effects on neurite outgrowth.
These application notes provide a detailed protocol for performing a neurite outgrowth assay using PC12 cells and the soluble epoxide hydrolase inhibitor, this compound.
Data Summary
The following table summarizes key quantitative data for performing a neurite outgrowth assay with 14,15-EET, which can be used as a starting point for experiments with its stabilizer, this compound.
| Parameter | Value | Cell Type | Notes | Reference |
| 14,15-EET Concentration | 100 nmol/L | PC12 cells, Rat hippocampal neurons | Enhanced NGF-induced neurite outgrowth. | [3][5] |
| 0.01 - 1.0 µmol/L | Primary sensory neurons | Caused a concentration-dependent increase in axon outgrowth. | [7] | |
| NGF Concentration | 50 ng/mL | PC12 cells | Used to induce neurite outgrowth. | [3][8] |
| Cell Seeding Density | 1 x 10⁴ cells/well | PC12 cells | For a 24-well plate. | [3][9] |
| 4,000 cells/well | Neuro-2a cells | For a 96-well plate. | [10] | |
| Incubation Time | 24 - 72 hours | PC12 cells, Primary neurons | For treatment with compounds and observation of neurite outgrowth. | [3] |
| Quantification Method | Measurement of neurite length | PC12 cells, Primary neurons | Differentiated cells are those with neurite length greater than the cell body diameter. | [3] |
| Stereological estimation | Primary neurons, Cell lines | Counting intersections between neurites and a test grid. | [11] |
Experimental Protocols
PC12 Cell Culture and Maintenance
This protocol describes the culture of PC12 cells, a common model for neurite outgrowth studies.
Materials:
-
PC12 cell line
-
DMEM-Hi (High glucose Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV or Rat Tail Collagen
-
Sterile PBS
-
T25 or T75 culture flasks
-
96-well or 24-well culture plates, collagen-coated
Procedure:
-
Coating Culture Vessels:
-
Cell Culture:
-
Cell Passaging:
Neurite Outgrowth Assay with this compound
This protocol details the steps for inducing and assessing neurite outgrowth in PC12 cells treated with this compound.
Materials:
-
Cultured PC12 cells
-
Collagen-coated 24-well or 96-well plates
-
Differentiation medium: DMEM with 0.25% HS and 0.13% FCS[3]
-
Nerve Growth Factor (NGF)
-
This compound (soluble epoxide hydrolase inhibitor)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Microscope with imaging capabilities
Procedure:
-
Cell Plating:
-
Seed PC12 cells at a density of 1 x 10⁴ cells per well in a collagen-coated 24-well plate.[3]
-
Allow the cells to adhere for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the culture medium with differentiation medium containing NGF (e.g., 50 ng/mL).[3]
-
Add this compound at the desired concentrations. A concentration range should be tested to determine the optimal effect.
-
Include appropriate controls: vehicle control (e.g., DMSO), NGF alone, and this compound alone.
-
Incubate the cells for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ).[3]
-
Measure parameters such as the percentage of cells with neurites (defined as a process longer than the cell body diameter), the average neurite length per cell, and the number of branches per cell.[2][3]
-
Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the neurite outgrowth assay.
14,15-EET Signaling Pathway in Neurite Outgrowth
14,15-EET enhances neurite outgrowth through multiple signaling pathways. One proposed mechanism involves the activation of the TRPV4 channel, leading to an influx of calcium ions.[3][5] Another potential pathway involves a G-protein coupled receptor linked to adenylyl cyclase, cAMP, and PKA.[7] Furthermore, 14,15-EET has been shown to promote mitochondrial biogenesis and protect neurons through the AMPK/SIRT1/FoxO1 pathway, which may also contribute to its effects on neuronal health and process extension.[12][13][14]
References
- 1. 神经突生长试验 [sigmaaldrich.com]
- 2. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 3. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PC12 cell protocols [whitelabs.org]
- 9. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles [pubmed.ncbi.nlm.nih.gov]
- 12. 14,15-EET promotes mitochondrial biogenesis and protects cortical neurons against oxygen/glucose deprivation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 14, 15-EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 14,15-EET-SI by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including vasodilation and anti-inflammatory responses. Its rapid metabolism to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH) makes the accurate quantification of 14,15-EET essential for understanding its biological functions and for the development of therapeutics targeting the sEH pathway. This application note provides a detailed protocol for the sensitive and accurate quantification of 14,15-EET in biological matrices, such as human plasma, using a stable isotope-labeled internal standard (14,15-EET-d11, referred to as 14,15-EET-SI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. One key pathway involves the activation of the mammalian target of rapamycin (B549165) complex 2 (mTORC2), which in turn phosphorylates and activates Akt (also known as protein kinase B). This signaling cascade is implicated in cell survival, proliferation, and endothelial function.[1]
Experimental Workflow
The general workflow for the quantification of 14,15-EET involves sample preparation, including the addition of the internal standard, extraction of the analyte, followed by LC-MS/MS analysis and data processing.
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published LC-MS/MS methods for 14,15-EET in human plasma.
| Reference | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Internal Standard |
| Zhu et al., 2011[2] | Human Plasma | 0.05 | 50 | Deuterated 14,15-EET |
| Bellien et al., 2017[3] | Human Plasma | 0.5 | - | Deuterated EETs |
| Newman et al., 2015[4] | Human Plasma | - | - | 14,15-EET-d11 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Detailed Experimental Protocols
Materials and Reagents
-
14,15-EET and 14,15-EET-d11 (this compound) standards
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Ethyl acetate (B1210297)
-
Human plasma (or other biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or reagents for Liquid-Liquid Extraction (LLE)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from Zhu et al. (2011).[2]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 14,15-EET-d11 internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general procedure for eicosanoid extraction.
-
To 500 µL of plasma, add 10 µL of the 14,15-EET-d11 internal standard solution and 1 mL of acetonitrile for protein precipitation.
-
Incubate at -20°C for 15 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 4.5 mL of 1 mM HCl to adjust the pH to ~3.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% acetonitrile in water.
-
Elute the analytes with 1.5 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Method
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min, 30% B; 1-15 min, 30-95% B; 15-16 min, 95% B; 16-18 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 14,15-EET | 319.2 | 219.1 | Negative |
| 14,15-EET-d11 | 330.2 | 228.1 | Negative |
Note: Derivatization can be employed to enhance sensitivity in positive ion mode. For example, derivatization with a pyridinium (B92312) analog can be used. In such cases, the mass transitions will differ.[4]
Data Analysis and Quantification
-
Integrate the peak areas for both 14,15-EET and 14,15-EET-d11.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 14,15-EET in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 14,15-EET in biological samples using LC-MS/MS with a stable isotope-labeled internal standard. The provided methods for sample preparation and instrumental analysis, along with the summary of quantitative data, offer a robust starting point for researchers. Method validation should always be performed to ensure accuracy, precision, and reliability for the specific application.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EET-SI ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2J2.[1] As a member of the eicosanoid family, 14,15-EET functions as a crucial signaling molecule in various physiological and pathological processes. It acts as an autocrine and paracrine mediator, primarily in the cardiovascular and renal systems.[2] 14,15-EET is known for its vasodilatory, anti-inflammatory, pro-angiogenic, and anti-apoptotic properties.[3] However, its biological activity is tightly regulated, and it is rapidly metabolized by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4] The balance between 14,15-EET and 14,15-DHET is critical, and dysregulation is implicated in cardiovascular diseases, hypertension, and cancer.[5]
This 14,15-EET-SI ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of 14,15-EET in a variety of biological samples, including serum, plasma, urine, cell culture supernatants, and tissue homogenates.[6][7] The kit provides a sensitive and specific tool for researchers to investigate the role of 14,15-EET in health and disease, and for drug development professionals to assess the efficacy of therapeutic interventions targeting the EET pathway.
Principle of the Assay
This ELISA kit is based on the competitive binding technique.[6][7] The microtiter plate is pre-coated with an antibody specific for 14,15-DHET. During the assay, 14,15-EET in the standards and samples competes with a fixed amount of horseradish peroxidase (HRP)-conjugated 14,15-DHET for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, and the color development is inversely proportional to the amount of 14,15-EET in the sample.[7] The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [6][7] |
| Sample Types | Serum, Plasma, Cell Culture Supernatant, Tissue Homogenates | [6][8] |
| Detection Range | 7.813 - 500 pg/ml | [9] |
| Sensitivity | 4.688 pg/ml | [9] |
| Intra-assay CV | < 15% | [8] |
| Inter-assay CV | < 15% | [8] |
Signaling Pathway of 14,15-EET
14,15-EET exerts its biological effects through various signaling pathways. One key pathway involves the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5] Upon activation, PPARγ can modulate the expression of target genes involved in cell proliferation and apoptosis. Furthermore, 14,15-EET has been shown to induce the phosphorylation of downstream signaling molecules, including those in the PI3 kinase/Akt and ERK pathways.[5]
References
- 1. eaglebio.com [eaglebio.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fn-test.com [fn-test.com]
- 7. abcam.cn [abcam.cn]
- 8. mybiosource.com [mybiosource.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
Application Notes: Preparation of 14,15-EET-d11 Stock Solutions for Experimental Use
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] It functions as a signaling molecule in various physiological processes, including the regulation of vascular tone and inflammation.[1][3] 14,15-EET-d11 is the deuterated stable isotope-labeled analog of 14,15-EET. Due to its similar chemical properties and distinct mass, it is an ideal internal standard for the accurate quantification of endogenous 14,15-EET in biological samples using mass spectrometry (GC-MS or LC-MS).[4] Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of 14,15-EET-d11 solutions for use in research and drug development settings.
Physicochemical Data and Storage
Accurate characterization of the research compound is fundamental. The key properties of 14,15-EET-d11 are summarized below.
Table 1: Physicochemical Properties of (±)14(15)-EET-d11
| Property | Value | Reference |
| Formal Name | rel-(14S,15R)-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid | [4] |
| Synonyms | (±)14,15-EET-d11, (±)14,15-EpETrE-d11 | [4] |
| Molecular Formula | C₂₀H₂₁D₁₁O₃ | [4][5] |
| Formula Weight | 331.5 g/mol | [4][5] |
| Purity | ≥99% deuterated forms (d₁-d₁₁) | [4] |
| Typical Formulation | A 100 µg/mL solution in ethanol (B145695) | [4] |
Table 2: Solubility Data for (±)14(15)-EET-d11
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | [4] |
| Ethanol | 50 mg/mL | [4] |
| PBS (pH 7.2) | 1 mg/mL | [4] |
Storage and Stability:
-
Stability: The compound is stable for at least 2 years when stored correctly at -20°C.[4][6]
-
Handling: 14,15-EET has a tendency towards auto-oxidation.[7] It is recommended to handle solutions under an inert atmosphere (e.g., argon or nitrogen) where possible, minimize exposure to air, and use amber vials to protect from light.
Experimental Protocols
Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)
This protocol describes how to prepare a concentrated primary stock solution from a solid (lyophilized) form of 14,15-EET-d11.
Materials:
-
(±)14(15)-EET-d11 (solid)
-
Anhydrous Ethanol (≥99.5%)
-
2 mL amber glass vial with a PTFE-lined cap
-
Precision micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Inert gas (Argon or Nitrogen), optional
Procedure:
-
Equilibration: Allow the vial containing the solid 14,15-EET-d11 to warm to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the solid material is at the bottom.
-
Solvent Addition: Carefully weigh the desired amount of 14,15-EET-d11. For a 1 mg/mL stock solution, precisely add 1 mL of anhydrous ethanol for every 1 mg of solid.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 30-60 seconds until the solid is completely dissolved.
-
Inert Atmosphere (Optional): If available, gently flush the headspace of the vial with argon or nitrogen gas before sealing to displace oxygen and enhance stability.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber microcentrifuge tubes or vials.
-
Storage: Store the primary stock and all aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for LC-MS
This protocol details the serial dilution of the primary stock solution to prepare a working solution suitable for use as an internal standard in LC-MS analysis. The final concentration should be optimized based on the specific assay and instrument sensitivity.
Materials:
-
1 mg/mL 14,15-EET-d11 primary stock solution (from Protocol 1)
-
Anhydrous Ethanol or Acetonitrile
-
Precision micropipettes and sterile tips
-
Amber vials
Procedure:
-
Intermediate Stock (10 µg/mL):
-
Label a new amber vial as "Intermediate Stock".
-
Transfer 10 µL of the 1 mg/mL primary stock solution into the vial.
-
Add 990 µL of ethanol to achieve a total volume of 1 mL.
-
Vortex gently to mix. This results in a 10 µg/mL (10,000 ng/mL) intermediate stock.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Label a new amber vial as "Working IS Solution".
-
Transfer 10 µL of the 10 µg/mL intermediate stock into the vial.
-
Add 990 µL of ethanol (or the initial mobile phase solvent) to achieve a total volume of 1 mL.
-
Vortex gently to mix. This results in a 100 ng/mL working solution. This solution is then used to spike biological samples and calibration standards during sample preparation. The final concentration in the sample should fall within the validated range of the assay, which can be between 0.05-50 ng/mL.[8]
-
References
- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EET-SI in Hypertension Research
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] Among the four regioisomers, 14,15-EET is a potent vasodilator and exhibits anti-inflammatory, and pro-fibrinolytic properties, making it a molecule of significant interest in cardiovascular research.[2][4][5] EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that contribute to the regulation of vascular tone.[1][6] Their therapeutic potential is limited by their metabolic instability; they are rapidly hydrolyzed into less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1][2][4]
To overcome this limitation, metabolically robust analogs have been synthesized.[4][7] (±)14(15)-EET-sulfonimide (14,15-EET-SI) is a stable analog of 14,15-EET where the carboxyl group is replaced by a methyl sulfonamide.[8][9] This modification prevents metabolic inactivation through β-oxidation or esterification into phospholipids, while retaining the potent vascular agonist activity of the parent compound.[8] this compound has been shown to be equipotent to 14,15-EET in relaxing precontracted bovine coronary arteries.[8][9] These characteristics make this compound a valuable pharmacological tool for investigating the therapeutic potential of the EET pathway in hypertension and related cardiovascular diseases.
Mechanism of Action in Hypertension
14,15-EET and its stable analogs exert their antihypertensive effects through multiple mechanisms:
-
Vasodilation: They directly relax vascular smooth muscle by activating large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasorelaxation.[1][10][11] This signaling cascade can involve a Gs protein-coupled receptor, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10][12][13] Studies in rat mesenteric arteries suggest the involvement of the prostaglandin (B15479496) EP2 receptor in this pathway.[10]
-
Renal Effects: EETs play a crucial role in regulating renal function and blood pressure.[2][14] They promote natriuresis (sodium excretion) by inhibiting sodium reabsorption in the renal tubules.[2][6][14] Furthermore, they contribute to maintaining renal blood flow by dilating preglomerular afferent arterioles.[2][14] A deficiency in renal EETs is associated with the development of hypertension.[2][15]
-
Anti-inflammatory Actions: Chronic inflammation is a key factor in the pathogenesis of hypertension. EETs possess potent anti-inflammatory properties, partly by inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]
Quantitative Data
The following tables summarize the quantitative effects of 14,15-EET and its analogs in hypertension-related studies.
Table 1: Effects of 14,15-EET Analogs on Blood Pressure in Hypertensive Animal Models
| Compound | Animal Model | Dose & Administration Route | Effect on Blood Pressure | Reference |
| 14,15-EET | Spontaneously Hypertensive Rat (SHR) & Normal Rats | 1-10 µg/kg (IV or IA infusion) | Dose-dependent decrease in Mean Arterial Pressure (MAP) of up to 45 ± 6 mmHg. | [16] |
| 14,15-EET analog (EET-A) | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day (in drinking water for 2 weeks) | Combined with atrasentan (B1666376), significantly decreased Systolic Blood Pressure (SBP) by -13 ± 2 mmHg more than atrasentan alone. | [17] |
| 14,15-EET analog (EET-A) | Spontaneously Hypertensive Rat (SHR) | 10 or 40 mg/kg/day (in drinking water for 4 weeks) | The 40 mg/kg/day dose significantly decreased SBP from day 14 onwards. | [18] |
| 14,15-EET analog (EET-A) | Young Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day (in drinking water for 4 weeks, combined with AAA) | Prevented the development of hypertension; SBP remained at 134 ± 2 mmHg vs. 156 ± 5 mmHg in controls. | [18][19] |
Table 2: Vasorelaxant Effects of 14,15-EET and its Analogs
| Compound | Vascular Bed | EC50 / Potency | Maximal Relaxation (%) | Reference |
| 14,15-EET | Bovine Coronary Artery | ED50 = 2.2 µM | ~85% at 10 µM | [4] |
| 14,15-EET | Bovine Coronary Artery | ED50 = 10⁻⁶ M | 80-94% at 10 µM | [9][20] |
| (±)14(15)-EET-SI | Bovine Coronary Artery | Equipotent to 14,15-EET | Not specified, but retains full activity. | [8][9] |
| 14,15-EET | Rat Mesenteric Artery (Secondary branches) | More sensitive (lower EC50) than in primary branches. | Greater response than in primary branches. | [10] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol describes the chronic oral administration of this compound to SHR to evaluate its long-term effects on blood pressure.
1. Animals and Acclimatization:
- Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension (e.g., 16 weeks old).[18]
- House animals in a controlled environment (12:12-h light-dark cycle, 22-24°C) with ad libitum access to standard chow and water.
- Allow at least one week for acclimatization before any procedures.
2. Blood Pressure Monitoring:
- Implant telemetric transmitters for continuous and stress-free measurement of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).[17][18]
- Allow a recovery period of at least one week post-surgery before starting baseline measurements.
- Record baseline blood pressure for 3-5 consecutive days before treatment initiation.
3. Drug Preparation and Administration:
- Prepare the this compound solution by dissolving it in the appropriate vehicle (e.g., drinking water). The stability of the compound in the vehicle should be confirmed.
- Based on pilot studies, determine the optimal dose. A typical dose for a related analog (EET-A) is 10-40 mg/kg/day.[18]
- Administer the compound by dissolving it in the drinking water for a period of 2-4 weeks.[17][18] Monitor daily water intake to calculate the actual dose consumed.
- The control group should receive drinking water with the vehicle alone.
4. Data Collection and Analysis:
- Continuously record blood pressure and heart rate throughout the treatment period.
- Perform weekly 24-hour urine collections using metabolic cages to assess renal function (e.g., sodium excretion, volume).[17][18]
- At the end of the study, collect blood samples for biochemical analysis and harvest organs (heart, kidneys) for morphological and molecular analysis (e.g., hypertrophy, fibrosis).[17]
- Analyze blood pressure data by calculating daily or weekly averages. Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the treatment group with the control group.
Protocol 2: Ex Vivo Assessment of Vasorelaxation using Wire Myography
This protocol details the procedure for measuring the vasodilatory effect of this compound on isolated arteries.
1. Tissue Preparation:
- Euthanize a rat (e.g., Wistar-Kyoto or SHR) and carefully dissect the mesenteric arterial bed.
- Place the tissue in cold (4°C), oxygenated (95% O2 / 5% CO2) physiological salt solution (PSS).
- Isolate secondary or tertiary branches of the mesenteric artery and cut them into small rings (approx. 2 mm in length).
2. Myography Setup:
- Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.
- Place the mounted rings in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Allow the vessels to equilibrate for at least 30 minutes. Normalize the vessel diameter to a tension equivalent to that generated at 0.9 times the diameter of the vessel under a transmural pressure of 100 mmHg.
3. Experimental Procedure:
- Assess vessel viability by contracting with a high-potassium solution (e.g., 60 mM KCl).
- After washing and returning to baseline tension, pre-contract the arteries with a submaximal concentration of a vasoconstrictor like phenylephrine (B352888) or the thromboxane (B8750289) A2 mimetic U46619.[20]
- Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).
- Record the changes in isometric tension.
4. Data Analysis:
- Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
- Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) to determine its potency.
Protocol 3: Quantification of 14,15-EET and 14,15-DHET in Biological Samples
This protocol outlines a general method for measuring EETs and their metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Collection and Storage:
- Collect plasma, urine, or tissue homogenates.
- Immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an sEH inhibitor to prevent ex vivo degradation of EETs.
- Store samples at -80°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction):
- Thaw samples on ice.
- Spike the sample with a known amount of a deuterated internal standard (e.g., 14,15-EET-d8).
- For total EET measurement (free + esterified), perform saponification (hydrolysis) using a base (e.g., NaOH).
- Acidify the sample (e.g., with acetic acid).
- Extract the lipids using an organic solvent like ethyl acetate (B1210297) or hexane/ethyl acetate.[21]
- Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for chromatographic separation of the different EET and DHET regioisomers.
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[22]
- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 14,15-EET, 14,15-DHET, and their internal standards. The transition for EETs is typically m/z 319.2 to a specific fragment ion.[22]
4. Quantification:
- Generate a calibration curve using known amounts of authentic standards.
- Quantify the amount of 14,15-EET and 14,15-DHET in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Figure 1: Signaling pathway of this compound-induced vasodilation.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epoxyeicosatrienoic Acids, 20-Hydroxyeicosatetraenoic Acid, and Renal Microvascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Renal Vasodilator and Hypotensive Action of Epoxyeicosatrienoic Acid Analog (EET-A) and 20-HETE Receptor Blocker (AAA) in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 14,15-epoxyeicosatrienoic acid analog augments hypotensive effect of an endothelin-A receptor blocker antrasentan and prevents oedema and organ hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Epoxyeicosatrienoic Acid Analog and 20-HETE Antagonist Combination Prevent Hypertension Development in Spontaneously Hypertensive Rats [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo [agris.fao.org]
- 22. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Function with 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in regulating endothelial function. It is a potent vasodilator and possesses anti-inflammatory, pro-angiogenic, and anti-apoptotic properties. However, the therapeutic potential of 14,15-EET is limited by its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).
14,15-EET-sulfonimide (14,15-EET-SI) is a stable analog of 14,15-EET that is resistant to sEH-mediated hydrolysis. This increased stability makes it a valuable tool for studying the physiological and pathophysiological roles of 14,15-EET in the endothelium. This document provides detailed application notes and protocols for utilizing this compound to investigate various aspects of endothelial function.
Note: While specific quantitative data for this compound across all endothelial function assays is limited, its equipotency to 14,15-EET in vasodilation assays suggests that its biological activities and mechanisms of action are largely comparable. Therefore, where specific data for this compound is unavailable, information from studies on 14,15-EET is provided as a close surrogate.
Data Presentation
Table 1: Vasodilatory Effects of 14,15-EET Analogs
| Compound | Artery Type | Pre-constrictor | ED₅₀ (M) | Maximal Relaxation (%) | Citation |
| This compound | Bovine Coronary | U-46619 | ~ 1 x 10⁻⁶ | Not Reported | [1] |
| 14,15-EET | Bovine Coronary | U-46619 | 1 x 10⁻⁶ | 80 - 94% | [1][2] |
| 14,15-EET-PISA | Bovine Coronary | U-46619 | 1 x 10⁻⁶ | 84.5 ± 7.5% | [2] |
| 14,15-EET-BSA | Bovine Coronary | U-46619 | 1 x 10⁻⁶ | 89.6 ± 3.9% | [2] |
| 14,15-EET-BZDC-SA | Bovine Coronary | U-46619 | 1 x 10⁻⁶ | 92.9 ± 5.0% | [2] |
Table 2: Effects of 14,15-EET on Endothelial Cell Proliferation and Migration
| Cell Type | Assay | Treatment | Concentration | Effect | Citation |
| Pulmonary Murine Endothelial Cells | Proliferation | 5,6-EET | Not Specified | Greatest Proliferation | [3] |
| Pulmonary Murine Endothelial Cells | Proliferation | 14,15-EET | Not Specified | Significant Increase | [3] |
| Pulmonary Murine Endothelial Cells | Migration | 14,15-EET | Not Specified | No significant effect | [3] |
| Human Endothelial Cells | Migration | 11(R),12(S)-EET | 1 µM | Stimulation of migration | [4] |
| Human Endothelial Cells | Migration | (±)-14,15-EET | 1 µM | No significant effect | [4] |
Table 3: Anti-inflammatory Effects of EET Regioisomers
| Cell Type | Inflammatory Stimulus | Adhesion Molecule | EET Regioisomer | IC₅₀ (nM) | % Inhibition | Citation |
| Human Endothelial Cells | TNF-α | VCAM-1 | 11,12-EET | 20 | 72% | [3] |
| Human Endothelial Cells | TNF-α | VCAM-1 | 8,9-EET | > 100 | < 72% | [3] |
| Human Endothelial Cells | TNF-α | VCAM-1 | 5,6-EET | > 100 | < 72% | [3] |
| Human Endothelial Cells | TNF-α | VCAM-1 | 14,15-EET | - | No inhibition | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography
This protocol details the assessment of the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., bovine coronary arteries, rat mesenteric arteries)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose)
-
U-46619 (thromboxane A₂ mimetic) or other appropriate vasoconstrictor
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Wire myograph system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Dissect arteries and place them in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the arteries of surrounding connective tissue and cut them into 2-3 mm rings.
-
Mount the arterial rings on the wires of the myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 5 mN).
-
Induce a stable contraction with a submaximal concentration of U-46619 (e.g., 10-100 nM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation response as a percentage of the pre-induced contraction.
Protocol 2: Endothelial Cell Migration Assay (Scratch Wound Assay)
This protocol describes a method to assess the effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
24-well culture plates
-
Sterile p200 pipette tip
Procedure:
-
Seed HUVECs in 24-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with EGM containing a low concentration of FBS (e.g., 0.5-1%) and the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Quantify the migration by measuring the change in the width of the scratch over time.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol outlines the measurement of NO production from endothelial cells in response to this compound by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
HUVECs or other endothelial cell line
-
Phenol (B47542) red-free culture medium
-
This compound stock solution
-
Griess Reagent System (containing N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and sulfanilamide)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Plate endothelial cells in 96-well plates and grow to confluence.
-
Replace the culture medium with phenol red-free medium and incubate for 1-2 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuroinflammation with 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A promising avenue for therapeutic intervention lies in the modulation of anti-inflammatory lipid signaling pathways. Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, have demonstrated potent anti-inflammatory and neuroprotective properties.[1][2][3] However, their in vivo efficacy is limited by their rapid hydrolysis into less active diols by the soluble epoxide hydrolase (sEH).[1][4]
14,15-EET is one of the most studied EETs with significant anti-inflammatory effects.[3] This document focuses on a stable analog of 14,15-EET, 14,15-EET-sulfonimide (14,15-EET-SI) , as a tool for investigating neuroinflammation. While direct studies on this compound in neuroinflammation are emerging, its structural similarity and equipotent vasodilatory activity to 14,15-EET suggest its potential as a valuable research tool. These application notes provide proposed protocols based on established methods for 14,15-EET and sEH inhibitors, which increase endogenous EET levels.
Mechanism of Action
14,15-EET and its stable analog, this compound, are thought to exert their anti-inflammatory effects through multiple signaling pathways. By mimicking the action of endogenous 14,15-EET, this compound can potentially:
-
Inhibit the NF-κB signaling pathway , a key regulator of pro-inflammatory gene expression.[5]
-
Activate STAT3 , which can have anti-inflammatory roles in certain contexts.
-
Activate peroxisome proliferator-activated receptors (PPARs) , nuclear receptors with well-established anti-inflammatory functions.[6]
-
Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Attenuate the activation of microglia and astrocytes , key cellular mediators of neuroinflammation.[7]
Data Presentation
The following tables summarize quantitative data from studies using 14,15-EET or sEH inhibitors to modulate neuroinflammation. These data can serve as a reference for expected outcomes when using this compound.
Table 1: In Vitro Effects of 14,15-EET on Cellular Models of Neuroinflammation
| Cell Type | Treatment and Concentration | Outcome Measure | Result | Reference |
| Human Cerebral Microvascular Endothelial Cells | 1 µM 14,15-EET (pre-treatment for 30 min) before OGD/R | Cell Viability (CCK-8 Assay) | Significant increase in cell viability compared to OGD/R alone | [1] |
| Human Cerebral Microvascular Endothelial Cells | 1 µM 14,15-EET (pre-treatment for 30 min) before OGD/R | Apoptosis (Flow Cytometry) | Significant decrease in apoptotic cells compared to OGD/R alone | [1] |
| Dopaminergic Neuronal Cell Line (N27) | 0.1-30 µM 14,15-EET (pre-treatment for 30 min) before H₂O₂ (1 mM) | Cell Viability (MTT Assay) | Dose-dependent increase in cell viability | [8] |
| Primary Mouse Astrocytes | 10 µM TPPU (sEH inhibitor) or 1 µM 14,15-EEZE (EET antagonist) 30 min prior to LPS (100 ng/ml) for 24 hours | Nitrite (B80452) Release (Griess Assay) | TPPU significantly reduced LPS-induced nitrite release; effect abolished by 14,15-EEZE | [4] |
Table 2: In Vivo Effects of 14,15-EET or sEH Inhibitors in Animal Models of Neuroinflammation
| Animal Model | Treatment and Dosage | Outcome Measure | Result | Reference |
| Mouse Model of Cerebral Ischemia (MCAO/R) | 100 nM 14,15-EET (tail vein injection at reperfusion) | Cerebral Infarct Volume (TTC Staining) | Significant reduction in infarct volume | [2] |
| Mouse Model of Cerebral Ischemia (MCAO/R) | 100 nM 14,15-EET (tail vein injection at reperfusion) | Neurological Severity Score (mNSS) | Significant improvement in neurological function | [2] |
| 5xFAD Mouse Model of Alzheimer's Disease | TPPU (sEH inhibitor) in drinking water | Brain Levels of 14,15-EET | Significant increase in 14,15-EET levels | [9] |
| hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease | TPPU (sEH inhibitor) for 3 months | Aβ Plaque Burden | Significant reduction in Aβ plaque area and intensity | [7] |
Experimental Protocols
The following are detailed protocols adapted from published studies on 14,15-EET and sEH inhibitors, proposed for use with this compound.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., ethanol (B145695) or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR (for iNOS, COX-2, TNF-α, IL-6 mRNA)
-
Reagents for Western blotting (for iNOS, COX-2, and NF-κB pathway proteins)
Procedure:
-
Cell Culture: Plate BV-2 cells or primary microglia in 96-well plates (for Griess assay and ELISA) or 6-well plates (for RNA and protein analysis) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with a serum-free medium. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) and incubate for 1-2 hours. Include a vehicle control group.
-
Stimulation: Add LPS (100 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.
-
Gene Expression Analysis: For cells in 6-well plates, lyse the cells and extract total RNA. Perform qRT-PCR to analyze the mRNA levels of Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-p65, IκBα).
Protocol 2: In Vivo Evaluation in a Mouse Model of LPS-Induced Neuroinflammation
Objective: To assess the in vivo efficacy of this compound in a model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for intraperitoneal injection)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP, TNF-α)
-
Reagents for cytokine analysis from brain tissue (ELISA or multiplex assay)
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + LPS, (4) this compound + Saline.
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 1 hour before the LPS challenge.
-
Induction of Neuroinflammation: Inject LPS (1 mg/kg, i.p.) or sterile saline.
-
Tissue Collection: At 24 hours post-LPS injection, anesthetize the mice and collect blood samples. Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Brain Processing: Dissect the brains and post-fix them in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains using a cryostat.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and pro-inflammatory cytokines (TNF-α).
-
Cytokine Analysis: For a separate cohort of mice, homogenize brain tissue at 6 or 24 hours post-LPS to measure cytokine levels using ELISA or a multiplex assay.
Mandatory Visualizations
Caption: Signaling pathway of neuroinflammation and the inhibitory role of this compound.
Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.
Caption: In vivo experimental workflow for LPS-induced neuroinflammation in mice.
References
- 1. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]
- 2. 14, 15‐EET alleviates neurological impairment through maintaining mitochondrial dynamics equilibrium via AMPK/SIRT1/FoxO1 signal pathways in mice with cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. The protective effect of astrocyte-derived 14,15-EET on H2O2-induced cell injury in Astrocyte-dopaminergic neuronal cell line co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic Acid Alleviates Pathology in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Ion Channels with 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and ion channel activity. 14,15-EET-SI (N-(methylsulfonyl)-13-(3-pentyloxiranyl)-5Z,8Z,11Z-tridecatrienamide) is a metabolically stable analog of 14,15-EET that acts as a potent agonist, making it a valuable tool for studying the effects of 14,15-EET on ion channels.[1] This document provides detailed application notes and protocols for the patch-clamp analysis of ion channels modulated by this compound, focusing on ATP-sensitive potassium (KATP) channels, large-conductance calcium-activated potassium (BKCa) channels, and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.
Target Ion Channels and Effects of 14,15-EET
14,15-EET has been shown to modulate the activity of several key ion channels. The following table summarizes the quantitative effects of 14,15-EET on KATP and BKCa channels, which are the primary targets for which direct electrophysiological data is available. The investigation of this compound, as a stable agonist, is expected to yield similar results.
| Ion Channel | Cell Type | 14,15-EET Concentration | Key Quantitative Effects | Reference |
| KATP Channel | Rat mesenteric smooth muscle cells | 5 µM | 6.9-fold increase in whole-cell current (from 19.0 ± 7.9 pA to 132.0 ± 29.0 pA) | [2] |
| Rat mesenteric smooth muscle cells | 1 µM | 3.5-fold increase in whole-cell current (to 57.5 ± 14.3 pA) with 1 mM intracellular ATP | [2] | |
| Rat mesenteric smooth muscle cells | 1 µM | Membrane hyperpolarization from -20.5 ± 0.9 mV to -27.1 ± 3.0 mV | [2] | |
| BKCa Channel | Pig coronary artery endothelial cells | < 156 nM | ~4.3-fold increase in channel open state probability (Po) in inside-out patches | [3] |
| Pig coronary artery endothelial cells | < 156 nM | 5-fold increase in Po when initial Po is below 0.1 (with 500 nM Ca2+) | [3] | |
| Pig coronary artery endothelial cells | < 156 nM | 3-fold increase in Po (with 1 µM Ca2+) | [3] | |
| Rat coronary small artery smooth muscle cells | 50 nM | ~64% increase in Po compared to vehicle control | [4] |
Signaling Pathways
The modulation of ion channels by 14,15-EET involves distinct signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments.
KATP Channel Activation Pathway
14,15-EET activates vascular KATP channels through a mechanism involving the Gs alpha subunit (Gsα) and ADP-ribosylation.[2][5] This signaling cascade leads to an increase in KATP channel activity, resulting in membrane hyperpolarization.
BKCa Channel Activation Pathway
14,15-EET can directly activate BKCa channels from the intracellular side, suggesting a membrane-delimited mechanism that does not necessarily involve a cytosolic second messenger cascade.[3] This leads to an increase in the channel's open probability.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on KATP, BKCa, and TRPV4 channels using patch-clamp electrophysiology.
General Preparation of this compound
This compound is a lipid and should be handled accordingly. It is typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol (B145695).[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent such as ethanol or DMSO. Store at -20°C or lower.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular or intracellular solution, depending on the experimental design. It is crucial to ensure complete solubilization and to vortex the solution thoroughly. The final solvent concentration should be kept low (typically <0.1%) to avoid non-specific effects.
Protocol 1: Whole-Cell Patch-Clamp Analysis of KATP Channels
This protocol is designed to measure the effect of this compound on whole-cell KATP currents in vascular smooth muscle cells.
Cell Preparation
-
Isolate fresh mesenteric artery smooth muscle cells from rats using established enzymatic digestion protocols.
Solutions
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 ATP. Adjust pH to 7.2 with KOH. The low concentration of ATP is crucial for recording KATP channel activity.
Recording Procedure
-
Obtain a whole-cell patch-clamp configuration on an isolated smooth muscle cell.
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage steps to a testing potential of -100 mV to elicit KATP currents.
-
Record baseline KATP currents for a stable period (3-5 minutes).
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1-5 µM).
-
Record the changes in KATP current amplitude.
-
To confirm the current is through KATP channels, apply a specific blocker like glibenclamide (10 µM) at the end of the experiment.
-
For studying the inhibitory effect of an antagonist, after observing the effect of this compound, wash out the agonist and then co-apply the antagonist (e.g., 5 µM 14,15-EEZE) with this compound.[2]
Data Analysis
-
Measure the peak or steady-state current amplitude at the testing potential before and after the application of this compound.
-
Calculate the fold-increase in current amplitude.
-
Construct current-voltage (I-V) relationships by applying a series of voltage steps.
Protocol 2: Inside-Out Patch-Clamp Analysis of BKCa Channels
This protocol allows for the direct application of this compound to the intracellular face of the membrane to study its effect on single BKCa channel activity.
Cell Preparation
-
Use primary cultured coronary artery endothelial cells or a cell line endogenously or exogenously expressing BKCa channels.
Solutions
-
Extracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Intracellular (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a buffered Ca2+ concentration (e.g., 500 nM or 1 µM using EGTA/Ca2+ buffers). Adjust pH to 7.2 with KOH.
Recording Procedure
-
Establish a cell-attached patch-clamp configuration.
-
Excise the patch to obtain an inside-out configuration.
-
Hold the patch at a constant depolarizing potential (e.g., +40 mV) to observe channel openings.
-
Record baseline single-channel activity for a stable period.
-
Perfuse the bath with the intracellular solution containing this compound (e.g., 50-150 nM).
-
Record the changes in single-channel activity.
-
Wash out the this compound to observe the reversal of the effect.
Data Analysis
-
Determine the single-channel conductance from the amplitude of single-channel currents at different holding potentials.
-
Calculate the channel open probability (Po) before, during, and after the application of this compound.
-
Analyze the open and closed time distributions to understand the gating kinetics.
Protocol 3: Whole-Cell Patch-Clamp Analysis of TRPV4 Channels
The effect of 14,15-EET on TRPV4 channels appears to be more complex and may not be a direct activation. This protocol is designed to investigate the potential modulatory role of this compound on TRPV4 channel activity.
Cell Preparation
-
Use a cell line (e.g., HEK293 or HeLa cells) stably or transiently expressing TRPV4 channels.
Solutions
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Using Cesium helps to block potassium channels).
Recording Procedure
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to generate I-V curves.
-
Record baseline currents.
-
Apply a known TRPV4 agonist (e.g., GSK1016790A) to confirm the presence of functional TRPV4 channels.
-
After washout, apply this compound alone to see if it directly activates TRPV4 currents.
-
To test for a modulatory effect, co-apply a sub-maximal concentration of a TRPV4 agonist with this compound and observe any potentiation or inhibition of the agonist-induced current.
-
The specific TRPV4 antagonist HC067047 can be used to confirm the involvement of TRPV4 channels.
Data Analysis
-
Measure the current density (pA/pF) at specific positive and negative potentials.
-
Compare the I-V relationships under different conditions.
-
Analyze changes in the magnitude of the agonist-evoked current in the presence of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a patch-clamp experiment investigating the effect of this compound on an ion channel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Measuring Vasodilation in Response to 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a cytochrome P450-derived metabolite of arachidonic acid that functions as an endothelium-derived hyperpolarizing factor (EDHF). It plays a crucial role in regulating vascular tone by inducing vasodilation. 14,15-EET-SI (also known as 14,15-EET-methylsulfonimide) is a metabolically stable analog of 14,15-EET.[1] This increased stability makes it a valuable tool for in vitro and in vivo studies of the physiological and pathological roles of this signaling pathway. These application notes provide detailed protocols for measuring the vasodilatory effects of this compound using ex vivo wire myography, a standard technique for assessing vascular reactivity.
Mechanism of Action
14,15-EET and its stable analog, this compound, induce vasodilation primarily through the activation of large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.[1][2] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation.[1][2]
Data Presentation
The vasodilatory potency of this compound is comparable to that of its parent compound, 14,15-EET. The following table summarizes the key quantitative data for the vasorelaxant effects of 14,15-EET on pre-constricted bovine coronary arteries, which can be expected to be similar for this compound as it has been shown to retain full activity.[1]
| Compound | Vessel Type | Pre-constricting Agent | ED₅₀ (M) | Maximal Relaxation (%) |
| 14,15-EET | Bovine Coronary Artery | U-46619 (Thromboxane A₂ mimetic) | 1 x 10⁻⁶ | ~85% |
| This compound | Bovine Coronary Artery | U-46619 (Thromboxane A₂ mimetic) | ~1 x 10⁻⁶ | Full activity retained |
Table 1: Quantitative data on the vasodilatory effect of 14,15-EET. Data is derived from studies on bovine coronary arteries.[1][3] this compound has been reported to have equipotent vascular agonist activity.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
-
Solubility: 14,15-EET is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL.[4] It is recommended to use a similar solvent for this compound.
-
Stock Solution Preparation:
-
Dissolve the powdered this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5]
-
On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate physiological saline solution (PSS) to achieve the desired final concentrations in the myograph chamber.
-
Ex Vivo Vasodilation Assay using Wire Myography
This protocol describes the measurement of isometric tension in isolated small arteries to assess the vasodilatory response to this compound.
Materials:
-
Isolated small arteries (e.g., mesenteric, coronary)
-
Wire myograph system
-
Physiological Saline Solution (PSS), ice-cold and at 37°C
-
High Potassium Physiological Saline Solution (KPSS)
-
U-46619 or other suitable vasoconstrictor (e.g., phenylephrine)
-
This compound stock solution
-
Acetylcholine (B1216132) (ACh) for testing endothelial integrity
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Dissection microscope, fine forceps, and scissors
Procedure:
-
Vessel Isolation and Mounting:
-
Isolate the desired artery and place it in ice-cold PSS.[6]
-
Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue.[6]
-
Cut the artery into 2 mm segments.[6]
-
Mount the arterial segments on the pins or wires of the wire myograph chamber filled with 37°C PSS and aerated with carbogen gas.[6]
-
-
Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate for at least 30-45 minutes at 37°C.[6]
-
Perform a normalization procedure to determine the optimal resting tension for the vessels. This ensures that the vessels are at a length where they can generate maximal active tension.
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the arterial segments by stimulating them with KPSS. A robust contraction indicates healthy tissue.[6]
-
Wash the vessels with PSS and allow them to return to their resting tension.
-
Pre-constrict the vessels with a submaximal concentration of U-46619 (or another vasoconstrictor).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of >80% indicates a healthy endothelium.[6]
-
-
Dose-Response to this compound:
-
Wash the vessels thoroughly with PSS to remove all previous drugs.
-
Pre-constrict the vessels again with the same concentration of U-46619.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is reached.
-
-
Data Analysis:
-
The relaxation at each concentration of this compound is expressed as a percentage of the pre-contraction induced by U-46619.
-
Plot the concentration-response curve and calculate the ED₅₀ value, which is the concentration of this compound that produces 50% of the maximal relaxation.
-
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Wire Myography
Caption: Experimental workflow for measuring vasodilation with wire myography.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reprocell.com [reprocell.com]
Application Notes & Protocols: The Use of 14,15-EET Analogs in Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Of the four regioisomers, 14,15-EET has demonstrated significant potential in regulating renal and cardiovascular function.[2][3] Its biological activities include vasodilation, anti-inflammation, anti-apoptosis, and inhibition of renal sodium reabsorption, making it a promising therapeutic target for kidney diseases.[1] However, the native 14,15-EET is rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2]
To overcome this limitation, stable, sEH-resistant analogs have been developed. While the user specified "14,15-EET-SI," the scientific literature more frequently refers to a well-characterized and orally active 14,15-EET analog known as EET-A . These application notes will focus on the use of such stable 14,15-EET analogs (referred to herein as 14,15-EET-A) in preclinical kidney disease models, summarizing their mechanisms, therapeutic effects, and associated experimental protocols.
Mechanism of Action in Renal Protection
14,15-EET-A exerts its reno-protective effects through multiple pathways. Primarily, it mitigates renal fibrosis by inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in the progression of chronic kidney disease.[4][5] It also demonstrates potent anti-inflammatory actions by reducing the expression of pro-inflammatory cytokines.[1][6] These actions collectively help to preserve kidney structure and function in the face of injury.
Caption: Signaling pathway of 14,15-EET-A in mitigating renal fibrosis and inflammation.
Data Presentation: Efficacy in Kidney Disease Models
The protective effects of 14,15-EET-A have been quantified in various preclinical models. The tables below summarize key findings from studies using the Unilateral Ureter Obstruction (UUO) model of renal fibrosis and a cisplatin-induced nephrotoxicity model.
Table 1: Effect of 14,15-EET-A on Renal Injury and Fibrosis in the UUO Mouse Model
| Parameter | Sham Vehicle | UUO Vehicle | UUO + 14,15-EET-A | % Improvement | Citation(s) |
|---|---|---|---|---|---|
| Blood Urea Nitrogen (BUN) | 26 ± 3 mg/dL | 51 ± 3 mg/dL | ~26 mg/dL | ~50% reduction | [4] |
| Kidney Hydroxyproline | 2.5 ± 0.1 µ g/10mg | 6.4 ± 0.5 µ g/10mg | ~3.2 µ g/10mg | 50% reduction | [4][5] |
| Kidney Collagen Area | Baseline | 8-fold increase | - | 50-60% reduction | [4][5] |
| α-Smooth Muscle Actin (α-SMA) | Baseline | 70% increase | - | 85% reduction |[4][5] |
Table 2: Effect of 14,15-EET-A on Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Cisplatin (B142131) + Vehicle | Cisplatin + EET-A (10 mg/kg) | % Improvement | Citation(s) |
|---|---|---|---|---|
| Renal IL-6 mRNA Expression | 4 to 5-fold increase | - | 30-50% reduction | [6] |
| Renal TNF-α mRNA Expression | 4 to 5-fold increase | - | 30-50% reduction | [6] |
| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | Not specified | [7] |
| Kidney Injury Molecule-1 (KIM-1) | Increased | Significantly Reduced | Not specified |[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for two common kidney disease models where 14,15-EET-A has been successfully evaluated.
Protocol 1: Investigating Anti-Fibrotic Effects in a Unilateral Ureter Obstruction (UUO) Mouse Model
Objective: To assess the efficacy of a 14,15-EET analog (EET-A) in reducing the progression of renal fibrosis in a mouse model of obstructive nephropathy.
Materials:
-
C57/BL6 male mice (8-10 weeks old)
-
14,15-EET-A
-
Vehicle (e.g., saline or appropriate solvent)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Osmotic mini-pumps
-
Reagents for BUN analysis, histology (Sirius Red/Picrosirius Red, Masson's trichrome), and Western blotting (α-SMA, Collagen I).
Experimental Workflow Diagram:
Caption: Experimental workflow for the Unilateral Ureter Obstruction (UUO) study.
Procedure:
-
Animal Acclimatization: House C57/BL6 male mice under standard conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups: (1) Sham-operated + Vehicle, (2) UUO + Vehicle, and (3) UUO + 14,15-EET-A.
-
Surgical Procedure: Anesthetize the mice. For the UUO groups, perform a midline abdominal incision, isolate the left ureter, and ligate it at two points using suture. For the sham group, perform the incision and isolate the ureter without ligation.[4][5]
-
Treatment Administration: Immediately following the surgery, implant an osmotic mini-pump intraperitoneally (i.p.) for the continuous delivery of either vehicle or 14,15-EET-A for 10 days. A typical dose for 14,15-EET itself is 15 µg/kg/day.[8]
-
Monitoring: Monitor the animals daily for health and well-being.
-
Sample Collection: At day 10 post-surgery, euthanize the animals. Collect blood via cardiac puncture for serum analysis (BUN). Perfuse the kidneys with saline and harvest them.[4]
-
Tissue Processing:
-
Fix one kidney in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the other kidney in liquid nitrogen and store at -80°C for protein or RNA extraction.
-
-
Endpoint Analysis:
-
Renal Function: Measure BUN levels from serum.[4]
-
Fibrosis Assessment: Stain kidney sections with Sirius Red or Masson's trichrome to quantify collagen deposition.[4] Perform immunohistochemistry or Western blotting for fibrotic markers like α-SMA and fibronectin.[4][5]
-
EMT Markers: Analyze the expression of Snail1, ZEB1 (inducers), and E-cadherin (epithelial marker) via qPCR or Western blot.[4]
-
Protocol 2: Assessing Reno-protective Effects in a Cisplatin-Induced Nephrotoxicity Rat Model
Objective: To determine if pre- and co-treatment with a 14,15-EET analog (EET-A) can ameliorate acute kidney injury (AKI) induced by the chemotherapeutic agent cisplatin.
Materials:
-
Wistar Kyoto (WKY) rats
-
14,15-EET-A
-
Cisplatin
-
Vehicle (e.g., saline)
-
Reagents for measuring BUN, KIM-1, and inflammatory markers (TNF-α, IL-6).
Procedure:
-
Animal and Dosing: Use male WKY rats. A typical dose for EET-A in this model is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[7]
-
Experimental Design:
-
Group 1 (Control): Vehicle administration for 7 days.
-
Group 2 (Cisplatin): Vehicle for 2 days, a single dose of cisplatin on day 3, followed by vehicle for 4 more days.
-
Group 3 (EET-A + Cisplatin): EET-A for 2 days, a single dose of cisplatin on day 3, followed by EET-A for 4 more days.[7]
-
-
Treatment Administration:
-
Administer EET-A (10 mg/kg, i.p.) or vehicle daily.
-
On day 3, administer a single dose of cisplatin (e.g., 5-7 mg/kg, i.p.) to induce nephrotoxicity.
-
-
Sample Collection: On day 8, collect blood and urine samples. Euthanize the animals and harvest the kidneys.
-
Endpoint Analysis:
-
Kidney Injury Markers: Measure BUN in serum and Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-(D)-glucosaminidase (NAG) in urine or kidney tissue homogenates.[7]
-
Inflammatory Markers: Use qPCR or ELISA to measure the expression of renal TNF-α and IL-6.[6]
-
Oxidative Stress: Assess levels of thiobarbituric acid reactive substances (TBARS) in kidney tissue.[7]
-
Histology: Examine H&E-stained kidney sections for signs of tubular injury, such as cast formation, tubular dilation, and epithelial cell necrosis.[7]
-
References
- 1. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Epoxyeicosatrienoic Acid Analog Decreases Renal Fibrosis by Reducing Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acid Analog Decreases Renal Fibrosis by Reducing Epithelial-to-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kidney-Targeted Epoxyeicosatrienoic Acid Analog, EET-F01, Reduces Inflammation, Oxidative Stress, and Cisplatin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 14,15-EET-SI for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EET and its stable analogs, such as 14,15-EET-SI, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET and its stable analog this compound?
14,15-epoxyeicosatrienoic acid (14,15-EET) is a biologically active lipid mediator, or eicosanoid, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases[1][2]. It plays crucial roles as an autocrine and paracrine signaling molecule in various physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cell proliferation[1][3]. However, native 14,15-EET is chemically and metabolically unstable, with an estimated in vivo half-life of only seconds to minutes[4][5]. It is primarily degraded by soluble epoxide hydrolase (sEH) into its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[3][5].
To overcome this instability for experimental purposes, more robust synthetic analogs have been developed. This compound (sulfonimidoyl) is one such stable analog designed for improved chemical and metabolic stability while retaining the biological activity of the parent compound. In bovine coronary arteries, this compound was shown to be equipotent to 14,15-EET in inducing vasorelaxation[6].
Q2: What is the primary mechanism of action for 14,15-EET?
14,15-EET exerts its effects through multiple signaling pathways, and its mechanism can be cell-type dependent. Key pathways include:
-
G-Protein Coupled Receptors (GPCRs): Evidence suggests that 14,15-EET binds to a specific, high-affinity cell surface receptor coupled to a G-protein, which in turn activates downstream signaling cascades[5][7][8].
-
Receptor Tyrosine Kinase Transactivation: In some cells, such as human carcinoma cells, 14,15-EET can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-survival and proliferative pathways like PI3-Kinase/AKT and ERK1/2[1][9].
-
Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET can activate PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation[1].
-
Ion Channel Modulation: 14,15-EET is a known activator of large-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization and relaxation of vascular smooth muscle cells[3][8]. It has also been shown to activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels, causing an influx of calcium ions[2].
-
cAMP/PKA Pathway: In monocytes, the 14,15-EET signaling mechanism is proposed to involve its receptor binding, leading to an increase in intracellular cAMP levels and the activation of Protein Kinase A (PKA)[7][10].
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The optimal concentration of 14,15-EET or its analogs is highly dependent on the cell type, the specific biological endpoint being measured, and the incubation time. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. See the data summary tables below for reported effective concentrations in various models.
Q4: How should I prepare and store stock solutions of this compound?
Due to the lipophilic nature of 14,15-EET and its analogs, they are poorly soluble in aqueous solutions.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in an organic solvent such as ethanol, DMSO, or acetonitrile.
-
Storage: Store the stock solution at -20°C or -80°C under an inert gas like argon or nitrogen to minimize oxidation.
-
Working Solution: For experiments, dilute the stock solution directly into the cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%). It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
Data Presentation: Effective Concentrations of 14,15-EET In Vitro
Table 1: Cell Proliferation, Signaling, and Neurite Outgrowth
| Cell Type | Effect | Concentration | Citation |
| Tca-8113 (Human Carcinoma) | Stimulated cell proliferation | 100 nM | [1] |
| Tca-8113 (Human Carcinoma) | Maximal expression of PPARγ | 25 - 200 nM | [1] |
| PC12 (Rat Pheochromocytoma) | Enhanced NGF-induced neurite outgrowth | 100 nM | [2] |
| Primary Rat Hippocampal Neurons | Enhanced neurite outgrowth | 100 nM | [2] |
Table 2: Receptor Binding and Vasorelaxation
| System | Parameter | Value | Citation |
| U-937 Cells (Monocyte Line) | Binding Affinity (Kd) | 13.84 nM | [7] |
| Guinea Pig Mononuclear Cells | Inhibition Constant (Ki) | 226.3 nM | [10] |
| Bovine Coronary Artery Rings | Vasorelaxation (ED₅₀) | 2.2 µM | [4][5] |
| Bovine Coronary Artery Rings | Vasorelaxation (this compound) | Equipotent to 14,15-EET | [6] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or low potency | 1. Compound Degradation: If using native 14,15-EET, it may have degraded. 2. Sub-optimal Concentration: The concentration used may be too low for the specific cell type or assay. 3. Low Receptor/Target Expression: The cell line may not express the necessary receptors or signaling components. 4. Incorrect Vehicle/Solubility: The compound may not be properly dissolved. | 1. Use a fresh aliquot or a new vial of the compound. Consider using a stable analog like this compound. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). 3. Verify the expression of key targets (e.g., PPARγ, EGFR, TRPV4) in your cell model via Western blot, PCR, or literature search. 4. Ensure the final solvent concentration is appropriate and that the compound is fully dissolved in the stock solution before diluting into the medium. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Incomplete Compound Solubilization: Poor mixing when diluting the stock into the aqueous medium can lead to concentration gradients. 3. Edge Effects: Wells on the periphery of the culture plate may behave differently due to temperature or evaporation gradients. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated pipette. 2. Vortex the medium thoroughly immediately after adding the compound stock solution. 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Unexpected or off-target effects | 1. Activation of Multiple Pathways: 14,15-EET is known to act on several distinct signaling pathways. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high. | 1. Review the literature for known effects in your cell system. Use specific pharmacological inhibitors for suspected downstream pathways (e.g., an EGFR inhibitor like GW9662) to dissect the mechanism of action[1]. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1%). Always run a vehicle control. |
Visualizations and Protocols
Signaling Pathways of 14,15-EET
Caption: Key signaling pathways activated by 14,15-EET and its stable analogs.
General Experimental Workflow
Caption: A generalized workflow for in vitro studies using this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment by MTT Assay
This protocol is adapted from methodologies used to study the effects of 14,15-EET on carcinoma cells[1].
-
Cell Seeding: Seed cells (e.g., Tca-8113) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours in complete medium.
-
Starvation (Optional): To synchronize cells and reduce interference from serum growth factors, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate low-serum medium. Remove the starvation medium and add 100 µL of the treatment or vehicle control solutions to the respective wells.
-
Incubation: Incubate the plates for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator[1].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percent change in cell viability/proliferation.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is based on methods used to investigate 14,15-EET-induced signaling pathways[1].
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells as described above, then treat with this compound (e.g., 100 nM) or vehicle for a short duration suitable for phosphorylation events (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Place the plate on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and/or a loading control (e.g., β-actin, GAPDH)[1].
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
14,15-EET-SI solubility and vehicle selection
Welcome to the technical support center for 14,15-EET-SI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical aspects of handling this compound, with a specific focus on solubility and vehicle selection for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: (±)14(15)-EET-SI is the methyl sulfonamide analog of 14,15-EET.[1] This modification makes it a metabolically more stable compound as it is not susceptible to β-oxidation or membrane esterification.[1] 14,15-EET is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases.[2][3] Its biological activity is primarily terminated through metabolism by soluble epoxide hydrolase (sEH) into the less active dihydroxyeicosatrienoic acid (DHET).[4][5] By stabilizing endogenous EETs, inhibitors of sEH can prolong their beneficial effects, which include anti-inflammatory, vasodilatory, and anti-apoptotic actions.[5][6]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. According to supplier data, it is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695) at concentrations of at least 10 mg/mL.[1] For aqueous-based experiments, it can be prepared in a mixture of Ethanol and PBS (pH 7.2) at a 1:2 ratio, achieving a solubility of approximately 0.3 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a stock solution in an organic solvent such as DMSO or ethanol. For example, a 10 mg/mL stock solution can be made by dissolving the compound in the chosen solvent. This stock solution can then be stored at -20°C for future use.
Q4: What is a suitable vehicle for in vitro experiments?
A4: For in vitro studies, the stock solution of this compound in an organic solvent can be further diluted with an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A common method is to dilute the organic stock solution into a buffer like PBS. For instance, a 1:2 dilution of an ethanol stock into PBS (pH 7.2) is a suggested starting point.[1]
Q5: What is a suitable vehicle for in vivo experiments?
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| DMF | 10 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of this compound for In Vitro Cell Culture Experiments
-
Prepare a Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of DMSO or ethanol to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution with your cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%).
-
Vortex the working solution gently before adding it to your cell cultures.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer | The aqueous solubility of this compound is limited. | - Increase the proportion of the organic solvent in your final solution, being mindful of the tolerance of your experimental system. - Try using a different co-solvent system or adding a surfactant like Tween 80 to improve solubility. - Sonicate the solution briefly to aid dissolution. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage. - Incomplete dissolution of the compound. | - Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. - Ensure the compound is fully dissolved in the organic solvent before diluting it into an aqueous buffer. Visually inspect for any precipitate. |
| Cell Toxicity Observed | The concentration of the organic vehicle (e.g., DMSO, ethanol) is too high. | - Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific cell type. - Reduce the final concentration of the organic solvent in your working solution to below the toxic threshold (often ≤ 0.1%). |
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of 14,15-EET and the role of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 14,15-EET-SI in experiments
Welcome to the technical support center for 14,15-EET-SI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
This compound (14,15-epoxyeicosatrienoic acid-sulfonimide) is a potent and metabolically stable analog of 14,15-EET.[1] The sulfonimide group in this compound replaces the carboxylic acid moiety of 14,15-EET. This modification makes the compound resistant to common metabolic degradation pathways such as β-oxidation and esterification into phospholipids, which are known inactivation routes for the parent compound, 14,15-EET.[1] While being more stable, this compound retains the potent biological activity of 14,15-EET.[1]
Q2: What is the primary degradation pathway for 14,15-EET and how does this relate to this compound?
The primary metabolic degradation pathway for 14,15-EET is the enzymatic hydrolysis of the epoxide group to form the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2][3] This enzymatic conversion is a key mechanism for regulating the in vivo levels and activity of 14,15-EET.[2] Additionally, 14,15-EET is susceptible to auto-oxidation due to its polyunsaturated structure.[2] While this compound is designed to be more metabolically stable, the epoxide ring can still be a target for hydrolysis, particularly under acidic conditions. Therefore, controlling sEH activity and maintaining appropriate pH are crucial for experiments involving both compounds.
Q3: How should I store and handle this compound to prevent degradation?
To ensure the stability and integrity of this compound, proper storage and handling are essential. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage.[1] For stock solutions, -80°C is recommended for up to 6 months.[4] | Minimizes chemical degradation and auto-oxidation. |
| Formulation | This compound is typically supplied in a solution of methyl acetate (B1210297) or ethanol (B145695). | Organic solvents help to maintain stability. |
| Handling | For maximum recovery, centrifuge the original vial before removing the cap. Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4] | Prevents loss of material and degradation from temperature fluctuations. |
| Atmosphere | For the parent compound 14,15-EET, handling under an inert atmosphere (e.g., argon) is recommended to prevent auto-oxidation.[2] This is also a good practice for this compound, especially for long-term experiments. | Minimizes the risk of oxidation of the double bonds. |
| pH of Experimental Media | Maintain a neutral pH (around 7.4) in aqueous buffers and cell culture media. | Acidic conditions can promote the hydrolysis of the epoxide to the inactive diol. |
Troubleshooting Guide
Problem 1: Loss of biological activity of this compound in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Degradation by soluble epoxide hydrolase (sEH) in cells. | Many cell types express sEH, which can hydrolyze the epoxide ring of this compound. Co-incubate your cells with a specific sEH inhibitor (e.g., AUDA, TPPU) to prevent this degradation.[3][5] |
| Hydrolysis in acidic media. | Ensure the pH of your cell culture medium or buffer is maintained at or near 7.4. Small changes in pH can occur during experiments; monitor and adjust if necessary. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of your this compound stock solution to avoid degradation from repeated temperature changes.[4] |
| Improper storage. | Confirm that your stock solution has been consistently stored at -20°C or -80°C and protected from light. |
| Adsorption to plasticware. | Like many lipids, this compound can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware for your experiments. Pre-coating plates with a carrier protein like bovine serum albumin (BSA) may also help. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent concentration of this compound. | Ensure complete solubilization of your stock solution before preparing dilutions. Vortex gently but thoroughly. Use calibrated pipettes for accurate dispensing. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range, as cellular responses and sEH expression can change with extensive passaging. Seed cells to achieve a consistent confluency at the time of treatment. |
| Presence of antioxidants in media. | If your experiment is sensitive to oxidative stress, consider adding an antioxidant like triphenylphosphine (B44618) (TPP) at a final concentration of 0.1 mM to your media, especially during sample collection for analysis.[6] |
| Incomplete mixing in wells. | After adding this compound to your wells, mix gently by swirling the plate to ensure a homogenous concentration. |
Experimental Protocols
Protocol 1: In Vitro Assay for Inhibition of Soluble Epoxide Hydrolase (sEH)
This protocol describes a fluorescent-based assay to determine the inhibitory potential of compounds on sEH activity, which is a key enzyme in the degradation of 14,15-EET.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (25 mM bis-Tris-HCl, pH 7.0)
-
Fluorescent substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
Test compound (potential sEH inhibitor)
-
14,15-EET (as a reference compound, if needed)
-
Black microplate
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a black microplate, add 200 µL of sEH assay buffer.
-
Add the test compound at various concentrations (e.g., from 0.4 nM to 100,000 nM final concentration) to the wells.
-
Add recombinant human sEH to a final concentration of approximately 1 nM.
-
Incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to a final concentration of 5 µM.[7]
-
Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of CMNPC by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value of the test compound by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Assay for Measuring the Effect of this compound on Cell Proliferation
This protocol provides a general method to assess the mitogenic effects of this compound on a cell line of interest using an MTT assay.
Materials:
-
Human carcinoma cell line (e.g., Tca-8113)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in ethanol or DMSO)
-
sEH inhibitor (e.g., AUDA), optional
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed cells into a 96-well plate at a density that will result in approximately 60% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Synchronize the cells by incubating them in serum-free medium for 12 hours.[8]
-
Prepare treatment solutions of this compound at various concentrations in serum-free medium. If using an sEH inhibitor, pre-treat the cells with the inhibitor for 1-2 hours before adding this compound.[8]
-
Remove the synchronization medium and add the treatment solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells for the desired treatment period (e.g., 12 or 24 hours).[8]
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[8]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Signaling Pathways and Experimental Workflows
14,15-EET Signaling Pathway
14,15-EET and its stable analog, this compound, exert their biological effects through multiple signaling pathways. A key mechanism involves the activation of transient receptor potential vanilloid 4 (TRPV4) channels, leading to calcium influx.[9][10] This can subsequently activate downstream effectors such as protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[11] Furthermore, 14,15-EET has been shown to inhibit the pro-inflammatory NF-κB pathway and activate the PI3K/Akt signaling cascade, which is involved in cell proliferation and survival.[3][8][12]
Caption: Signaling pathways of this compound.
Experimental Workflow for Preventing Degradation
To ensure the reliability of your experimental results, it is crucial to implement a workflow that minimizes the degradation of this compound.
Caption: Workflow to minimize this compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]
- 6. abcam.cn [abcam.cn]
- 7. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 14,15-EET-SI Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-Epoxyeicosatrienoic Acid Sulfonimide (14,15-EET-SI). The information is designed to help identify and resolve common issues that may lead to experimental variability and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
This compound is a chemically stable analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EET is a lipid signaling molecule, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases. It is involved in various physiological processes, including vasodilation and modulation of inflammation. However, 14,15-EET is metabolically unstable and is rapidly converted to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH). The sulfonimide group in this compound makes it resistant to hydrolysis by sEH, thus providing a longer half-life and more consistent biological activity in experimental systems.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to prevent degradation and maintain the bioactivity of this compound.
-
Storage: Store this compound as a solid or in an organic solvent at -20°C or -80°C.
-
Handling: Minimize exposure to air and light. It is recommended to handle the compound under an inert atmosphere (e.g., argon) if possible. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the compound in the desired organic solvent to create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I prepare working solutions for cell culture experiments?
For cell culture experiments, the organic solvent concentration should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw an aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution in a suitable vehicle (e.g., ethanol or DMSO).
-
Further dilute the intermediate solutions into your cell culture medium to achieve the final desired concentration.
-
Prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage at -20°C or -80°C in a tightly sealed container. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Prepare fresh working solutions for each experiment. |
| Improperly Prepared Solutions | - Confirm the accuracy of weighing and dilution calculations. - Ensure complete dissolution of the compound in the organic solvent before preparing aqueous working solutions. - Check the final concentration of the organic solvent in the cell culture medium (should be <0.1%). |
| Cell Health and Passage Number | - Use healthy, actively growing cells within a consistent and low passage number range. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are not stressed. |
| Incorrect Assay Conditions | - Optimize the concentration of this compound and the treatment duration for your specific cell type and assay. - Ensure that other assay components (e.g., serum concentration in media) are consistent across experiments. |
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | - Perform a dose-response experiment to determine the optimal concentration range. High concentrations may lead to non-specific effects. |
| Solvent Toxicity | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.1%). - Include a vehicle-only control in all experiments. |
| Non-specific Binding | - Consider using a blocking agent, such as bovine serum albumin (BSA), in your assay buffer, especially in binding or enzymatic assays. |
| Contamination | - Ensure all reagents and labware are sterile and free of endotoxins. |
Experimental Protocols
Protocol 1: In Vitro Aortic Ring Vasorelaxation Assay
This protocol details the steps for assessing the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta). Replace the buffer every 15-20 minutes.
-
-
Contraction and Treatment:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at regular intervals.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment in cultured cells.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phosphorylated ERK to total ERK.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | ≥ 10 mg/mL |
| DMSO | ≥ 10 mg/mL |
| DMF | ≥ 10 mg/mL |
| Aqueous Buffers (e.g., PBS) | Limited solubility, requires prior dissolution in an organic solvent. |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell/Tissue Type | Recommended Starting Concentration Range | Reference |
| Vasorelaxation | Bovine Coronary Artery | 1 nM - 10 µM | [1] |
| Cell Proliferation | Human Carcinoma Cells | 10 nM - 1 µM | [2] |
| Neurite Outgrowth | PC12 Cells | 10 nM - 200 nM | [3] |
| ERK Phosphorylation | Various | 10 nM - 1 µM | [2] |
Mandatory Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Western blot workflow for analyzing ERK phosphorylation.
References
- 1. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 14,15-EET-SI in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI) in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability compare to native 14,15-EET?
This compound is a sulfonimide analog of 14,15-EET, an epoxy fatty acid with important signaling properties. Native 14,15-EET is chemically and metabolically labile, with a very short in vivo half-life of a few seconds to minutes.[1] This instability is primarily due to enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3] 14,15-EET is also susceptible to non-enzymatic auto-oxidation.[4] this compound is designed as a more stable analog to resist sEH-mediated hydrolysis, thereby prolonging its biological activity in experimental systems.
Q2: What is the primary cause of this compound instability in cell culture?
The principal cause of instability for EETs in a cellular context is enzymatic degradation. While this compound is more resistant to sEH than native 14,15-EET, its stability can still be influenced by the presence and activity of sEH in the cultured cells. In cell culture media alone, without cells, 14,15-EET has been shown to be stable.[5] Therefore, any observed degradation in a cell culture experiment is most likely due to cellular enzymatic activity.
Q3: What are the main degradation products of 14,15-EET?
The primary degradation product of 14,15-EET via sEH is 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3] Other potential, though less prominent, metabolic pathways include β-oxidation, ω-oxidation, and chain elongation.[2]
Q4: How do common cell culture media components affect this compound stability?
-
Serum: Serum contains various enzymes, including esterases, which could potentially affect the stability of EET analogs. While sEH is the primary concern, other enzymatic activities in serum might contribute to degradation.
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) are generally suitable. However, deviations from these optimal conditions can affect both the chemical stability of the compound and the enzymatic activity of sEH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of biological activity of this compound. | High soluble epoxide hydrolase (sEH) activity in the cell line being used. | 1. Use an sEH inhibitor: Co-incubate with a specific sEH inhibitor (e.g., AUDA, TPPU) to reduce the metabolic degradation of the EET analog.[6][7] 2. Use sEH-deficient cells: If possible, use a cell line with low or no sEH expression, or consider using sEH knockout/knockdown models.[5] 3. Confirm compound integrity: Ensure the stock solution of this compound has not degraded. Store stock solutions at -80°C in an appropriate solvent and minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Variability in cell density, confluency, or passage number, leading to different levels of sEH expression. Degradation of this compound in stock solutions. | 1. Standardize cell culture conditions: Maintain consistent cell passage numbers and seeding densities. Ensure cells are in a similar growth phase for all experiments. 2. Prepare fresh working solutions: Dilute the stock solution of this compound immediately before each experiment. |
| Precipitation of this compound in media. | Poor solubility of the compound in aqueous media. | 1. Use a suitable solvent: Dissolve this compound in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting it into the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.[8] 2. Complex with fatty acid-free BSA: To improve solubility and delivery, this compound can be complexed with fatty acid-free bovine serum albumin (BSA). |
Quantitative Data Summary
| Condition | Expected Stability of 14,15-EET | Key Influencing Factor | Reference |
| Cell-free culture medium (e.g., DMEM) | Stable | Absence of sEH | [5] |
| Culture with cells expressing sEH (e.g., LoVo cells) | Rapid degradation | Presence of sEH | [5] |
| Culture with sEH knockout cells | Significantly reduced degradation | Absence of sEH | [5] |
Note: this compound is designed to be more resistant to sEH than 14,15-EET. Therefore, its half-life in cellular systems is expected to be longer than that of the native compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture
This protocol outlines a general method to determine the stability of this compound in the presence of a specific cell line.
1. Materials:
- This compound
- Cell line of interest
- Appropriate cell culture medium (e.g., DMEM) with and without serum
- sEH inhibitor (optional, for control)
- LC-MS/MS system for analysis
2. Procedure:
- Cell Seeding: Plate cells at a desired density in multi-well plates and culture until they reach the desired confluency.
- Compound Addition: Prepare a working solution of this compound in the appropriate cell culture medium. Add the solution to the cells. Include a cell-free medium control.
- Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the cell culture supernatant.
- Sample Preparation: Immediately process the samples to prevent further degradation. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.
- LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound and the formation of its potential metabolites.
- Data Analysis: Plot the concentration of this compound versus time to determine its rate of degradation and calculate its half-life under the tested conditions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolomics reveals soluble epoxide hydrolase as a therapeutic target for high-sucrose diet-mediated gut barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of 14,15-EET using 14,15-EET-d11 Internal Standard
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosatrienoic acid (14,15-EET) assays utilizing a deuterated internal standard (14,15-EET-d11).
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET-d11 and why is it used as an internal standard?
A1: 14,15-EET-d11 is a deuterated form of 14,15-EET, meaning some hydrogen atoms have been replaced with deuterium (B1214612), a heavier isotope of hydrogen. It is intended for use as an internal standard for the quantification of 14,15-EET by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Because it is chemically and structurally very similar to 14,15-EET, it behaves nearly identically during sample preparation (extraction, derivatization) and chromatographic separation. However, due to its higher mass, the mass spectrometer can distinguish it from the non-deuterated analyte. This allows for accurate quantification by correcting for variations in extraction efficiency and instrument response.[2][3]
Q2: What are the main challenges in accurately quantifying 14,15-EET in biological samples?
A2: The primary challenges in quantifying 14,15-EET and other eicosanoids include their low endogenous concentrations in biological matrices, their susceptibility to oxidation, and their rapid metabolism.[4] Eicosanoids are potent signaling molecules and are therefore present at very low levels, requiring sensitive analytical methods like LC-MS/MS for detection.[5] They are also prone to degradation during sample collection and preparation, which can lead to inaccurate measurements.[6] Furthermore, 14,15-EET is metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), which can reduce the amount of the target analyte available for measurement.[7]
Q3: What is isotopic exchange and can it affect my results when using 14,15-EET-d11?
A3: Isotopic exchange, or back-exchange, is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[8] This can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the native analyte, resulting in inaccurate quantification.[9] While stable isotope-labeled internal standards are considered ideal, the possibility of deuterium exchange exists, especially if the deuterium atoms are in labile positions.[10] It is crucial to use internal standards with deuterium labels on stable, non-exchangeable positions.[11]
Q4: What are common sources of interference in 14,15-EET LC-MS/MS assays?
A4: Interferences in LC-MS/MS assays can originate from various sources, including the sample matrix, co-eluting compounds, and contaminants from solvents or lab equipment.[12][13][14][15] For 14,15-EET analysis, specific interferences can include isobaric or isomeric metabolites that have the same mass-to-charge ratio and similar fragmentation patterns as the analyte of interest.[16] For example, it has been observed that the MRM transition for 14,15-EET can also be produced by 8,9-EET, although with much lower abundance.[17] Careful chromatographic separation is essential to distinguish between such closely related compounds.[17]
Troubleshooting Guides
Low Signal or No Peak for 14,15-EET or 14,15-EET-d11
| Potential Cause | Troubleshooting Steps |
| Degradation of Analyte/Internal Standard | 14,15-EET is susceptible to degradation.[6] Ensure samples are stored at -80°C and handled on ice. Minimize exposure to air and light. Consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[4] |
| Inefficient Extraction | Review your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and solvents are used for the chemical properties of EETs. Verify the pH of the sample before loading onto the SPE column. |
| Instrumental Issues | Check the LC-MS/MS system for leaks, clogs, or a dirty ion source.[18] Ensure the mobile phases are correctly prepared and the column is properly equilibrated. Run a system suitability test with a known standard to verify instrument performance. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion masses (MRM transitions) for both 14,15-EET and 14,15-EET-d11. Optimize collision energy and other MS parameters for maximum sensitivity. |
Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded. |
| Column Contamination | Flush the column with a strong solvent or consider replacing it if performance does not improve. The buildup of contaminants can lead to poor peak shape.[18] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal for the separation of EETs on your specific column. The pH of the mobile phase can significantly affect the peak shape of acidic compounds like 14,15-EET. |
| Injection Solvent Mismatch | The solvent used to dissolve the final extract should be as similar as possible to the initial mobile phase to avoid peak distortion. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially for SPE. Inconsistent elution volumes or flow rates can lead to variability. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inconsistent results. Evaluate matrix effects by comparing calibration curves in solvent versus a sample matrix. Improve sample cleanup to remove interfering matrix components.[15] |
| Internal Standard Issues | Ensure the internal standard is added at a consistent concentration to all samples and standards. Investigate the possibility of isotopic exchange, which can lead to variable internal standard response.[8] |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the wash steps in your autosampler and LC method.[18] |
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need to be optimized for your specific sample type and matrix.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add an antioxidant like BHT and a cyclooxygenase inhibitor to prevent enzymatic degradation.[4][19] Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Spike with a known amount of 14,15-EET-d11 internal standard solution.
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.[20]
-
Sample Loading: Acidify the supernatant from the protein precipitation step (or the diluted tissue homogenate) to a pH of ~3.5 before loading it onto the equilibrated SPE cartridge.[19]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[2][3]
-
Elution: Elute the 14,15-EET and 14,15-EET-d11 with a stronger organic solvent like methanol or ethyl acetate.[20]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.[20]
LC-MS/MS Analysis
-
LC Column: A reverse-phase C18 column is commonly used for the separation of eicosanoids.[20][21]
-
Mobile Phases: A typical mobile phase system consists of:
-
Gradient Elution: A gradient elution is typically employed to separate the various eicosanoids.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[2] Use Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data
| Parameter | 14,15-EET | 14,15-EET-d11 | Reference |
| Molecular Weight | 320.5 g/mol | 331.5 g/mol | [1][22] |
| Precursor Ion (m/z) | 319 | 330 | [17] |
| Product Ion (m/z) | 219 | 268 | [17] |
| Typical Recovery | Not directly measured | 63.5% (CV 8.9%) | [21] |
Visualizations
Signaling Pathway of 14,15-EET
Caption: Biosynthesis and metabolism of 14,15-EET.
Experimental Workflow for 14,15-EET Analysis
Caption: General workflow for the analysis of 14,15-EET.
Troubleshooting Logic for Low Internal Standard Signal
Caption: Troubleshooting guide for low internal standard signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. What kind of substances interfere with mass spectrometry analysis? | AAT Bioquest [aatbio.com]
- 14. myadlm.org [myadlm.org]
- 15. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 16. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 18. One moment, please... [zefsci.com]
- 19. arborassays.com [arborassays.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
Technical Support Center: 14,15-EET-SI Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 14,15-EET-SI in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of 14,15-EET?
A1: this compound is a metabolically stable analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). The methyl sulfonamide substitution in this compound prevents its breakdown through β-oxidation and esterification into membrane phospholipids, which are common metabolic pathways for the naturally occurring 14,15-EET.[1] This enhanced stability makes it a more robust compound for in vitro and in vivo studies, providing more consistent and reproducible results.[1] It has been shown to be equipotent to 14,15-EET in inducing vasorelaxation.[1][2]
Q2: What is the primary mechanism of action of this compound in the vasculature?
A2: this compound, like 14,15-EET, primarily acts as a vasodilator. Its mechanism involves the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[3] This leads to membrane hyperpolarization, which in turn causes relaxation of the smooth muscle and dilation of the blood vessel.[3] This action is thought to be mediated through a G-protein coupled receptor, likely Gs.[4][5]
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically supplied as a solution in methyl acetate. For experimental use, it is soluble in various organic solvents. According to the manufacturer, it can be dissolved in DMF, DMSO, and ethanol (B145695) at a concentration of 10 mg/mL. For aqueous buffers like PBS (pH 7.2), the solubility is lower, at approximately 0.3 mg/mL when mixed in a 1:2 ratio with ethanol.[1] It is crucial to prepare fresh dilutions for each experiment from a stock solution to ensure accuracy. For storage, the manufacturer recommends keeping the stock solution at -20°C, where it is stable for at least one year.[1]
Q4: What concentration range of this compound should I use for my dose-response experiments?
A4: The optimal concentration range will depend on the specific cell type or tissue being studied. However, for vasorelaxation assays in bovine coronary arteries, the effective dose 50 (ED50) for 14,15-EET is approximately 10⁻⁶ M.[2] Since this compound is equipotent, a similar range can be expected.[1][2] It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the optimal range for your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | Compound Degradation: Improper storage or handling. | Ensure the compound is stored at -20°C and protected from light. Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Concentration: Errors in dilution calculations. | Double-check all calculations and ensure accurate pipetting. Use a new set of calibrated pipettes if necessary. | |
| Cell/Tissue Health: Poor viability of cells or tissue preparations. | Verify cell viability using methods like Trypan Blue exclusion. For tissue preparations, ensure they are kept in appropriate physiological buffer and used promptly. | |
| Receptor Desensitization: Prolonged exposure to agonists. | Allow for a sufficient washout period between drug administrations in organ bath experiments to allow receptors to return to their basal state. | |
| High variability between replicates | Inconsistent Pipetting: Inaccurate delivery of small volumes. | Use calibrated pipettes and practice consistent pipetting techniques. For very small volumes, consider serial dilutions. |
| Uneven Cell Seeding: Non-uniform cell density across wells. | Ensure cells are thoroughly resuspended before plating and use appropriate techniques to avoid clumping. | |
| Edge Effects in Plates: Evaporation from wells on the outer edges of a microplate. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile buffer or media to minimize evaporation from adjacent wells. | |
| Unexpected biphasic or bell-shaped dose-response curve | Off-target Effects: At high concentrations, the compound may interact with other receptors or signaling pathways. | Lower the maximum concentration used in the experiment. If the effect persists, consider investigating potential off-target interactions. |
| Compound Solubility: Precipitation of the compound at high concentrations in aqueous buffer. | Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the final concentration of the organic solvent in the well. The solubility in Ethanol:PBS (pH 7.2) (1:2) is approximately 0.3 mg/ml.[1] | |
| Difficulty in fitting a standard sigmoidal curve to the data | Insufficient Data Points: Not enough concentrations tested to define the curve properly. | Use a wider range of concentrations with at least 5-10 data points spanning the full response range (baseline to maximum effect). |
| Data Transformation: The dose-response relationship may not be a standard four-parameter logistic curve. | Consider alternative curve-fitting models. Ensure that the assumptions of the chosen model are met by your data.[6][7] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| (Data sourced from Cayman Chemical product information)[1] |
Table 2: Vasorelaxant Activity of 14,15-EET and its Analogs in Bovine Coronary Arteries
| Compound | ED₅₀ (M) |
| 14,15-EET | ~1 x 10⁻⁶ |
| This compound | Equipotent to 14,15-EET |
| 14,15-EET-methyl ester | Equipotent to 14,15-EET |
| 14,15-DHET | ~5 x 10⁻⁶ |
| (Data compiled from multiple sources)[1][2] |
Experimental Protocols
Detailed Methodology for Vasorelaxation Assay
This protocol is adapted from studies on bovine coronary arteries.[2]
-
Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir.
-
Dissect the left anterior descending coronary artery and place it in cold Krebs buffer.
-
Carefully clean the artery of any adhering connective and adipose tissue.
-
Cut the artery into rings of approximately 3 mm in width.
-
-
Mounting the Arterial Rings:
-
Suspend each arterial ring between two stainless steel hooks in a water-jacketed organ bath (6 mL capacity).
-
Fill the organ bath with Krebs buffer, maintain at 37°C, and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture.
-
Connect the upper hook to a force transducer to measure isometric tension.
-
-
Equilibration and Pre-contraction:
-
Set a basal tension of 3.5 grams and allow the tissue to equilibrate for 1.5 hours.
-
Induce a stable contraction using a thromboxane (B8750289) receptor agonist such as U-46619 (10-20 nM) to achieve 50-90% of the maximal contraction induced by 40 mM KCl.
-
-
Dose-Response Curve Generation:
-
Once a stable pre-contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Start with the lowest concentration and increase in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the ED₅₀ and maximal relaxation (Emax).
-
Visualizations
Caption: Signaling pathway of this compound leading to vasorelaxation.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Delivery of 14,15-EET-SI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of 14,15-EET-SI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
A1: this compound is a sulfonimide analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite of arachidonic acid.[1] This analog is designed to be metabolically more stable than the endogenous 14,15-EET because it is resistant to β-oxidation and membrane esterification.[1] This increased stability makes it a more suitable compound for in vivo experiments where prolonged exposure is often required. Like 14,15-EET, the sulfonimide analog has demonstrated vascular agonist activity.[1]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in delivering this compound in vivo stem from its lipophilic nature, which leads to poor aqueous solubility. This can result in difficulties in preparing suitable formulations for administration, low bioavailability, and potential for precipitation upon injection. Additionally, like other lipid mediators, ensuring consistent and reproducible dosing can be challenging.
Q3: How should I store and handle this compound to ensure its stability?
A3: this compound is typically supplied as a solution in an organic solvent, such as methyl acetate, and should be stored at -20°C.[1] The stability is guaranteed for at least one year when stored under these conditions.[1] It is important to minimize exposure to air and moisture to prevent degradation. For experimental use, it is advisable to prepare fresh dilutions from the stock solution.
Troubleshooting Guide
Formulation and Administration
Issue 1: Precipitation of this compound upon dilution in aqueous buffers.
-
Cause: this compound has low solubility in aqueous solutions. Direct dilution of a concentrated organic stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Use of a co-solvent: First, dissolve the this compound in a water-miscible organic solvent like ethanol (B145695), DMSO, or DMF. Then, slowly add the aqueous buffer (e.g., PBS) to the organic solution while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals.
-
Formulation with a vehicle: For in vivo administration, it is highly recommended to use a vehicle that can maintain the solubility of the lipophilic compound. See the detailed experimental protocols below for recommended vehicle formulations.
-
Issue 2: Inconsistent results between experimental animals.
-
Cause: This can be due to variability in the formulation, administration technique, or the animals themselves. Inhomogeneous formulation can lead to inconsistent dosing.
-
Solution:
-
Ensure a homogenous formulation: If using a suspension or emulsion, ensure it is thoroughly mixed before each administration to guarantee a uniform concentration.
-
Standardize administration technique: Use a consistent and precise method for injection or gavage to minimize variability between animals.
-
Monitor animal health: Ensure that all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism and response.
-
Issue 3: Low bioavailability or rapid clearance of this compound.
-
Cause: While this compound is more stable than 14,15-EET, it can still be subject to metabolism and clearance in vivo. The route of administration and formulation can significantly impact its bioavailability.
-
Solution:
-
Optimize the route of administration: Intravenous (IV) injection will provide the highest initial bioavailability. For sustained exposure, intraperitoneal (IP) injection or oral gavage (with an appropriate formulation) may be considered.
-
Consider advanced formulations: For long-term studies, consider using lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) to protect the compound from rapid metabolism and improve its pharmacokinetic profile.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 10 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is designed to prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of anhydrous ethanol. For example, dissolve 1 mg of this compound in 100 µL of ethanol.
-
Addition of Co-solvent: Add PEG400 to the ethanol solution. A common ratio is 1:4 (ethanol:PEG400). For the example above, add 400 µL of PEG400. Mix thoroughly until the solution is clear.
-
Final Dilution: Slowly add sterile saline to the desired final volume while continuously vortexing. The final concentration of the organic solvents should be as low as possible (typically <10% of the total volume) to minimize toxicity.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol creates a stable emulsion for IP administration.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of anhydrous ethanol.
-
Addition of Surfactant: Add Tween 80 to the ethanol solution. A common starting concentration for Tween 80 is 5-10% of the final volume. Mix until a clear solution is formed.
-
Emulsification: Slowly add sterile saline to the mixture while vortexing vigorously to form a stable emulsion.
-
Visual Inspection: The final formulation should appear as a uniform, milky-white emulsion. Ensure there is no visible precipitation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
14,15-EET has been shown to be involved in several signaling pathways that regulate cellular processes such as proliferation, senescence, and migration.
Caption: 14,15-EET activates the mTORC2/Akt signaling pathway.
Caption: 14,15-EET activates EGFR, ERK, and PI3K/Akt signaling.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
References
potential off-target effects of 14,15-EET-SI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of 14,15-EET-SI for researchers, scientists, and drug development professionals.
Introduction to this compound
(±)14(15)-EET-SI is the methyl sulfonamide analog of 14,15-Epoxyeicosatrienoic acid (14,15-EET). This modification makes it more metabolically stable as it is not susceptible to β-oxidation or membrane esterification.[1] It is equipotent to 14,15-EET in its primary "on-target" effect, which is vascular agonist activity, measured by the relaxation of precontracted bovine coronary arteries.[1][2] The primary mechanism for this vasodilation is the activation of smooth muscle large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation.
This guide will address potential "off-target" effects, defined as biological activities outside of its intended role as a cardiovascular signaling molecule. Data for the parent compound, 14,15-EET, is included where directly relevant, as both compounds have been shown to elicit similar mitogenic effects.[1]
Frequently Asked Questions (FAQs)
Q1: We are using this compound to study vasodilation, but we observe unexpected cell proliferation in our vascular smooth muscle cell cultures. Is this a known effect?
A1: Yes, this is a potential off-target effect. Both 14,15-EET and its sulfonamide analog, this compound, have been shown to induce mitogenesis.[1] Specifically, 14,15-EET has been demonstrated to promote the proliferation of various cell types, including carcinoma cells.[3][4][5] This effect is often mediated through the activation of signaling pathways such as the EGFR, PI3K/Akt, and MAPK pathways.[3][5]
Q2: Can this compound interact with other signaling pathways beyond the cardiovascular system?
A2: Yes, 14,15-EET, the parent compound of this compound, has been shown to interact with several other signaling pathways. These can be considered off-target depending on your experimental context. Notable interactions include:
-
Neurite Outgrowth: 14,15-EET can enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells and primary hippocampal neurons, an effect mediated through the TRPV4 channel.[6][7]
-
PPARγ Activation: While some studies suggest 14,15-EET can activate PPARγ, others indicate that its metabolite, 14,15-DHET, is a more potent activator of PPARα.[3][8][9]
-
Prostaglandin (B15479496) Synthesis: 14,15-EET can competitively inhibit prostaglandin H (PGH) synthase, which may alter the production of prostaglandins (B1171923) like PGE2.[10]
Q3: We are seeing effects on intracellular calcium levels that are independent of BKCa channel activation. What could be the cause?
A3: 14,15-EET has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is a calcium-permeable cation channel.[7] This activation can lead to an increase in intracellular calcium concentration.[7] This pathway is implicated in the neurite outgrowth-promoting effects of 14,15-EET.[6][7]
Troubleshooting Guide
Issue 1: Unexplained Proliferation in Cell Culture
-
Symptom: Increased cell proliferation observed in cultures treated with this compound, particularly in non-cardiovascular cell types.
-
Possible Cause: Activation of mitogenic signaling pathways (EGFR, PI3K/Akt, MAPK) by this compound.[3][5]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Use Western blotting to check for the phosphorylation of key proteins in these pathways (p-EGFR, p-Akt, p-ERK1/2) in response to this compound treatment.
-
Use Pathway Inhibitors: Co-treat cells with this compound and specific inhibitors for EGFR (e.g., AG494), PI3K (e.g., LY294002), or MEK/ERK (e.g., PD98059) to see if the proliferative effect is attenuated.[5]
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution. An increase in the S/G2-M phase population would be consistent with a proliferative effect.[3][5]
-
Issue 2: Inconsistent Results in Prostaglandin Assays
-
Symptom: Altered levels of prostaglandins (e.g., decreased PGE2) in experimental systems treated with this compound.
-
Possible Cause: Competitive inhibition of Prostaglandin H (PGH) synthase by 14,15-EET.[10]
-
Troubleshooting Steps:
-
Vary Substrate Concentration: Increase the concentration of the PGH synthase substrate, arachidonic acid. If the inhibition is competitive, higher substrate concentrations should overcome the effect of this compound.[10]
-
Measure Other Eicosanoids: Analyze the production of other eicosanoids to determine if the effect is specific to the cyclooxygenase pathway.
-
Use a sEH Inhibitor: Co-treatment with a soluble epoxide hydrolase (sEH) inhibitor can potentiate the effect of 14,15-EET on PGE2 inhibition by preventing its degradation.[10]
-
Issue 3: Neuronal Effects Observed in Non-Neuronal Studies
-
Symptom: Unexpected changes in cell morphology, such as the formation of neurite-like outgrowths, in cell types that express TRPV4.
-
Possible Cause: Activation of TRPV4 channels by this compound, leading to calcium influx and downstream signaling that promotes neurite outgrowth.[6][7]
-
Troubleshooting Steps:
-
Use a TRPV4 Antagonist: Co-treat with a specific TRPV4 inhibitor, such as HC067047, to determine if the observed effects are blocked.[6]
-
Measure Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure changes in intracellular calcium concentration upon application of this compound.
-
Immunofluorescence: Stain for neuronal markers like neurofilament to confirm the nature of the observed outgrowths.[6]
-
Quantitative Data Summary
Table 1: Off-Target Effects of 14,15-EET on Cell Proliferation
| Cell Line | Concentration of 14,15-EET | Observed Effect | Reference |
| Tca-8113 (Human Carcinoma) | 100 nM | Stimulated cell proliferation. Increased percentage of cells in S-G2-M phase to 47.08%. | [3][4] |
| Tca-8113, A549, Ncl-H446, HepG2 | Not specified | Promoted proliferation in a dose- and time-dependent manner. | [5] |
Table 2: Off-Target Effects of 14,15-EET on Neuronal Cells
| Cell Type | Concentration of 14,15-EET | Observed Effect | Reference |
| PC12 Cells | 100 nM | Enhanced NGF-induced cell differentiation by 240% and neurite extension by 140%. | [6] |
| Primary Rat Hippocampal Neurons | 100 nM | Enhanced neurite length by 150%. | [6] |
| Primary Sensory Neurons | 0.01 to 0.3 µM | Significantly enhanced axon outgrowth. | [11] |
| N27 Dopaminergic Neurons | 0.1 to 30 µM | Dose-dependently increased cell viability against H2O2-induced injury. | [12] |
Table 3: Other Potential Off-Target Interactions of 14,15-EET
| Target | Cell Type | Concentration of 14,15-EET | Observed Effect | Reference |
| PGH Synthase | Porcine Aortic & Murine Brain Microvascular Smooth Muscle Cells | Not specified | Reduced PGE2 formation by 40-75%. | [10] |
| PPARγ | Tca-8113 Cells | 100 nM | Activated expression of PPARγ. | [3][13] |
| TRPV4 | Not specified | Half-maximal response for increased intracellular calcium at 130 ± 86 nM (for 5,6-EET). | [14] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation of tumor cell lines.[5]
-
Methodology:
-
Seed tumor cells (e.g., Tca-8113, A549, Ncl-H446, HepG2) in 96-well plates.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 12, 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
Protocol 2: Neurite Outgrowth Assay
-
Objective: To evaluate the effect of this compound on neurite outgrowth in PC12 cells.[6]
-
Methodology:
-
Plate PC12 cells on collagen-coated dishes.
-
After 24 hours, replace the medium with a low-serum medium containing Nerve Growth Factor (NGF, e.g., 50 ng/mL) and the desired concentration of this compound.
-
Culture the cells for a defined period (e.g., 24-48 hours).
-
Fix the cells and acquire images using a microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ). A cell is considered differentiated if its neurite length is greater than the diameter of its cell body.
-
Protocol 3: PPARγ Transactivation Assay
-
Objective: To determine if this compound can activate PPARγ-mediated gene transcription.[13]
-
Methodology:
-
Co-transfect cells (e.g., HEK293T or carcinoma cells) with three plasmids:
-
A reporter plasmid containing a luciferase gene driven by a peroxisome proliferator response element (PPRE-tk-Luc).
-
An expression plasmid for PPARγ (pCMX/PPARγ).
-
A control plasmid for normalization (e.g., phRL-TK expressing Renilla luciferase).
-
-
Treat the transfected cells with this compound, a positive control (e.g., Ciglitazone or Rosiglitazone), and a vehicle control (e.g., DMSO).
-
After incubation (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity (Firefly/Renilla) to determine the fold activation of PPARγ.
-
Signaling Pathways and Experimental Workflows
Caption: On-Target Vasodilation Pathway of this compound.
Caption: Off-Target Proliferation Pathway of this compound.
Caption: Off-Target Neurite Outgrowth Pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Promotive effects of epoxyeicosatrienoic acids (EETs) on proliferation of tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protective effect of astrocyte-derived 14,15-EET on H2O2-induced cell injury in Astrocyte-dopaminergic neuronal cell line co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
negative control experiments for 14,15-EET-SI studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-EET-SI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from 14,15-EET?
A1: this compound (14,15-epoxyeicosatrienoic acid-sulfonimide) is a stable analog of 14,15-EET. The sulfonimide group replaces the carboxylic acid group, making it resistant to metabolic degradation through β-oxidation and esterification into phospholipids. This increased stability makes this compound a more robust tool for in vitro and in vivo studies, exhibiting comparable potency to 14,15-EET in inducing vasodilation and mitogenesis.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound, like 14,15-EET, exerts its effects through various signaling pathways. It is known to be a potent vasodilator and can stimulate cell proliferation, migration, and angiogenesis. Key signaling pathways activated by 14,15-EET include the EGFR/ERK/PI3K/AKT pathway and the PPARγ pathway.[2][3][4][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For aqueous solutions, it can be dissolved in an ethanol:PBS (pH 7.2) mixture (1:2) at a concentration of approximately 0.3 mg/ml.[1] For long-term storage, it is recommended to store the compound at -20°C. As EETs are generally sensitive to auto-oxidation, handling under an inert atmosphere is advisable for optimal stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of the compound: Although more stable than 14,15-EET, this compound can still degrade over time or with improper handling. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Store the stock solution at -20°C or lower. |
| Incorrect solvent or concentration: The vehicle used to dissolve this compound may have its own biological effects or the concentration of the compound may be too low. | - Always run a vehicle control to account for any effects of the solvent. - Perform a dose-response curve to determine the optimal concentration for your specific experimental system. | |
| High background or off-target effects | Competitive inhibition of other enzymes: 14,15-EET has been shown to competitively inhibit prostaglandin (B15479496) H synthase (PGHS). | - Consider the potential for off-target effects in your experimental design and data interpretation. - Use specific negative controls to confirm that the observed effects are mediated by the intended pathway. |
| Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other receptors or proteins. | - Use the lowest effective concentration determined from a dose-response study. - Employ specific antagonists like 14,15-EEZE to block the intended pathway and confirm specificity. | |
| Difficulty with reproducibility | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to different results. | - Standardize all experimental parameters as much as possible. - Maintain a detailed laboratory notebook to track all experimental conditions. |
| Cell line-specific responses: Different cell lines may respond differently to this compound due to variations in receptor expression and signaling pathways. | - Characterize the expression of key target proteins (e.g., sEH, EGFR, PPARγ) in your cell line. - Compare your results with published data for the same cell line if available. |
Negative Control Experiments
Proper negative controls are crucial for validating the specificity of the effects observed with this compound. Here are detailed protocols for three key types of negative control experiments.
Inactive Metabolite Control: 14,15-DHET
14,15-dihydroxyeicosatrienoic acid (14,15-DHET) is the less active metabolite of 14,15-EET, produced by the action of soluble epoxide hydrolase (sEH). Using 14,15-DHET helps to demonstrate that the observed biological activity is dependent on the epoxide moiety of this compound.
Experimental Protocol:
-
Objective: To confirm that the biological effect is specific to the epoxide group of this compound.
-
Materials:
-
This compound
-
14,15-DHET
-
Vehicle (e.g., DMSO, ethanol)
-
Cell culture medium and reagents
-
Assay-specific reagents (e.g., for proliferation, migration, or signaling pathway activation)
-
-
Procedure:
-
Prepare stock solutions of this compound and 14,15-DHET in the same vehicle at the same concentration.
-
Treat cells with equimolar concentrations of this compound and 14,15-DHET. Include a vehicle-only control group.
-
Incubate the cells for the desired period.
-
Perform the biological assay to measure the endpoint of interest (e.g., cell viability, protein phosphorylation).
-
-
Expected Outcome: The biological effect observed with this compound should be significantly attenuated or absent in the cells treated with 14,15-DHET.
Pharmacological Antagonist Control: 14,15-EEZE
14,15-EEZE is a selective antagonist of EETs. It competes with 14,15-EET for its binding site, thereby inhibiting its downstream effects. This control is essential to demonstrate that the observed effects are mediated through a specific EET receptor or binding protein.
Experimental Protocol:
-
Objective: To demonstrate that the biological effect of this compound is mediated by its specific receptor/binding site.
-
Materials:
-
This compound
-
14,15-EEZE
-
Vehicle
-
Cell culture materials
-
Assay-specific reagents
-
-
Procedure:
-
Prepare stock solutions of this compound and 14,15-EEZE.
-
Pre-treat one group of cells with 14,15-EEZE (a typical concentration is 10 µM, but should be optimized for your system) for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.[2][3]
-
Add this compound to both the pre-treated and a non-pre-treated group of cells. Include a vehicle control and a 14,15-EEZE-only control.
-
Incubate and perform the biological assay.
-
-
Expected Outcome: The biological effect of this compound should be significantly reduced or completely blocked in the cells pre-treated with 14,15-EEZE.
sEH Inhibition to Potentiate Effect
Inhibition of soluble epoxide hydrolase (sEH) prevents the conversion of EETs to their less active DHETs. While not a negative control in the traditional sense, using an sEH inhibitor like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) can help confirm that the degradation pathway is relevant to the activity of any endogenously produced or exogenously added EETs. For a stable analog like this compound which is not a substrate for sEH, this experiment can help dissect the effects of the analog from any endogenously produced EETs.
Experimental Protocol:
-
Objective: To determine if the observed effects are influenced by the metabolic degradation of endogenous EETs.
-
Materials:
-
This compound
-
sEH inhibitor (e.g., AUDA)
-
Vehicle
-
Cell culture materials
-
Assay-specific reagents
-
-
Procedure:
-
Prepare stock solutions of this compound and the sEH inhibitor.
-
Pre-treat cells with the sEH inhibitor (e.g., 1-10 µM AUDA) for 1-2 hours.[4][6]
-
Add this compound to both pre-treated and non-pre-treated cells. Include appropriate vehicle and inhibitor-only controls.
-
Incubate and perform the biological assay.
-
-
Expected Outcome: If the biological system produces endogenous EETs that contribute to the measured effect, inhibition of sEH should potentiate the observed effect. The effect of the stable this compound should not be directly potentiated, helping to differentiate its action from that of endogenous EETs.
Quantitative Data Summary
| Compound | Assay | System | Value | Reference |
| 14,15-EET | Vasorelaxation | Bovine coronary artery | ED₅₀ = 2.2 µM | [7] |
| 14,15-EET | Tail-flick inhibition | Male Sprague-Dawley rats | ED₅₀ = 32.5 pmol | [7] |
| 14,15-EET analog (Tetrazole 19) | Vasorelaxation | Bovine coronary artery | ED₅₀ = 0.18 µM | [7] |
| AUDA (sEH inhibitor) | sEH Inhibition | Recombinant human sEH | IC₅₀ = 3 nM | [7] |
| 14,15-EEZE | Inhibition of 14,15-EET-induced relaxation | Bovine coronary artery rings | 10 µM inhibited ~80% of relaxation | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound activates multiple downstream signaling cascades that regulate key cellular processes.
Experimental Workflow for Negative Control Studies
A logical workflow is essential for effectively using negative controls to validate experimental findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
handling and storage best practices for 14,15-EET-SI
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 14,15-EET-SI (14,15-Epoxyeicosatrienoic acid-sulfonimide).
Handling and Storage Best Practices
Proper handling and storage are critical to maintaining the integrity and activity of this compound and its parent compound, 14,15-EET. These compounds are susceptible to degradation, which can impact experimental outcomes.
Summary of Storage Conditions and Stability
| Compound | Form | Storage Temperature | Stability | Source |
| (±)14(15)-EET-SI | Solution in methyl acetate (B1210297) | -20°C | ≥ 1 year | [1] |
| (±)14(15)-EET | Solution in ethanol (B145695) | -20°C | ≥ 2 years | [2] |
| 14,15-EET | Stock Solution | -80°C | 6 months | [3] |
| 14,15-EET | Stock Solution | -20°C | 1 month | [3] |
Key Recommendations:
-
Inert Atmosphere: 14,15-EET is prone to auto-oxidation due to the presence of 1,4-dienyl moieties.[4] It is best practice to handle and store the compound under an inert atmosphere such as argon or nitrogen.
-
Solvent Choice: this compound is typically supplied in methyl acetate. For creating working solutions, recommended solvents include DMF, DMSO, and ethanol (up to 10 mg/ml). For aqueous buffers like PBS (pH 7.2), solubility is lower (approx. 0.3 mg/ml), and should be prepared fresh.[1]
-
Avoid Repeated Freeze-Thaw Cycles: To prevent degradation, aliquot the stock solution into single-use vials upon receipt to minimize the number of freeze-thaw cycles.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Q1: I am observing lower-than-expected or no biological activity with my this compound solution.
-
Possible Cause 1: Compound Degradation. The epoxide ring in EETs is susceptible to hydrolysis, converting them into less active dihydroxyeicosatrienoic acids (DHETs).[5][6][7] While the sulfonimide modification in this compound makes it more metabolically stable by preventing β-oxidation and membrane esterification, the epoxide can still be hydrolyzed, especially under acidic conditions.[1][8][9]
-
Possible Cause 2: Oxidation. The polyunsaturated backbone of the molecule can oxidize.[4]
-
Solution: Always handle the compound under an inert gas. If you suspect oxidation, it may be necessary to use a fresh vial. The use of antioxidants like triphenylphosphine (B44618) (TPP) at a final concentration of 0.1 mM can be considered when collecting biological samples.[8][9]
-
-
Possible Cause 3: Incorrect Dilution or Solubility Issues. The compound may have precipitated out of solution if its solubility limit was exceeded, particularly in aqueous buffers.
-
Solution: Visually inspect your solution for any precipitate. If preparing aqueous solutions, ensure the final concentration does not exceed the solubility limit. It may be helpful to first dissolve the compound in a small amount of an organic solvent like ethanol before diluting with the aqueous buffer.[1]
-
Q2: My mass spectrometry results show a peak corresponding to 14,15-DHET in my this compound sample.
-
Possible Cause: Hydrolysis. This indicates that the epoxide ring has been opened. This can happen during sample storage or processing.
-
Solution: Review your entire workflow for potential exposure to acidic conditions or prolonged incubation in aqueous solutions. Sample preparation for analysis of EETs often involves acidification to pH ~3-4 to intentionally hydrolyze EETs to DHETs for measurement with some ELISA kits; ensure this is not happening unintentionally in your workflow.[8][9] Minimize the time between sample preparation and analysis.
-
Q3: I am seeing high variability between experimental replicates.
-
Possible Cause 1: Inconsistent Pipetting of Lipid Solution. Due to their amphipathic nature, lipids can be challenging to pipette accurately, especially at low concentrations.
-
Solution: Use high-quality, calibrated pipettes. When diluting, ensure thorough mixing by vortexing. Pre-wetting the pipette tip with the solvent can also improve accuracy.
-
-
Possible Cause 2: Adsorption to Surfaces. Lipids can adsorb to plasticware, leading to a decrease in the effective concentration.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Including a carrier protein like fatty-acid-free BSA in your buffer can help prevent adsorption, but check if it interferes with your assay.
-
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a methyl sulfonimide analog of 14,15-EET.[1] This modification makes the compound more metabolically stable because it is not sensitive to degradation pathways like β-oxidation or esterification into phospholipids. It is equipotent to 14,15-EET in its vascular agonist activity.[1][10]
Q: What is the primary metabolic pathway for 14,15-EET?
A: The primary metabolic pathway for inactivating 14,15-EET is hydrolysis of the epoxide by the enzyme soluble epoxide hydrolase (sEH) to form the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[5][6][11]
Q: In which signaling pathways is 14,15-EET involved?
A: 14,15-EET is a signaling lipid involved in various pathways that regulate cardiovascular homeostasis, inflammation, and cell growth.[6][11] Key pathways include:
-
PI3K/AKT/mTOR: It can activate mTOR Complex 2 (mTORC2) and Akt signaling, which is involved in functions like inhibiting endothelial senescence.[12]
-
FAK/PI3K/AKT: It can up-regulate integrin αvβ3, leading to the activation of the FAK/PI3K/AKT pathway, which has been implicated in cancer cell processes.[13]
-
EGFR & ERK: Exogenous 14,15-EET can activate EGFR, ERK, and PI3 kinase/Akt signaling pathways, promoting carcinoma cell proliferation.[14]
-
TRPV4 Channels: In neuronal cells, 14,15-EET can enhance neurite outgrowth by increasing cytosolic calcium via TRPV4 channels.[15]
Q: How do I prepare samples for analysis by mass spectrometry?
A: A typical workflow involves lipid extraction from the biological matrix (e.g., plasma, cells, tissue). This is often achieved by liquid-liquid extraction using a solvent like ethyl acetate after acidification of the sample. The organic phase is then collected, evaporated to dryness under nitrogen or argon, and the residue is reconstituted in a suitable solvent for LC-MS analysis.
Visualizations
Signaling Pathway Diagram
Caption: Overview of 14,15-EET signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of EETs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 8. abcam.cn [abcam.cn]
- 9. eaglebio.com [eaglebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of 14,15-EET-SI in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its surrogate isomer (SI) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring 14,15-EET-SI in plasma?
The measurement of this compound in plasma is challenging due to several factors:
-
Chemical and Metabolic Instability: 14,15-EET is chemically and metabolically labile.[1] It is rapidly converted to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by soluble epoxide hydrolase (sEH), an enzyme widely distributed in tissues and blood.[1][2] This rapid metabolism can lead to an underestimation of 14,15-EET levels.
-
Low Endogenous Concentrations: EETs are present at very low concentrations in plasma, often in the low ng/mL to pg/mL range, requiring highly sensitive analytical methods for detection.[3][4]
-
Esterification: A significant portion of EETs in plasma (over 90%) is esterified to phospholipids.[5] To measure total 14,15-EET, a saponification step is required to release the esterified pool, which can introduce variability.
-
Isomeric Interference: Arachidonic acid has four double bonds, leading to the formation of four different EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[2] Chromatographic separation is necessary to distinguish 14,15-EET from its other isomers.
-
Sample Handling and Storage: Improper sample collection, handling, and storage can significantly impact the stability of 14,15-EET, leading to inaccurate results.
Q2: What is the recommended procedure for plasma sample collection and handling?
Proper sample handling is critical to minimize the degradation of 14,15-EET.
-
Anticoagulant: Use tubes containing EDTA as the anticoagulant.[6] Citrate plasma is generally not recommended.[6]
-
Immediate Processing: Process blood samples as soon as possible after collection, ideally within 40 minutes and not exceeding 2 hours.[6]
-
Centrifugation: Centrifuge the blood samples to separate the plasma from the blood cells.[6][7] A typical centrifugation protocol is 1,500-2,000 x g for 10-15 minutes at 4°C.[7][8]
-
Storage: Immediately after separation, aliquot the plasma into clean polypropylene (B1209903) tubes and store them at or below -80°C for long-term stability.[6] Minimize freeze-thaw cycles.[7]
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes to prevent lipid peroxidation.[6]
Q3: What are the most common analytical methods for quantifying this compound in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in plasma due to its high sensitivity and specificity.[3][4] Ultra-performance liquid chromatography (UPLC)-MS/MS methods offer improved separation and throughput.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound Signal | Analyte Degradation: Improper sample handling (delayed processing, incorrect storage temperature). | Ensure rapid processing of blood samples, immediate centrifugation, and storage at -80°C.[6] Minimize freeze-thaw cycles.[7] |
| Inefficient Extraction: The chosen extraction method may not be optimal for lipids. | Optimize the extraction solvent and protocol. Liquid-liquid extraction with ethyl acetate (B1210297) or a modified Bligh and Dyer method are commonly used.[3][4] Consider solid-phase extraction (SPE) for cleaner extracts. | |
| Instrumental Issues: Low sensitivity of the mass spectrometer, incorrect MS/MS transitions. | Verify instrument performance and tune the mass spectrometer for optimal sensitivity for this compound and its internal standard. Confirm the correct precursor and product ion masses.[9] | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization. | Use a validated and standardized protocol for all samples. Ensure precise pipetting and consistent timing for each step. The use of a 96-well plate format can improve consistency for larger sample batches.[3] |
| Matrix Effects: Co-eluting substances from the plasma matrix can suppress or enhance the ionization of the analyte. | Improve the sample cleanup process using SPE. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape in Chromatography | Column Overload: Injecting too much sample or a sample with a high concentration of interfering substances. | Dilute the sample extract or use a smaller injection volume. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte. | Adjust the mobile phase composition and gradient to improve peak shape. Formic acid is often added to the mobile phase to improve protonation in positive ion mode.[9] | |
| Column Contamination or Degradation: Accumulation of matrix components on the column. | Use a guard column and regularly flush the analytical column. Replace the column if performance does not improve. |
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for 14,15-EET Quantification in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | LC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate)[3] | Solid-Phase Extraction & Derivatization[10] | Modified Bligh and Dyer Extraction[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[3] | Not explicitly stated, but suitable for human plasma levels.[9] | 0.5 ng/mL for EETs[4] |
| Linear Range | 0.05 - 50 ng/mL[3] | Not explicitly stated. | Not explicitly stated. |
| Intra- and Inter-assay Variation | Precise and accurate[3] | CV < 15% | 1.6 to 13.2%[4] |
Table 2: Reported Plasma Concentrations of 14,15-EET in Humans
| Study Population | Mean/Median Concentration (ng/mL) | Reference |
| Healthy Subjects | 10.7 | [9] |
| Patients with Coronary Heart Disease | Higher than healthy controls (specific value for 14,15-EET not given, but 14,15-DHET was 2.53 ± 1.60) | [11] |
| Pooled Human Plasma | 10.7 | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for LC-MS/MS Analysis
This protocol is adapted from a method for the simultaneous quantitation of several eicosanoids in human plasma.[3]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add a deuterated internal standard for 14,15-EET.
-
-
Extraction:
-
Add 300 µL of ethyl acetate to the plasma sample.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 300 µL of ethyl acetate and combine the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of 14,15-EET and its internal standard using selected reaction monitoring (SRM).
-
Protocol 2: Saponification and Solid-Phase Extraction for Total 14,15-EET Measurement
This protocol is a general approach based on methods that measure both free and esterified EETs.[4][10]
-
Sample Preparation and Saponification:
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of a 1 M methanolic NaOH solution to hydrolyze the esterified EETs.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample on ice and neutralize with 1 M HCl.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the saponified and neutralized plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the EETs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying, Reconstitution, and Analysis:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Analyze by LC-MS/MS as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of 14,15-EET
Caption: Signaling pathway of 14,15-EET.
Experimental Workflow for this compound Measurement
Caption: Workflow for this compound plasma analysis.
Troubleshooting Logic for Low Recovery
Caption: Troubleshooting low this compound recovery.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma epoxyeicosatrienoic acids and diabetes-related cardiovascular disease: The cardiovascular health study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocrates.com [biocrates.com]
- 7. protavio.com [protavio.com]
- 8. abbevillegeneral.com [abbevillegeneral.com]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of 14,15-EET-SI
Welcome to the technical support center for 14,15-EET-SI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and addressing other experimental challenges you may encounter while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential sources of non-specific binding?
A1: this compound is a hybrid molecule that combines 14,15-epoxyeicosatrienoic acid (14,15-EET), a lipid signaling molecule, with a sirtuin inhibitor (SI) moiety. Due to its dual nature, non-specific binding can arise from two main sources:
-
The lipophilic 14,15-EET moiety: This fatty acid component can interact non-specifically with hydrophobic surfaces, such as plasticware and cellular membranes, as well as with hydrophobic pockets in proteins other than the intended target.
-
The sirtuin inhibitor moiety: The inhibitor component may exhibit off-target binding to other proteins with similar structural motifs to the intended sirtuin target.
Q2: Why am I observing high background signal in my in vitro assays?
A2: High background signal is often a result of non-specific binding of this compound to the assay components. The lipophilic nature of the 14,15-EET portion can cause it to adhere to microplate wells and other plastic surfaces. Additionally, the sirtuin inhibitor moiety might be interacting with other proteins present in your assay system.
Q3: My results from cell-based assays are inconsistent. What could be the cause?
A3: Inconsistent results in cell-based assays can be attributed to several factors related to the properties of this compound. The compound's lipophilicity can lead to poor solubility in aqueous media and non-specific partitioning into cellular membranes, leading to variable effective concentrations. Furthermore, interactions with serum proteins in the culture medium can sequester the compound, reducing its availability to the target cells.
Q4: How can I differentiate between on-target effects and non-specific or off-target effects of this compound?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Use of Controls: Include a structurally related but inactive control compound if available.
-
Genetic Approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target sirtuin. The resulting phenotype should mimic the effect of this compound if the compound is acting on-target.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended sirtuin target within a cellular context.[2]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Biochemical Assays
Problem: You are observing high background signal and poor reproducibility in your in vitro sirtuin activity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions with plasticware | Use low-binding polypropylene (B1209903) microplates and pipette tips. Consider pre-coating plates with a blocking agent like Bovine Serum Albumin (BSA).[3] | Reduced background signal and improved assay consistency. |
| Compound aggregation | Include a low concentration (0.01-0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 in your assay buffer.[4][5][6] | Improved solubility of this compound and reduced aggregation, leading to more reliable results. |
| Non-specific protein binding | Add a carrier protein like BSA (0.1-1 mg/mL) to the assay buffer.[5][6] | BSA can help to block non-specific binding sites on other proteins and surfaces. |
| Inappropriate buffer conditions | Optimize the pH and salt concentration of your assay buffer. Adjusting the pH can alter the charge of both the compound and interacting proteins, potentially reducing non-specific electrostatic interactions. Increasing the salt concentration can disrupt non-specific charge-based interactions.[5][6] | A decrease in non-specific binding and an improved signal-to-noise ratio. |
Issue 2: Low Bioavailability and Inconsistent Effects in Cell-Based Assays
Problem: You are observing variable or lower-than-expected activity of this compound in your cell culture experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Binding to serum proteins | Reduce the serum concentration in your cell culture medium during the treatment period or use a serum-free medium if your cells can tolerate it. Alternatively, perform a dose-response experiment to determine the optimal concentration in the presence of serum. | Increased availability of the compound to the cells, leading to more consistent and potent effects. |
| Poor aqueous solubility | Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. | Improved delivery of the compound to the cells. |
| Non-specific sequestration in cellular membranes | Include a carrier protein like fatty acid-free BSA in the culture medium. Albumin can act as a carrier for fatty acids and may help to control the free concentration of the lipophilic this compound.[7] | More controlled delivery of the compound to its intracellular target. |
| Cellular efflux | Co-incubate with known inhibitors of drug efflux pumps to determine if active transport out of the cell is limiting the compound's efficacy. | Increased intracellular concentration of this compound and a more pronounced biological effect. |
Experimental Protocols
Protocol 1: In Vitro Sirtuin Activity Assay with Minimized Non-Specific Binding
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound on a specific sirtuin isoform, incorporating steps to reduce non-specific binding.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, supplemented with 0.5 mg/mL BSA and 0.05% Tween-20
-
Developer solution
-
Low-binding 96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the low-binding 96-well plate, add the sirtuin enzyme and the this compound dilutions or vehicle control.
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).[8]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Assessing On-Target Engagement in Cells using CETSA
This protocol outlines a Cellular Thermal Shift Assay (CETSA) to verify the direct binding of this compound to its target sirtuin in intact cells.[2]
Materials:
-
Cells expressing the target sirtuin
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Liquid nitrogen
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target sirtuin
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by three cycles of freeze-thaw.
-
Separate the soluble fraction (supernatant) from the precipitated proteins (pellet) by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target sirtuin.
-
A shift in the thermal stability of the target sirtuin in the presence of this compound indicates direct binding.
Visualizations
Caption: Experimental workflow for testing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
Technical Support Center: 14,15-EET-d11 Experimental Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14,15-epoxyeicosatrienoic acid-d11 (14,15-EET-d11).
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EET-d11 and what is its primary application in research?
A1: 14,15-EET-d11 is a deuterated analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). It is primarily used as an internal standard for the quantification of endogenous 14,15-EET in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[1][2] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing for accurate differentiation from the naturally occurring, non-deuterated 14,15-EET.
Q2: What are the general storage and stability recommendations for 14,15-EET-d11?
A2: 14,15-EET and its analogs are known to be chemically and metabolically labile.[3][4] They are susceptible to auto-oxidation due to the presence of diene moieties.[4] Therefore, it is crucial to store 14,15-EET-d11 under strict conditions that minimize exposure to oxygen and trace transition metals.[3] The recommended storage temperature is typically -20°C.[5] For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the known biological activities of the non-deuterated form, 14,15-EET?
A3: 14,15-EET, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, exhibits a wide range of biological activities.[4][6][7] It is a potent vasodilator, playing a role in the regulation of vascular tone.[4][6][7] Additionally, it has been implicated in various cellular signaling processes, including the activation of potassium channels and membrane hyperpolarization.[7] Studies have also suggested its involvement in anti-inflammatory responses, mitogenesis, and the regulation of ion channels.[8]
Q4: Can 14,15-EET-d11 be used directly for biological activity studies?
A4: While 14,15-EET-d11 is chemically almost identical to 14,15-EET, its primary purpose is as an internal standard for quantification. For biological activity studies, it is recommended to use the non-deuterated 14,15-EET to avoid any potential, albeit unlikely, isotopic effects on biological processes. The non-deuterated form has been extensively characterized in various bioassays.[3][4][6]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of 14,15-EET-d11.
Issue 1: Low or No Signal for 14,15-EET-d11 in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Degradation of the standard | Verify the storage conditions. Ensure the vial was properly sealed and stored at -20°C under an inert atmosphere. Consider preparing fresh dilutions from a new stock vial. The epoxide group is susceptible to hydrolysis. |
| Improper sample preparation | Review the extraction protocol. Ensure efficient extraction from the biological matrix. A modified Bligh and Dyer method is commonly used for lipid extraction.[9] Ensure complete solvent evaporation and proper reconstitution in a compatible solvent for LC-MS or GC-MS analysis. |
| Instrumental issues | Check the mass spectrometer settings, including the specific mass transition for 14,15-EET-d11. Ensure the instrument is properly calibrated and that the column is not clogged. Run a system suitability test with a known concentration of the standard. |
| Adsorption to surfaces | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the lipid to container surfaces. |
Issue 2: High Variability in Quantification Results
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper pipetting technique, especially when handling small volumes of the standard solution. |
| Incomplete vortexing/mixing | Ensure the internal standard is thoroughly mixed with the sample before extraction. |
| Matrix effects in the sample | Optimize the sample cleanup procedure to remove interfering substances from the biological matrix. Consider using a different ionization source or modifying the chromatographic conditions. |
| Instability in reconstituted solvent | Analyze the samples as soon as possible after reconstitution. If storage is necessary, keep them at a low temperature (e.g., 4°C) for a short period. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. Run a blank sample (solvent only) to identify any background contamination. |
| Degradation products | The primary degradation product of 14,15-EET is its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), formed by the action of soluble epoxide hydrolase (sEH) or by acidic conditions.[10][11] If you observe a peak corresponding to 14,15-DHET-d11, it indicates degradation of your standard. |
| Isomeric impurities | While synthesis aims for high purity, minor amounts of other EET-d11 isomers might be present. Check the certificate of analysis for the specified purity of your reagent. |
Experimental Protocols
Protocol 1: Vasorelaxation Assay in Bovine Coronary Arterial Rings
This protocol is adapted from studies characterizing the vascular effects of 14,15-EET and its analogs.[3][4][6]
-
Preparation of Arterial Rings:
-
Obtain fresh bovine hearts and dissect the coronary arteries.
-
Cut the arteries into rings of 2-3 mm in width.
-
Suspend the rings in organ chambers filled with Krebs buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.
-
Induce contraction with a thromboxane (B8750289) A2 mimetic, such as U46619, to achieve about 80% of the maximal contraction.[3]
-
-
Application of 14,15-EET:
-
Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET (or the experimental compound) to the organ bath.
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by U46619.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
-
Protocol 2: Quantification of 14,15-EET in Plasma using LC-MS/MS with 14,15-EET-d11 Internal Standard
This is a general workflow for lipidomic analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 14,15-EET-d11 internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:water 80:20 v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the specific mass transitions for both endogenous 14,15-EET and the 14,15-EET-d11 internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (14,15-EET) and the internal standard (14,15-EET-d11).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of endogenous 14,15-EET using a calibration curve prepared with known concentrations of non-deuterated 14,15-EET and a fixed concentration of the internal standard.
-
Signaling Pathways and Workflows
Below are diagrams illustrating a key signaling pathway involving 14,15-EET and a typical experimental workflow.
Caption: Signaling pathway of 14,15-EET leading to vasorelaxation.
Caption: Experimental workflow for quantification of 14,15-EET using 14,15-EET-d11.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (±)14(15)-EET-d11 - Adaptive Immunity - CAT N°: 10006410 [bertin-bioreagent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Guide to 14,15-EET and its Stable Analog, 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 14,15-epoxyeicosatrienoic acid (14,15-EET) and its sulfonimide analog, 14,15-EET-SI. By presenting key experimental data, detailed methodologies, and signaling pathway diagrams, this document aims to facilitate a comprehensive understanding of their respective properties and potential therapeutic applications.
Introduction to 14,15-EET and this compound
14,15-EET is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. It plays a crucial role in various physiological processes, exhibiting vasodilatory, anti-inflammatory, and pro-proliferative effects. However, the therapeutic potential of 14,15-EET is limited by its metabolic instability; it is rapidly degraded by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) and is also susceptible to β-oxidation.[1]
To overcome this limitation, metabolically stable analogs have been developed. This compound (14,15-EET-sulfonimide, also referred to as 14,15-EET-methylsulfonimide) is a prominent analog in which the carboxylic acid group is replaced with a sulfonimide moiety. This modification confers resistance to metabolic degradation, thereby prolonging its biological activity.[2] This guide will delve into a comparative analysis of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of 14,15-EET and this compound.
| Parameter | 14,15-EET | This compound (methylsulfonimide) | Reference(s) |
| Vascular Activity | |||
| Vasorelaxation Efficacy | Full agonist | Full agonist, equipotent to 14,15-EET | [2] |
| ED₅₀ (Bovine Coronary Artery) | ~1.0 µM | ~1.0 µM | [2] |
| Metabolic Stability | |||
| Susceptibility to sEH | High (rapidly converted to 14,15-DHET) | Reduced | [1] |
| Susceptibility to β-oxidation | High | Reduced | [2] |
| Cellular Effects | |||
| Anti-inflammatory Activity | Inhibits NF-κB activation.[3] | Data not available (inferred to be similar to 14,15-EET) | |
| Proliferative Activity | Stimulates proliferation in various cell types, including carcinoma cells.[4][5] | Data not available (inferred to be similar to 14,15-EET) | |
| Signaling Pathway Activation | |||
| PPARγ Activation | Activates PPARγ.[4][5] | Data not available (inferred to be similar to 14,15-EET) | |
| EGFR/PI3K/AKT Pathway | Activates the EGFR/PI3K/AKT pathway in carcinoma cells.[4][5] | Data not available (inferred to be similar to 14,15-EET) |
Experimental Protocols
Vasorelaxation Assay in Bovine Coronary Arteries
This protocol is adapted from studies evaluating the vascular effects of EETs and their analogs.[2]
Objective: To determine the vasodilatory potency and efficacy of 14,15-EET and this compound.
Materials:
-
Bovine hearts obtained from a local abattoir.
-
Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
U46619 (thromboxane A₂ mimetic).
-
14,15-EET and this compound stock solutions.
-
Organ baths with force transducers.
Procedure:
-
Isolate the left anterior descending coronary artery from the bovine heart and place it in ice-cold Krebs-bicarbonate buffer.
-
Clean the artery of adhering connective tissue and cut it into 3-5 mm rings.
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 90 minutes under a resting tension of 5 grams.
-
Pre-contract the arterial rings with a submaximal concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of either 14,15-EET or this compound to the organ bath.
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation response as a percentage of the U46619-induced pre-contraction.
-
Construct concentration-response curves and determine the ED₅₀ values.
Cell Proliferation (MTT) Assay
This protocol provides a general method for assessing the effects of 14,15-EET and this compound on cell proliferation.[4][5]
Objective: To compare the effects of 14,15-EET and this compound on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, cancer cell line).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
14,15-EET and this compound stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of 14,15-EET or this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
Vasodilation Signaling Pathway
Both 14,15-EET and its stable analog this compound induce vasodilation primarily through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, and subsequent relaxation.
Caption: Proposed signaling pathway for vasodilation induced by 14,15-EET and this compound.
Anti-inflammatory Signaling of 14,15-EET
14,15-EET exerts anti-inflammatory effects, in part, by inhibiting the activation of the transcription factor NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.
Caption: Simplified diagram of the anti-inflammatory action of 14,15-EET via NF-κB inhibition.
Cell Proliferation Signaling of 14,15-EET
14,15-EET has been shown to promote cell proliferation in certain cell types, such as carcinoma cells, through the activation of PPARγ and the EGFR/PI3K/AKT signaling cascade.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 14,15-EET-SI vs. Soluble Epoxide Hydrolase Inhibitors in Modulating Eicosanoid Signaling
For researchers, scientists, and drug development professionals, the modulation of the epoxyeicosatrienoic acid (EET) signaling pathway presents a promising therapeutic avenue for a range of cardiovascular and inflammatory diseases. Two principal strategies have emerged: the direct administration of stable EET analogs, such as 14,15-EET-SI, and the inhibition of the soluble epoxide hydrolase (sEH) enzyme to elevate endogenous EET levels. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate strategy for specific research and therapeutic contexts.
Executive Summary
Both this compound and soluble epoxide hydrolase (sEH) inhibitors aim to harness the beneficial effects of EETs, which include vasodilation, anti-inflammatory actions, and tissue protection. However, they achieve this through fundamentally different mechanisms. This compound is a synthetic, metabolically stable analog of 14,15-EET that directly activates EET receptors. In contrast, sEH inhibitors block the degradation of all endogenous EET regioisomers, leading to a broad elevation of these signaling lipids. The choice between these approaches depends on the desired specificity, the importance of maintaining the natural profile of EETs, and the specific pathological context.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and sEH inhibitors lies in their mechanism of action. This compound acts as a direct agonist, mimicking the action of the endogenous 14,15-EET. Conversely, sEH inhibitors act indirectly by preserving the full spectrum of endogenously produced EETs.
This compound: The Direct Agonist
This compound is the methyl sulfonamide analog of 14,15-EET. This structural modification renders the molecule resistant to metabolic degradation through β-oxidation and esterification into cell membranes, a significant limitation of native EETs.[1] By directly binding to and activating EET receptors, this compound initiates downstream signaling cascades, leading to effects such as vasodilation.
Soluble Epoxide Hydrolase (sEH) Inhibitors: The Indirect Modulators
Soluble epoxide hydrolase is the primary enzyme responsible for the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2] sEH inhibitors, such as TPPU, t-AUCB, and APAU, bind to the active site of the sEH enzyme, preventing the hydrolysis of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[3] This leads to an accumulation of endogenous EETs, thereby amplifying their natural signaling effects.
Performance and Efficacy: A Comparative Analysis
Direct, head-to-head in vivo comparative studies between this compound and sEH inhibitors are limited in the current literature. However, we can compare their performance based on available in vitro data and the outcomes of studies on various sEH inhibitors.
In Vitro Potency
The following tables summarize the available quantitative data for this compound and representative sEH inhibitors.
Table 1: Vasorelaxant Activity of 14,15-EET Analogs
| Compound | ED₅₀ (μM) for Vasorelaxation | Reference |
| 14,15-EET | 2.2 | [4] |
| This compound | equipotent to 14,15-EET | [1][5] |
| Oxamide analog 16 | 1.7 | [4] |
| N-iPr-amide analog 20 | 1.7 | [4] |
| Unsubstituted urea (B33335) analog 12 | 3.5 | [4] |
Table 2: Inhibitory Potency of Selected sEH Inhibitors
| sEH Inhibitor | IC₅₀ (nM) against human sEH | Reference |
| AUDA | 3 | [4] |
| t-AUCB | 1.3 | [3] |
| c-AUCB | 0.89 | [3] |
| Unsubstituted urea analog 12 | 16 | [4] |
Note: ED₅₀ represents the half-maximal effective concentration for vasorelaxation, while IC₅₀ represents the half-maximal inhibitory concentration against the sEH enzyme.
From the available data, this compound demonstrates potent vasorelaxant activity, comparable to the native 14,15-EET.[1][5] In contrast, the efficacy of sEH inhibitors is measured by their ability to inhibit the sEH enzyme, with compounds like t-AUCB and c-AUCB exhibiting low nanomolar potency.[3] It is important to note that some EET analogs, such as the unsubstituted urea analog 12, exhibit dual activity as both an EET mimetic and an sEH inhibitor.[4]
Pharmacokinetic Profiles
A key advantage of this compound is its enhanced metabolic stability compared to the native 14,15-EET, which is rapidly degraded.[1] The sulfonamide modification protects it from β-oxidation and esterification.[1]
The pharmacokinetic profiles of sEH inhibitors have been extensively studied and optimized. Efforts have focused on improving properties such as oral bioavailability, half-life, and metabolic stability. For instance, newer generations of sEH inhibitors have been developed with improved pharmacokinetic profiles compared to earlier compounds like AUDA.
Experimental Protocols
Bovine Coronary Artery Vasorelaxation Assay
This assay is a standard method for assessing the vascular effects of EETs and their analogs.
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and cut into rings (3-5 mm in length).
-
Mounting: The arterial rings are mounted in organ chambers filled with a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Contraction: The rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, such as U-46619, to induce a stable level of tone.
-
Treatment: Cumulative concentrations of the test compound (e.g., 14,15-EET or its analogs) are added to the organ bath.
-
Measurement: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contracted tone.
-
Data Analysis: The effective concentration producing 50% of the maximal relaxation (ED₅₀) is calculated from the concentration-response curve.[4]
Soluble Epoxide Hydrolase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the sEH enzyme.
-
Enzyme Source: Recombinant human sEH is produced in a baculovirus expression system and purified.
-
Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used.
-
Reaction: The assay is performed in a microplate format. The sEH enzyme is incubated with the test inhibitor at various concentrations. The fluorescent substrate is then added to initiate the reaction.
-
Measurement: The hydrolysis of the substrate by sEH yields a fluorescent product. The increase in fluorescence over time is measured using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated. The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC₅₀) is determined.[4]
Signaling Pathways and Workflows
Signaling Pathway of EETs
The following diagram illustrates the general signaling pathway of EETs, which is the target of both this compound (as a direct agonist) and sEH inhibitors (by increasing EET levels).
Caption: EET signaling pathway and points of intervention.
Experimental Workflow for Comparing Vasorelaxant Activity
The following diagram outlines the typical workflow for comparing the vasorelaxant effects of different compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Bioactivity of 14,15-EET-SI in New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 14,15-EET-SI, a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET), with other alternatives. The focus is on its validation in new models, supported by experimental data and detailed methodologies. This compound is a stable mimic of 14,15-EET, designed to resist metabolic degradation, thus offering potential as a valuable research tool and therapeutic agent.
Comparison of Bioactivity: this compound vs. Alternatives
While this compound has been primarily characterized for its potent vasodilatory effects, its bioactivity in other disease models remains largely unexplored. The following tables compare the known activities of this compound with its parent compound, 14,15-EET, and a well-characterized class of alternative compounds, the soluble epoxide hydrolase (sEH) inhibitors. sEH inhibitors work by preventing the degradation of endogenous EETs, thereby increasing their bioavailability.
Table 1: Comparison of Vasodilatory Effects
| Compound | Model | Potency (ED₅₀) | Efficacy (% Maximal Relaxation) | Citation |
| This compound | Bovine Coronary Artery | ~1 µM | Equipotent to 14,15-EET | [1] |
| 14,15-EET | Bovine Coronary Artery | ~1 µM | 80-94% | [1] |
| sEH Inhibitors (e.g., TPPU, AUDA) | Not directly applicable (act by increasing endogenous EETs) | N/A | N/A |
Table 2: Comparison of Bioactivity in Other Preclinical Models
| Compound/Class | Cardiovascular Disease Models | Neurological Disease Models | Anti-inflammatory Models | Renal Injury Models |
| This compound | Potent Vasodilator[1] | Data not available | Data not available | Data not available |
| 14,15-EET | Cardioprotective, anti-hypertensive | Neuroprotective in ischemic injury, promotes neurite outgrowth[2][3][4] | Reduces inflammation[5] | Protective in acute kidney injury[6][7][8] |
| sEH Inhibitors | Reduce hypertension, cardiac hypertrophy, and atherosclerosis | Reduce neuroinflammation and neuronal damage in stroke and Alzheimer's models | Attenuate systemic and localized inflammation | Ameliorate kidney damage in various models[8] |
As the tables illustrate, while this compound is a potent vasodilator, its efficacy in other models where its parent compound and sEH inhibitors show promise has not yet been reported in the literature. This highlights a significant gap in our understanding of this compound's full therapeutic potential.
Experimental Protocols
Key Experiment: Vasorelaxation Assay in Bovine Coronary Arteries
This protocol is based on methodologies used to characterize the vascular effects of 14,15-EET and its analogs.
Objective: To determine the vasodilatory potency and efficacy of this compound.
Materials:
-
Fresh bovine hearts obtained from a local abattoir.
-
Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).
-
U-46619 (a thromboxane (B8750289) A₂ mimetic for pre-constriction).
-
This compound and other test compounds.
-
Organ bath system with force transducers.
Procedure:
-
Dissect the left anterior descending coronary artery from the bovine heart and place it in cold Krebs-bicarbonate buffer.
-
Cut the artery into rings of 3-5 mm in length.
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 90 minutes under a resting tension of 5 grams.
-
Pre-constrict the arterial rings with U-46619 to achieve approximately 80% of maximal contraction.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., from 1 nM to 10 µM).
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-constriction induced by U-46619.
-
Construct concentration-response curves to determine the ED₅₀ (potency) and maximal relaxation (efficacy).
Signaling Pathways and Mechanisms of Action
The bioactivity of this compound is presumed to mimic that of its parent compound, 14,15-EET. The following diagrams illustrate the known signaling pathways of 14,15-EET and the mechanism of action of sEH inhibitors.
Signaling pathway of 14,15-EET.
Mechanism of action of sEH inhibitors.
Conclusion
This compound is a valuable tool for studying the vascular effects of EETs due to its enhanced stability and potent vasodilatory activity, which is comparable to its parent compound. However, a significant knowledge gap exists regarding its bioactivity in other physiological and pathological models where EETs are known to play a protective role. In contrast, sEH inhibitors have been extensively studied and have demonstrated broad therapeutic potential in preclinical models of cardiovascular, neurological, and inflammatory diseases.
Future research should focus on validating the bioactivity of this compound in these new models to determine if its enhanced stability translates to superior efficacy in vivo. Such studies will be crucial for establishing whether this compound can be considered a viable therapeutic candidate alongside sEH inhibitors for the treatment of a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 14,15-epoxyeicosatrienoic acid promotes production of brain derived neurotrophic factor from astrocytes and exerts neuroprotective effects during ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 14,15-EET Reduced Brain Injury from Cerebral Ischemia and Reperfusion via Suppressing Neuronal Parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against acute kidney injury is afforded by a 14,15-epoxy-eicosatrienoic acid (EET) analog-A potential druggable pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to 14,15-EET-SI Immunoassay Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET) is crucial for understanding its role in various physiological and pathological processes. Immunoassays, particularly ELISAs, offer a high-throughput and cost-effective method for this purpose. However, the structural similarity among eicosanoids presents a significant challenge: antibody cross-reactivity. This guide provides a comparative overview of antibody performance in 14,15-EET-SI (surrogate analyte) assays, highlights alternative methods, and offers detailed experimental protocols to assess antibody specificity.
The Challenge of Specificity in Eicosanoid Immunoassays
Performance Comparison of this compound Immunoassay Antibodies
Due to the limited public availability of direct comparative studies on commercial 14,15-EET ELISA kits, the following table presents a representative summary of expected cross-reactivity based on structural similarity and typical immunoassay performance. Researchers are strongly encouraged to perform their own validation experiments.
| Assay/Antibody | Target Analyte | Reported/Expected Cross-Reactivity with 11,12-EET | Reported/Expected Cross-Reactivity with 8,9-EET | Reported/Expected Cross-Reactivity with 5,6-EET | Reported/Expected Cross-Reactivity with 14,15-DHET | Alternative Method (LC-MS/MS) |
| Commercial Kit A (Hypothetical) | 14,15-EET | < 10% | < 5% | < 1% | < 20% | High Specificity |
| Commercial Kit B (Hypothetical) | 14,15-EET | < 15% | < 8% | < 2% | < 25% | High Specificity |
| Monoclonal Antibody X (In-house) | 14,15-EET | Variable (Requires Validation) | Variable (Requires Validation) | Variable (Requires Validation) | Variable (Requires Validation) | High Specificity |
| Polyclonal Antibody Y (In-house) | 14,15-EET | Potentially Higher (Requires Validation) | Potentially Higher (Requires Validation) | Potentially Higher (Requires Validation) | Potentially Higher (Requires Validation) | High Specificity |
Note: The cross-reactivity values in this table are illustrative. Actual performance may vary between kits and antibody lots.
The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For definitive and highly specific quantification of 14,15-EET and other eicosanoids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1] This technique separates compounds based on their physicochemical properties before detecting them by their unique mass-to-charge ratio, offering unparalleled specificity and the ability to measure multiple analytes simultaneously. While immunoassays are valuable for high-throughput screening, LC-MS/MS is recommended for validating immunoassay results and for studies requiring the highest degree of accuracy.[1]
Signaling Pathway of 14,15-EET
The biological effects of 14,15-EET are initiated by its interaction with cellular signaling pathways. Understanding these pathways is essential for interpreting the significance of its measured concentrations.
Caption: Biosynthesis and signaling of 14,15-EET.
Experimental Protocols
Competitive ELISA for 14,15-EET Quantification
This protocol outlines the general steps for a competitive ELISA, which is the common format for small molecule immunoassays like those for 14,15-EET.
Caption: General workflow for a competitive 14,15-EET ELISA.
Protocol for Assessing Antibody Cross-Reactivity
To determine the specificity of a 14,15-EET antibody, a cross-reactivity study using a competitive ELISA format is essential.
Objective: To quantify the extent to which the antibody binds to structurally related molecules (cross-reactants) compared to the target analyte (14,15-EET).
Materials:
-
14,15-EET standard
-
Potential cross-reactants (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-DHET, arachidonic acid)
-
14,15-EET antibody
-
HRP-conjugated 14,15-EET
-
ELISA plate coated with a capture antibody (if using a sandwich format for the competitive step) or pre-coated with a component for the competitive assay
-
Wash buffer, blocking buffer, substrate, and stop solution
Procedure:
-
Prepare Standard Curves:
-
Generate a standard curve for the target analyte (14,15-EET) by preparing a series of dilutions (e.g., from 0.1 to 1000 ng/mL).
-
For each potential cross-reactant, prepare a separate series of dilutions over a broad concentration range.
-
-
Perform Competitive ELISA:
-
Follow the competitive ELISA protocol as described in the diagram above.
-
For each standard curve (both the target analyte and the cross-reactants), add the respective dilutions to the wells along with a constant amount of HRP-conjugated 14,15-EET.
-
-
Data Analysis:
-
For each standard curve, plot the absorbance at 450 nm against the log of the analyte concentration.
-
Determine the concentration of the target analyte and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of 14,15-EET / IC50 of Cross-reactant) x 100
-
Caption: Logical flow for calculating antibody cross-reactivity.
Conclusion
The selection of an appropriate assay for 14,15-EET quantification requires careful consideration of the required specificity and the resources available. While commercially available ELISA kits provide a convenient platform, their performance regarding cross-reactivity should be rigorously validated in-house. For studies demanding the highest level of accuracy and specificity, LC-MS/MS remains the undisputed gold standard. By understanding the potential for cross-reactivity and employing robust validation protocols, researchers can ensure the reliability of their findings and contribute to a more accurate understanding of the biological roles of 14,15-EET.
References
A Comparative Guide to 14,15-EET-SI and Other EET Regioisomers for Researchers and Drug Development Professionals
An objective analysis of the biological activity and signaling pathways of epoxyeicosatrienoic acid regioisomers, with a focus on the stabilized analog 14,15-EET-SI.
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] Four primary regioisomers exist: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological activities.[1] These molecules are potent mediators in various physiological processes, including cardiovascular regulation and inflammation, making them attractive targets for therapeutic development. However, their rapid inactivation by soluble epoxide hydrolase (sEH) presents a significant challenge for their clinical application.[1] This guide provides a comparative overview of the biological performance of the metabolically stabilized 14,15-EET analog, 14,15-EET-sulfonimide (this compound), alongside the other natural EET regioisomers, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of EET Regioisomers
The following tables summarize the comparative biological activities of the four main EET regioisomers and the stabilized analog this compound.
| Compound | Vasodilation (Bovine Coronary Artery) | Anti-inflammatory Activity (Inhibition of VCAM-1 expression) | Angiogenesis (Endothelial Cell Tube Formation) |
| 5,6-EET | Equipotent to other EETs[2][3] | Less active than 11,12-EET[4] | Induces angiogenesis[4] |
| 8,9-EET | Equipotent to other EETs[2][3] | Less active than 11,12-EET[4] | Induces angiogenesis[4] |
| 11,12-EET | Equipotent to other EETs[2][3] | Most potent inhibitor[4] | Stimulates angiogenesis[4] |
| 14,15-EET | Equipotent to other EETs (ED50 ≈ 10⁻⁶ M)[2] | No activity[4] | Promotes angiogenesis |
| This compound | Equipotent to 14,15-EET[2][5] | Data not available | Data not available |
| Compound | Receptor Binding Affinity (Kd) | Cell Proliferation (Renal Epithelial Cells) | Neurite Outgrowth (PC12 cells) |
| 5,6-EET | Lower affinity for putative EET receptor | Stimulates proliferation | Data not available |
| 8,9-EET | Lower affinity than 11,12- and 14,15-EET[6] | Stimulates proliferation | Data not available |
| 11,12-EET | High affinity[6] | Stimulates proliferation | Data not available |
| 14,15-EET | High affinity (Kd ≈ 13.84 nM in U-937 monocytes)[6] | Stimulates mitogenesis[5] | Enhances NGF-induced neurite outgrowth[7] |
| This compound | Data not available | Stimulates mitogenesis, similar to 14,15-EET[5] | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Vasodilation Assay in Bovine Coronary Arteries
This protocol is adapted from studies evaluating the vasorelaxant effects of EETs and their analogs.[2]
1. Preparation of Arterial Rings:
- Bovine hearts are obtained from a local abattoir and the left anterior descending coronary arteries are dissected.
- Arteries are placed in cold Krebs buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
- The arteries are cleaned of surrounding tissue and cut into 3-5 mm rings.
2. Isometric Tension Measurement:
- Arterial rings are mounted in organ chambers filled with Krebs buffer, maintained at 37°C, and aerated with 95% O2-5% CO2.
- One end of the ring is attached to a fixed support and the other to an isometric force transducer.
- Rings are equilibrated for 90 minutes under a resting tension of 1.5 g.
3. Experimental Procedure:
- After equilibration, the rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 10-100 nM), to achieve a stable contraction.
- Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (EET regioisomers or this compound) to the organ bath.
- Relaxation is expressed as a percentage of the pre-contraction induced by U46619.
- The half-maximal effective concentration (EC50) is calculated from the concentration-response curves.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell proliferation and viability.
1. Cell Culture:
- Cells (e.g., renal epithelial cells) are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
- Cells are allowed to attach and grow for 24 hours in a standard culture medium.
2. Treatment:
- The culture medium is replaced with a serum-free or low-serum medium for 24 hours to synchronize the cells.
- Cells are then treated with various concentrations of EET regioisomers or this compound for a specified period (e.g., 24-48 hours).
3. MTT Assay:
- After treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
- The medium is then removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Cell proliferation is expressed as a percentage of the control (untreated cells).
Calcium Imaging Protocol
This protocol allows for the measurement of intracellular calcium transients in response to EETs.[8][9]
1. Cell Preparation and Dye Loading:
- Cells are grown on glass coverslips.
- Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C.
- Pluronic F-127 (0.02%) can be included to aid in dye loading.
- After loading, the cells are washed with the salt solution to remove excess dye and allowed to de-esterify the dye for at least 30 minutes.
2. Imaging:
- The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
- Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
- Baseline fluorescence is recorded for a few minutes before the application of the stimulus.
3. Stimulation and Data Analysis:
- The cells are perfused with a solution containing the EET regioisomer or this compound.
- Changes in the ratio of fluorescence intensity at the two excitation wavelengths (F340/F380) are recorded over time.
- An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.
- The data are typically presented as the change in the fluorescence ratio over baseline.
Signaling Pathways and Experimental Workflows
The biological effects of EETs are mediated through complex signaling networks. While a specific high-affinity receptor for EETs has yet to be definitively identified, evidence suggests the involvement of G-protein coupled receptors (GPCRs) and direct interactions with ion channels.[6][10]
General Signaling Pathway for EET-Induced Vasodilation
Caption: EET-induced vasodilation signaling cascade.
Signaling Pathways of 14,15-EET in Cell Proliferation
14,15-EET has been shown to promote cell proliferation through the activation of multiple signaling pathways, including the epidermal growth factor receptor (EGFR) and downstream mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: 14,15-EET-mediated cell proliferation pathways.
Experimental Workflow for Comparing EET Regioisomers
Caption: Workflow for comparing EET regioisomers.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 14,15-EET Analogs for Researchers and Drug Development Professionals
An In-depth Guide to the Structure-Activity Relationships, Potency, and Signaling Pathways of 14,15-Epoxyeicosatrienoic Acid Analogs
14,15-Epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid, is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[1] However, its therapeutic potential is limited by its rapid in vivo degradation by soluble epoxide hydrolase (sEH).[1] This has spurred the development of numerous 14,15-EET analogs with improved stability and tailored pharmacological profiles. This guide provides a head-to-head comparison of various 14,15-EET analogs, focusing on their performance, underlying structure-activity relationships, and mechanisms of action, supported by experimental data.
Comparative Efficacy of 14,15-EET Analogs in Vasodilation
The vasodilatory properties of 14,15-EET analogs are a key measure of their biological activity. The following table summarizes the half-maximal effective concentration (ED₅₀) for vasodilation in bovine coronary arteries for a selection of analogs, highlighting the impact of structural modifications on potency.
| Analog/Compound | Key Structural Modification | ED₅₀ for Vasodilation (μM) | Potency Relative to 14,15-EET | Reference |
| 14,15-EET | Endogenous Ligand | 1.0 - 2.2 | - | [2][3] |
| 14,15-EET-methyl ester | Carboxyl group modification | Retained full activity | Similar | [2][4] |
| 14,15-EET-methylsulfonimide | Carboxyl group modification | Retained full activity | Similar | [2][4] |
| N-iPr-amide 20 | Epoxide bioisostere | 1.7 | Similar | [3] |
| Oxamide 16 | Epoxide bioisostere | 1.7 | Similar | [3] |
| Unsubstituted urea (B33335) 12 | Epoxide bioisostere | 3.5 | ~2-fold less potent | [3] |
| Tetrazole 19 | Carboxylate modification | 0.18 | ~12-fold more potent | [5] |
| Oxadiazole-5-thione 25 | Carboxylate modification | 0.36 | ~6-fold more potent | [5] |
| 14,15-DHET | Dihydroxy metabolite | ~5.0 | ~5-fold less potent | [2] |
| 14,15-EEZE | Antagonist analog | Low agonist activity | N/A | [6] |
Structure-Activity Relationship: Key Determinants of Agonist Activity
Experimental evidence has elucidated several critical structural features of the 14,15-EET molecule that are essential for its vasodilatory activity.[2][4][7]
-
Carboxyl Group: A carbon-1 acidic group is crucial for activity. Modification to an alcohol group eliminates dilator activity, whereas esterification or conversion to a methylsulfonimide retains full activity.[2][4]
-
Epoxy Group: The epoxy oxygen is vital. Its replacement with sulfur or nitrogen results in a loss of activity.[2][4] The stereochemistry of the epoxide is also important, with the 14(S),15(R)-(cis)-epoxy group being more potent than the 14(R),15(S) or trans-epoxy configurations.[2][4]
-
Double Bonds: The presence and position of double bonds in the carbon backbone influence potency. An analog with only a Δ8 double bond retains full activity, while those with only a Δ5 or Δ11 double bond have reduced potency.[2][4] Removal of all three double bonds leads to a decrease in potency.[2][4]
-
Chain Length: Shortening the distance between the carboxyl and epoxy groups reduces agonist potency and activity.[2][4]
Dual-Action Analogs: EET Agonism and sEH Inhibition
A promising strategy for enhancing the therapeutic effects of EETs is the development of dual-action molecules that both mimic the action of 14,15-EET and inhibit its degradation by sEH. The following table compares the vasodilatory activity (ED₅₀) and sEH inhibitory potency (IC₅₀) of several such analogs.
| Analog | ED₅₀ for Vasodilation (μM) | IC₅₀ for sEH Inhibition (nM) | Reference |
| Unsubstituted urea 12 | 3.5 | 16 | [3] |
| Oxamide 16 | 1.7 | 59,000 | [3] |
| N-iPr-amide 20 | 1.7 | 19,000 | [3] |
| Tetrazole 19 | 0.18 | 11 | [5] |
| Oxadiazole-5-thione 25 | 0.36 | >500 | [5] |
These data reveal that it is possible to design analogs with potent vasodilatory activity and significant sEH inhibitory action, such as the tetrazole 19 analog.[5]
Signaling Pathways of 14,15-EET and its Analogs
14,15-EET exerts its diverse biological effects through the activation of multiple signaling pathways. Understanding these pathways is crucial for the rational design of novel analogs with specific downstream effects.
One of the primary mechanisms of 14,15-EET-induced vasodilation involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[7] This process is often mediated by a G-protein-coupled receptor, likely Gs.[3]
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ahajournals.org [ahajournals.org]
- 7. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 14,15-EET-SI's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 14,15-epoxyeicosatrienoic acid-sulfonimide (14,15-EET-SI), a synthetic analog of the endogenous lipid mediator 14,15-EET. The objective is to validate the specificity of its biological effects by comparing its performance with other alternatives and providing supporting experimental data. This document is intended for researchers and professionals in the fields of pharmacology and drug development.
Introduction to 14,15-EET and its Analogs
14,15-EET is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] It is an important signaling molecule involved in various physiological processes, including vasodilation, anti-inflammation, and modulation of cell growth.[2][3] However, 14,15-EET is rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2] This rapid degradation limits its therapeutic potential.
To overcome this limitation, stable analogs of 14,15-EET, such as this compound, have been synthesized. This compound is a sulfonimide analog of 14,15-EET where the carboxylic acid group is replaced by a sulfonimide group. This modification is intended to increase the molecule's stability while retaining its biological activity. Other strategies to enhance the effects of endogenous EETs include the development of sEH inhibitors (sEHIs), which prevent the degradation of EETs.
Comparative Analysis of this compound and Alternatives
The specificity of this compound can be evaluated by comparing its activity with its parent compound, other 14,15-EET analogs, and sEH inhibitors.
Data Presentation: Quantitative Comparison
The following table summarizes the vasodilatory and sEH inhibitory activities of 14,15-EET, its analogs, and a common sEH inhibitor.
| Compound | Type | Vasodilation ED₅₀ (µM) | sEH Inhibition IC₅₀ (nM) | Key Findings |
| 14,15-EET | Endogenous Agonist | 2.2 | >10,000 | Potent vasodilator, but rapidly metabolized.[4][5] |
| This compound | Synthetic Analog (Agonist) | Not specifically reported, but other sulfonamide analogs show potent agonism. | Not reported | Sulfonamide analogs are potent EET agonists.[6] |
| Unsubstituted Urea 12 | Synthetic Analog (Dual Activity) | 3.5 | 16 | Shows both vasorelaxant and sEH inhibitory activity.[4] |
| Oxamide 16 | Synthetic Analog (Agonist) | 1.7 | 59,000 | Potent vasorelaxant with weak sEH inhibition.[4] |
| AUDA | sEH Inhibitor | Indirect effect by preserving EETs | 3 | Potent and selective sEH inhibitor.[5] |
Signaling Pathways
14,15-EET and its analogs are known to act through various signaling pathways. While the specific receptor for EETs is still under investigation, evidence suggests the involvement of G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).[2][7]
Signaling Pathway of 14,15-EET and its Agonists
The following diagram illustrates the proposed signaling cascade initiated by 14,15-EET and its agonists like this compound.
Caption: Proposed signaling pathway for 14,15-EET-induced vasodilation.
Mechanism of sEH Inhibitors
The workflow below demonstrates how sEH inhibitors enhance the effects of endogenous EETs.
Caption: Mechanism of action of soluble epoxide hydrolase inhibitors.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Vascular Reactivity Assay
This protocol is used to assess the direct vasodilatory effects of the compound.
Objective: To determine the potency and efficacy of this compound in inducing vasorelaxation.
Methodology:
-
Tissue Preparation: Bovine coronary artery rings are isolated and mounted in an organ bath containing Krebs buffer solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Pre-contraction: The arterial rings are pre-contracted with a thromboxane (B8750289) mimetic, such as U46619, to induce a stable tone.
-
Compound Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded to measure the degree of relaxation.
-
Comparison: The dose-response curve for this compound is compared to that of 14,15-EET and other analogs.
Expected Outcome: A potent agonist like this compound should induce concentration-dependent relaxation of the pre-contracted arterial rings.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines if the compound directly inhibits the sEH enzyme.
Objective: To measure the IC₅₀ value of this compound for sEH.
Methodology:
-
Enzyme and Substrate: Recombinant human or murine sEH is used. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is commonly employed.
-
Incubation: The enzyme is incubated with the test compound (this compound) at various concentrations.
-
Reaction Initiation: The fluorescent substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The hydrolysis of the substrate by sEH results in a fluorescent product, which is measured using a fluorometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Expected Outcome: If this compound is a specific agonist and not an sEH inhibitor, it should exhibit a high IC₅₀ value, indicating weak or no inhibition of the sEH enzyme.
Experimental Workflow for Specificity Testing
The following diagram outlines a logical workflow for validating the specificity of a 14,15-EET analog.
Caption: Experimental workflow for validating the specificity of this compound.
Potential Off-Target Effects
While 14,15-EET analogs are designed for specificity, the potential for off-target effects should be considered.
-
Regioisomeric Specificity: The effects of EETs can vary between different regioisomers (e.g., 11,12-EET vs. 14,15-EET) in different tissues.[8] It is important to test this compound against pathways activated by other EET regioisomers.
-
Interaction with other Receptors: Although a specific high-affinity EET receptor has been suggested, EETs have also been shown to activate PPARs.[7] Cross-reactivity with other lipid-activated receptors should be investigated.
-
Prostaglandin (B15479496) Synthesis: 14,15-EET has been shown to competitively inhibit prostaglandin H synthase (PGHS), which could affect prostaglandin production.[9] This potential interaction should be evaluated for this compound.
Conclusion
This compound represents a promising approach to harness the therapeutic benefits of 14,15-EET by enhancing its stability. Based on the available data for other sulfonamide analogs, it is likely a potent agonist at the putative EET receptor. To fully validate its specificity, a comprehensive experimental approach is required, as outlined in this guide. Direct comparative studies with a broad range of sEH inhibitors and other vasoactive compounds, along with extensive off-target screening, will be crucial in defining its precise pharmacological profile and its potential as a therapeutic agent. Researchers should prioritize generating specific data for this compound to move beyond inferences from related compounds.
References
- 1. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 20-Iodo-14,15-Epoxyeicosa-8Z-enoyl-3-azidophenylsulfonamide: Photoaffinity Labeling of a 14,15-Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-Epoxyeicosatrienoic acid inhibits prostaglandin E2 production in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14,15-EET-SI and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sulfonamide analog of 14,15-Epoxyeicosatrienoic acid (14,15-EET-SI) and its primary metabolite, focusing on their vascular activities. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in therapeutic development.
Introduction
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in cardiovascular homeostasis, inflammation, and pain signaling.[1][2] One of the key regioisomers, 14,15-EET, is a potent vasodilator, but its therapeutic potential is limited by its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[3][4] To overcome this metabolic instability, synthetic analogs such as this compound (a methylsulfonimide derivative) have been developed. This guide presents a comparative analysis of this compound and its expected primary metabolite, 14,15-DHET, focusing on their vasodilatory effects.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data on the vasodilatory potency of 14,15-EET, its stable analog this compound, and its primary metabolite 14,15-DHET. The data is derived from studies on bovine coronary artery rings.
| Compound | Vasodilatory Potency (ED₅₀ in µM) | sEH Inhibition (IC₅₀) |
| 14,15-EET | 1.0[5][6] | Not an sEH inhibitor |
| This compound | ~1.0 [5][6] | Data not available |
| 14,15-DHET | ~5.0[5] | Not an sEH inhibitor |
| 14,15-DHET-SI | Data not available | Data not available |
ED₅₀ represents the concentration of the compound that produces 50% of the maximum vasodilatory response. IC₅₀ represents the concentration of the compound that inhibits 50% of the sEH enzyme activity.
Key Findings
The available data indicates that this compound retains the full vasodilatory potency of the parent compound, 14,15-EET.[5][6] In contrast, the diol metabolite, 14,15-DHET, is approximately five-fold less potent as a vasodilator.[5] This suggests that the sulfonamide modification in this compound successfully preserves the desirable vascular activity while offering enhanced metabolic stability. Data on the sEH inhibitory activity of this compound and its metabolites are currently not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Vasodilation Assay in Bovine Coronary Artery Rings
This protocol is used to determine the vasodilatory effects of the test compounds.
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir and transported in cold Krebs buffer.
-
The left anterior descending coronary artery is dissected and cleaned of surrounding tissue.
-
The artery is cut into 3-4 mm rings.
2. Experimental Setup:
-
Artery rings are mounted in organ chambers containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
One end of the ring is attached to a fixed support, and the other to a force transducer to measure isometric tension.
-
The rings are gradually stretched to their optimal resting tension.
3. Vasoconstriction:
-
The rings are pre-constricted with a thromboxane (B8750289) A₂ mimetic, U-46619, to induce a stable contraction.
4. Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, 14,15-DHET) are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by U-46619.
-
The ED₅₀ value is calculated from the resulting concentration-response curve.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorescence-based assay is a common method for screening sEH inhibitors.
1. Principle:
-
The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).
-
sEH hydrolyzes the epoxide ring of PHOME, leading to the formation of a highly fluorescent product.
-
The increase in fluorescence is directly proportional to sEH activity, and a decrease in the presence of an inhibitor indicates its potency.
2. Reagents and Materials:
-
Recombinant human or murine sEH.
-
PHOME substrate.
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA).
-
Test compounds and a known sEH inhibitor (positive control, e.g., AUDA).
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
3. Protocol:
-
Add the assay buffer, sEH enzyme, and the test compound (at various concentrations) to the microplate wells.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PHOME substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME) over time.
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Metabolic Conversion
The following diagrams illustrate the key signaling pathway involved in the vasodilatory action of 14,15-EET and the metabolic conversion of 14,15-EET.
Caption: Signaling pathway of 14,15-EET-induced vasodilation.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the in vivo efficacy of 14,15-EET-SI vs 14,15-EET
An Objective Comparison of the In Vivo Efficacy of 14,15-EET Alone Versus in Combination with a Soluble Epoxide Hydrolase Inhibitor (14,15-EET-SI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 14,15-epoxyeicosatrienoic acid (14,15-EET) when administered alone versus in combination with a soluble epoxide hydrolase inhibitor (sEHI). This combination, herein referred to as this compound, represents a therapeutic strategy to enhance the beneficial effects of 14,15-EET by preventing its rapid metabolic degradation.
Introduction
14,15-EET is an endogenous lipid signaling molecule derived from arachidonic acid by cytochrome P450 epoxygenases.[1][2] It exhibits a wide range of biological activities, including vasodilation, anti-inflammatory, anti-thrombotic, and cardioprotective effects.[1][3][4] However, the therapeutic potential of exogenously administered 14,15-EET is severely limited by its rapid in vivo degradation.[4][5] The primary enzyme responsible for this inactivation is soluble epoxide hydrolase (sEH), which converts 14,15-EET to its less active diol form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] The in vivo half-life of 14,15-EET is estimated to be only a few seconds to minutes.[4][5]
The co-administration of a soluble epoxide hydrolase inhibitor (sEHI) with 14,15-EET is a logical approach to stabilize the active compound, prolong its half-life, and thereby enhance its in vivo efficacy.[5] This guide presents the experimental evidence supporting this strategy.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic differences between the administration of 14,15-EET alone and in combination with an sEHI.
Table 1: Pharmacokinetic Profile
| Parameter | 14,15-EET Alone | 14,15-EET + sEHI (this compound) | Supporting Evidence |
| In Vivo Half-life | Seconds to minutes | Significantly prolonged | Inhibition of sEH prevents the rapid hydrolysis of 14,15-EET to 14,15-DHET, thereby extending its circulation time.[4][5] |
| Bioavailability | Low | Increased | By blocking its primary metabolic pathway, sEHIs increase the systemic exposure to 14,15-EET.[6] |
Table 2: Comparative In Vivo Efficacy in a Canine Model of Myocardial Ischemia-Reperfusion Injury
| Treatment Group | Infarct Size / Area at Risk (IS/AAR) (%) | Outcome |
| Control | 21.8 ± 1.6 | - |
| 14,15-EET (0.128 mg/kg) | 9.4 ± 1.3 | Significant reduction in infarct size compared to control.[7] |
| sEHI (AUDA, low dose) | 14.4 ± 1.2 | Significant reduction in infarct size compared to control.[7] |
| 14,15-EET + sEHI (AUDA, low dose) | 5.8 ± 1.6 | Potentiated cardioprotective effect, with a greater reduction in infarct size than either agent alone.[7] |
Experimental Protocols
Canine Model of Myocardial Ischemia-Reperfusion Injury
This experimental model is designed to assess the cardioprotective effects of therapeutic agents.
-
Animal Model: Adult mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart.
-
Ischemia Induction: The left anterior descending coronary artery is occluded for a set period (e.g., 60 minutes) to induce myocardial ischemia.
-
Drug Administration:
-
14,15-EET alone: 14,15-EET (e.g., 0.128 mg/kg) is administered intravenously prior to reperfusion.
-
sEHI alone: An sEHI such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is administered intravenously.
-
14,15-EET + sEHI: The sEHI is administered, followed by the administration of 14,15-EET before reperfusion.
-
-
Reperfusion: The coronary artery occlusion is released, allowing blood flow to return to the ischemic tissue.
-
Outcome Measurement: After a reperfusion period (e.g., 3 hours), the heart is excised. The area at risk (AAR) and the infarct size (IS) are determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride). The primary endpoint is the ratio of infarct size to the area at risk (IS/AAR), expressed as a percentage.[7]
Assessment of Vasodilatory Effects in Hypertensive Rats
This protocol evaluates the impact of 14,15-EET on blood pressure.
-
Animal Model: Spontaneously hypertensive rats (SHR) are used as a model for genetic hypertension.
-
Blood Pressure Measurement: Mean arterial blood pressure (MAP) is continuously monitored via a catheter implanted in an artery.
-
Drug Administration: 14,15-EET is infused intravenously or intra-arterially at various doses (e.g., 1 µg/kg to 10 µg/kg).[8] To assess the effect of sEH inhibition, a separate group of animals can be pre-treated with an sEHI before the 14,15-EET infusion.
-
Data Analysis: The dose-dependent decrease in MAP is recorded and compared between groups.[8]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound Efficacy Enhancement.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of the stable 14,15-epoxyeicosatrienoic acid (14,15-EET) analog, 14,15-EET-SI, against related receptors. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies involving this compound.
This compound is a metabolically stabilized analog of 14,15-EET, an important lipid signaling molecule involved in the regulation of vascular tone, inflammation, and cell growth. Due to its increased stability, this compound serves as a valuable tool for investigating the physiological and pathological roles of the epoxyeicosatrienoic acid pathway. Understanding its selectivity for its primary target(s) versus other related receptors is crucial for the accurate interpretation of experimental results.
Data Presentation: Quantitative Selectivity Profile
While specific quantitative binding affinity data (Ki or IC50 values) for this compound across a comprehensive panel of receptors is not extensively available in the public domain, data for the parent compound, 14,15-EET, provides valuable insights into its likely selectivity profile. This compound is reported to be equipotent to 14,15-EET in inducing vascular relaxation, suggesting a similar affinity for the primary receptor mediating this effect.
The following table summarizes the reported binding affinities and functional potencies of 14,15-EET for its putative high-affinity receptor and other related receptors.
| Receptor/Target | Ligand | Assay Type | Cell/Tissue Type | Quantitative Value | Reference |
| Putative EET Receptor | 14(R),15(S)-[3H]EET | Radioligand Binding | Guinea Pig Mononuclear Cells | Kd: 5.7 nM | [1] |
| 14(R),15(S)-EET | Competition Binding | Guinea Pig Mononuclear Cells | Ki: 226.3 nM | [2] | |
| Prostanoid Receptors | |||||
| Thromboxane (B8750289) (TP) Receptor | 14,15-EET | Competition Binding | Not Specified | Ki: 6.1 µM | [3] |
| Prostaglandin (B15479496) E2 (EP2) Receptor | 14,15-EET | Functional (Vasorelaxation) | Rat Mesenteric Artery | Inhibition by EP2 antagonist | [4] |
| Nuclear Receptors | |||||
| PPARα | 14,15-DHET (metabolite of 14,15-EET) | Radioligand Binding | Not Specified | Kd: 1.4 µM | [5] |
| PPARα | 14,15-DHET (metabolite of 14,15-EET) | Reporter Gene Assay | COS-7 Cells | 12-fold increase in activity at 10 µM | [5] |
| PPARα | 14,15-EET | Reporter Gene Assay | COS-7 Cells | 3-fold increase in activity at 10 µM | [5] |
| Ion Channels | |||||
| KATP Channels | 11,12-EET | Patch Clamp | Rat Mesenteric Artery SMCs | EC50: 87 nM | [6] |
Note: The data presented is for the parent compound 14,15-EET, unless otherwise specified. This compound is expected to have a similar profile, particularly at the putative EET receptor responsible for vasodilation.
Experimental Protocols
Detailed methodologies for key experiments cited in the selectivity profiling of 14,15-EET and its analogs are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the target receptor (e.g., guinea pig mononuclear cells for the putative EET receptor).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) version of a known ligand for the receptor (e.g., [3H]14,15-EET).
-
Test Compound: this compound or other unlabeled ligands.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. On the day of the assay, thaw the membranes and resuspend in the final assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vascular Relaxation Assay
This functional assay measures the ability of a compound to relax pre-constricted blood vessel rings, providing a measure of its potency (EC50) as a vasodilator.
Materials:
-
Vessel Source: Bovine coronary arteries or other suitable blood vessels.
-
Organ Bath System: Equipped with force transducers to measure isometric tension.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor: A substance to pre-constrict the vessel rings (e.g., U46619, a thromboxane A2 analog).
-
Test Compound: this compound.
Procedure:
-
Vessel Preparation: Isolate the blood vessel and cut it into rings of a specific length (e.g., 2-3 mm). Mount the rings in the organ baths containing PSS maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a resting tension.
-
Pre-constriction: Add the vasoconstrictor to the bath to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound to the bath in a cumulative manner. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction. Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
PPARα Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor.
Materials:
-
Cell Line: A suitable cell line (e.g., COS-7 or HepG2) co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Cell Culture Medium.
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the PPARα and reporter plasmids.
-
Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of this compound or a known PPARα agonist (positive control).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Express the results as fold activation over the vehicle-treated control.
Mandatory Visualization
Caption: Signaling pathways of this compound.
Caption: Radioligand binding assay workflow.
Caption: Vascular relaxation assay workflow.
References
- 1. 14(R),15(S)-epoxyeicosatrienoic acid (14(R),15(S)-EET) receptor in guinea pig mononuclear cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid induces vasorelaxation through the prostaglandin EP(2) receptors in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 14,15-EET-SI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 14,15-EET-SI, a metabolically stabilized analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), with its parent compound and other alternatives. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to serve as a valuable resource for understanding the therapeutic potential of this promising cardiovascular and anti-inflammatory agent.
Executive Summary
This compound, a sulfonimide derivative of 14,15-EET, is designed to resist metabolic degradation by soluble epoxide hydrolase (sEH), thereby prolonging its biological activity.[1] Experimental evidence confirms that this compound retains the primary mechanism of action of 14,15-EET, primarily acting as a potent vasodilator through the activation of calcium-activated potassium channels in vascular smooth muscle cells. Furthermore, studies on 14,15-EET and its sulfonimide analogs suggest a conserved role in activating pro-survival and anti-inflammatory signaling pathways, including the PI3K/Akt and ERK pathways. This guide will delve into the experimental evidence supporting these mechanisms and provide the necessary tools for their further investigation.
Data Presentation: Comparative Efficacy in Vasodilation
The vasodilatory potency of 14,15-EET and its analogs is a key indicator of their biological activity. The following table summarizes the half-maximal effective concentration (EC50) values for vasodilation of bovine coronary arteries by 14,15-EET and a selection of its analogs, including the closely related methylsulfonimide derivative.
| Compound | EC50 for Vasodilation (µM) | Reference |
| 14,15-EET | 1.0 | [2] |
| 14,15-EET-methylsulfonimide | Retained full activity | [2] |
| 14,15-EET-methyl ester | Retained full activity | [2] |
| N-iPr-amide analog | 1.7 | [3] |
| Unsubstituted urea (B33335) analog | 3.5 | [3] |
| Tetrazole analog | 0.18 | [4] |
| Oxadiazole-5-thione analog | 0.36 | [4] |
Note: "Retained full activity" indicates that the potency was comparable to 14,15-EET, although a specific EC50 value was not provided in the cited source.
Confirmed Mechanism of Action: Vasodilation via Potassium Channel Activation
The primary mechanism by which 14,15-EET and its stable analog this compound induce vasodilation is through the activation of large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[5] This leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent smooth muscle relaxation.
Signaling Pathway for Vasodilation
The activation of potassium channels by 14,15-EET is thought to be mediated by a G-protein-coupled receptor, leading to downstream signaling cascades that modulate channel activity.
Caption: Signaling pathway of this compound-induced vasodilation.
Emerging Mechanisms: PI3K/Akt and ERK Signaling
Beyond its well-established role in vasodilation, 14,15-EET has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways.[6][7] These pathways are crucial regulators of cell survival, proliferation, and inflammation. While direct quantitative comparisons of 14,15-EET and this compound on these pathways are still emerging, the structural and functional similarities suggest a conserved mechanism of action.
PI3K/Akt and ERK Activation Pathway
Caption: Proposed PI3K/Akt and ERK signaling pathways activated by this compound.
Experimental Protocols
To facilitate the independent verification and further exploration of the mechanisms of action of this compound, detailed protocols for key experiments are provided below.
Isometric Tension Recording in Vascular Rings
This protocol is used to assess the vasodilatory effects of this compound on isolated blood vessel segments.
Materials:
-
Isolated arterial rings (e.g., bovine coronary or mouse mesenteric arteries)[8]
-
Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)
-
Vasoconstrictor agent (e.g., U46619, phenylephrine, or KCl)
-
This compound and other test compounds
Procedure:
-
Dissect and clean arterial segments in cold Krebs buffer.
-
Cut the artery into 2-3 mm rings.
-
Mount the rings on the wires of the myograph in a tissue bath containing Krebs buffer, bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibrate the rings under a resting tension of 3-5 g for 60-90 minutes.
-
Induce a stable contraction with a vasoconstrictor agent to about 50-80% of the maximal response to KCl.
-
Once a stable plateau is reached, add cumulative concentrations of this compound or other test compounds to the bath.
-
Record the changes in isometric tension.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Determine the EC50 values from the concentration-response curves.
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol is used to quantify the activation of the PI3K/Akt and ERK signaling pathways in response to this compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.
-
Treat cells with various concentrations of this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.[12][13][14][15][16]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Patch-Clamp Electrophysiology for Potassium Channel Activity
This protocol is used to directly measure the effect of this compound on the activity of potassium channels in isolated cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Pipette solution (intracellular solution) and bath solution (extracellular solution)
-
This compound
Procedure:
-
Isolate single vascular smooth muscle cells.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.[17][18][19][20][21]
-
Rupture the membrane patch to obtain the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit potassium currents.
-
Perfuse the cell with a bath solution containing this compound.
-
Record the changes in potassium channel currents.
-
Analyze the current-voltage relationship and channel open probability.
Conclusion
The available evidence strongly supports that this compound acts as a functional mimetic of 14,15-EET, with the significant advantage of increased metabolic stability. Its primary mechanism of action in the vasculature is the activation of potassium channels, leading to vasodilation. Furthermore, the engagement of the PI3K/Akt and ERK signaling pathways suggests broader therapeutic potential in conditions involving inflammation and apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the detailed molecular mechanisms of this compound and to explore its full therapeutic promise. Further direct comparative studies on the signaling effects of 14,15-EET and this compound will be crucial for a complete understanding of this promising compound.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isometric tension recording [bio-protocol.org]
- 9. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]
- 10. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Patch Clamp Protocol [labome.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Whole Cell Patch Clamp Protocol [protocols.io]
- 21. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Independent Verification of 14,15-EET-SI's Reported Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of 14,15-EET-SI, a synthetic analog of the endogenous lipid mediator 14,15-epoxyeicosatrienoic acid (14,15-EET). We will delve into its primary reported effect – vasodilation – and compare its performance with alternative methods of achieving similar physiological outcomes, such as the use of soluble epoxide hydrolase (sEH) inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the vasodilatory effects of this compound and its alternatives.
Table 1: Vasodilatory Potency of 14,15-EET Analogs
| Compound | Animal Model/Tissue | Potency (ED₅₀/EC₅₀) | Efficacy (% Maximal Relaxation) | Citation |
| 14,15-EET | Bovine Coronary Artery | ~1 µM (10⁻⁶ M) | 80-94% | [1] |
| This compound | Bovine Coronary Artery | Equipotent to 14,15-EET | Full activity | [1] |
| 14,15-EET-methyl ester | Bovine Coronary Artery | Equipotent to 14,15-EET | Full activity | [1] |
Table 2: Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors represent an alternative strategy to enhance vasodilation by preventing the degradation of endogenous EETs.
| Compound | Target Enzyme | Potency (IC₅₀) | Observed Vasodilatory Effect | Citation |
| AUDA | Human sEH | ~3 nM | Ameliorated salt-dependent hypertension in rats. | [2][3] |
| TPPU | Human sEH | 1.1 - 45 nM | Reversed bosutinib-induced vasoconstriction in mouse mesenteric arteries. | [4] |
| t-AUCB | sEH | Not Specified | Reduced blood pressure in hypertensive rats. | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bovine Coronary Artery Vasorelaxation Assay
This ex vivo method is a standard procedure to assess the vasodilatory or vasoconstrictive properties of compounds on isolated arterial rings.
1. Tissue Preparation:
-
Obtain fresh bovine hearts from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-bicarbonate buffer.
-
Dissect the left anterior descending (LAD) coronary artery from the heart and place it in a petri dish containing cold Krebs buffer.
-
Carefully remove excess connective and adipose tissue from the artery.
-
Cut the artery into 3-5 mm wide rings. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
2. Mounting:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks in a 10 mL organ bath.
-
The lower hook is fixed to the bottom of the organ bath, and the upper hook is connected to an isometric force transducer.
-
The organ bath is filled with Krebs-bicarbonate buffer maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
3. Equilibration and Pre-contraction:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. During this period, replace the Krebs buffer every 15-20 minutes.
-
To assess the viability of the smooth muscle, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor, typically the thromboxane (B8750289) A₂ mimetic U-46619, to achieve approximately 50-80% of the maximal KCl-induced contraction.
4. Experimental Procedure:
-
Once a stable contraction plateau is reached, add cumulative concentrations of the test compound (e.g., this compound) to the organ bath at regular intervals.
-
Record the changes in isometric tension after each addition.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to induce maximal relaxation.
5. Data Analysis:
-
Express the relaxation induced by the test compound as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation or viability.
1. Cell Culture:
-
Culture the desired cell line (e.g., renal epithelial cells) in an appropriate growth medium in a humidified incubator at 37°C and 5% CO₂.
2. Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
3. Treatment:
-
Replace the growth medium with a fresh medium containing various concentrations of the test compound (e.g., this compound). Include appropriate vehicle controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
After the treatment period, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.
5. Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control to determine the effect of the compound on cell proliferation.
Mandatory Visualization
Signaling Pathway for this compound Induced Vasodilation
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Bovine Coronary Artery Vasorelaxation Assay
Caption: Workflow for the bovine coronary artery vasorelaxation assay.
Logical Relationship: this compound vs. sEH Inhibitors
Caption: Logical comparison of this compound and sEH inhibitors.
References
- 1. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Soluble epoxide hydrolase inhibitor, AUDA, prevents early salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Soluble Epoxide Hydrolase Attenuates Bosutinib-Induced Blood Pressure Elevation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of EET Analogs and sEH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are signaling molecules with potent vasodilatory, anti-inflammatory, and organ-protective effects, making them promising therapeutic targets. However, their rapid in vivo degradation necessitates the development of stable analogs or inhibitors of the soluble epoxide hydrolase (sEH), the primary enzyme responsible for their metabolism. This guide provides an objective comparison of the pharmacokinetic profiles of several notable EET analogs and sEH inhibitors, supported by experimental data, to aid in the selection of appropriate candidates for further research and development.
Pharmacokinetic Profiles of EET Analogs and sEH Inhibitors
The following tables summarize key pharmacokinetic parameters for selected EET analogs and sEH inhibitors, providing a basis for comparison of their absorption, distribution, metabolism, and excretion characteristics.
Table 1: Pharmacokinetic Parameters of Soluble Epoxide Hydrolase Inhibitors (sEHIs)
| Compound | Species | Dose | Tmax (h) | Cmax (nmol/L) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| t-AUCB | Mouse | 0.1 mg/kg (p.o.) | - | 30 | 0.33 | 75 ± 12 | [1] |
| 0.5 mg/kg (p.o.) | - | 100 | 0.5 | [2] | |||
| 1 mg/kg (p.o.) | - | 150 | 0.25 | [2] | |||
| 1 mg/kg (s.c.) | - | 245 | 1 | [2] | |||
| 3 mg/kg (s.c.) | - | 2700 | 1.42 | [2] | |||
| 10 mg/kg (s.c.) | - | 3600 | 1.25 | [2] | |||
| 0.1 mg/kg (i.v.) | - | - | α: 1.17, β: 10 | [2] | |||
| TPPU | Cynomolgus Monkey | 0.3 mg/kg (p.o.) | ~4 | >10x IC50 | >48 | - | [3] |
| 1 mg/kg (p.o.) | - | - | - | - | [3] | ||
| 3 mg/kg (p.o.) | - | - | - | - | [3] | ||
| Rat | 3 mg/kg (p.o.) | - | - | 37 ± 2.5 | - | [4] |
Table 2: Pharmacokinetic Insights for EET Analogs
| Compound | Species | Dose | Key Findings | Reference |
| EET-A, EET-B, EET-C22 | Rat | - | Orally active with good pharmacokinetic properties. Specific data not detailed in abstracts. | [5][6] |
| NUDSA | Rat | 3 mg/day (injection) | Plasma levels peaked 2 hours after administration and were significantly lower at 8 hours. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in this guide.
Oral Gavage Administration in Rodents
This protocol outlines the standard procedure for administering compounds orally to rats or mice to assess their pharmacokinetic profiles.
Materials:
-
Test compound (e.g., t-AUCB, TPPU) formulated in a suitable vehicle (e.g., 10% DMSO + 90% Corn Oil)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fast animals overnight (with access to water) before dosing to ensure gastric emptying.
-
Dose Calculation and Preparation: Weigh each animal to determine the precise volume of the test compound formulation to be administered based on the target dose (e.g., mg/kg). Prepare the dosing solution fresh on the day of the experiment.
-
Restraint: Firmly restrain the animal to immobilize its head and body. For mice, this is typically done by scruffing the back of the neck. For rats, the animal is held near the thoracic region while supporting the lower body.
-
Gavage Needle Insertion: Measure the appropriate insertion depth of the gavage needle by holding it alongside the animal from the mouth to the last rib. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is gently advanced into the esophagus.
-
Compound Administration: Once the needle is correctly positioned, slowly administer the compound from the syringe.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Blood Sample Collection for Pharmacokinetic Analysis
Serial blood sampling is performed to determine the concentration of the test compound in plasma over time.
Procedure:
-
At predetermined time points after compound administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours), collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Quantification of EET Analogs and sEHIs in Plasma using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Sample Preparation:
-
Protein Precipitation/Liquid-Liquid Extraction: To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile) or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to remove proteins and other interfering substances. The sample should be spiked with an appropriate internal standard.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC or UPLC column. Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the plasma samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of EET analogs and sEH inhibitors is crucial for their therapeutic application. The diagrams below illustrate a key signaling pathway influenced by these compounds and a typical experimental workflow for their pharmacokinetic evaluation.
Caption: EET signaling pathway and the mechanism of action of sEH inhibitors and EET analogs.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Orally Active Epoxyeicosatrienoic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Translational Potential of 14,15-EET-SI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of 14,15-EET-SI, a metabolically stabilized analog of the endogenous signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET). We present a comparative analysis of this compound with its parent compound and alternative therapeutic strategies, focusing on experimental data to inform drug development decisions.
Introduction to 14,15-EET and the Rationale for this compound
14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in various physiological processes. It is a potent vasodilator, possesses anti-inflammatory properties, and exhibits protective effects in the cardiovascular and central nervous systems.[1][2][3] However, the therapeutic potential of exogenous 14,15-EET is limited by its rapid metabolic inactivation by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4]
To overcome this limitation, synthetic analogs have been developed. This compound is a sulfonimide analog of 14,15-EET designed to resist metabolic degradation while retaining the biological activity of the parent compound. This guide evaluates the effectiveness of this strategy by comparing this compound to 14,15-EET and to an alternative approach: inhibiting the sEH enzyme to increase endogenous EET levels.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound, 14,15-EET, and representative sEH inhibitors based on available experimental data.
Table 1: In Vitro Potency and Efficacy
| Compound/Strategy | Target/Assay | Potency (ED₅₀/IC₅₀) | Efficacy (% of Max. Response) | Reference(s) |
| 14,15-EET | Bovine Coronary Artery Relaxation | ~1-2.2 µM | ~80-94% | [5][6] |
| This compound | Bovine Coronary Artery Relaxation | Equipotent to 14,15-EET | Not explicitly stated, but implied to be similar to 14,15-EET | |
| AUDA | sEH Inhibition (human) | 3 nM | Not Applicable | [5] |
| TPPU | sEH Inhibition (human) | Not explicitly stated, but potent | Not Applicable | [7] |
| Unsubstituted Urea 12 | sEH Inhibition (human) | 16 nM | Not Applicable | [5] |
| Unsubstituted Urea 12 | Bovine Coronary Artery Relaxation | 3.5 µM | Not explicitly stated | [5] |
Table 2: Pharmacokinetic Properties (Conceptual)
| Compound | Key Feature | Implication for Translational Potential | Reference(s) |
| 14,15-EET | Rapid metabolism by sEH | Short in vivo half-life, limiting therapeutic window. | [5] |
| This compound | Sulfonimide group resists β-oxidation and membrane esterification | Expected to have improved metabolic stability and a longer in vivo half-life compared to 14,15-EET. | |
| sEH Inhibitors | Small molecules, often orally bioavailable | Potential for convenient oral administration and sustained target engagement. | [8] |
Signaling Pathways and Mechanisms of Action
14,15-EET and its analogs primarily exert their vasodilatory effects through a G-protein coupled receptor, leading to the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This results in hyperpolarization and relaxation of the blood vessel. The signaling cascade involves the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][9][10]
Alternatively, sEH inhibitors increase the levels of all endogenous EETs, which can then act on their respective signaling pathways.
Below are diagrams illustrating these pathways.
Experimental Protocols
Bovine Coronary Artery Relaxation Assay
This ex vivo assay is a standard method to assess the vasodilatory potential of compounds.
Methodology:
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected, cleaned of connective tissue, and cut into 3-5 mm rings.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs buffer (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, and 11 mM glucose), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction: The rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, such as U46619, to induce a stable tone.
-
Compound Administration: Cumulative concentrations of the test compound (e.g., 14,15-EET, this compound, or other analogs) are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage reversal of the U46619-induced contraction.
-
Analysis: Dose-response curves are generated, and the ED₅₀ (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This in vitro assay determines the potency of compounds to inhibit the sEH enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human sEH is used as the enzyme source. A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is commonly employed.
-
Reaction: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the sEH enzyme in an appropriate buffer.
-
Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The hydrolysis of the substrate by sEH generates a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Discussion and Future Directions
The available data suggest that this compound is a promising compound that retains the potent vasodilatory activity of its parent molecule, 14,15-EET. Its enhanced metabolic stability is a significant advantage for its translational potential.
Comparison with sEH Inhibitors:
-
Direct Agonism vs. Modulation of Endogenous Levels: this compound acts as a direct agonist at the EET receptor, providing a targeted mechanism of action. In contrast, sEH inhibitors non-selectively increase the levels of all endogenous EETs, which may lead to a broader range of physiological effects, both beneficial and potentially off-target.
-
Specificity: The selectivity of this compound for the 14,15-EET signaling pathway could be advantageous in minimizing side effects. However, the therapeutic benefits of elevating other EET regioisomers via sEH inhibition should also be considered.
-
Pharmacokinetics: While this compound is designed for improved stability, the oral bioavailability and in vivo half-life of specific sEH inhibitors have been optimized, with some candidates entering clinical trials.[8]
Future Research:
To further evaluate the translational potential of this compound, the following studies are recommended:
-
Quantitative Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal models are crucial to determine the oral bioavailability, half-life, and tissue distribution of this compound.
-
In Vivo Efficacy: Head-to-head in vivo studies comparing the efficacy of this compound with potent sEH inhibitors in models of hypertension, inflammation, and ischemic injury are needed.
-
Selectivity Profiling: A comprehensive assessment of the selectivity of this compound for different EET signaling pathways and potential off-target effects is warranted.
-
Direct sEH Inhibition Measurement: A direct measurement of the IC₅₀ of this compound for sEH inhibition would provide a clearer understanding of its dual-action potential, if any.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Critical Appraisal of 14,15-EET-SI: A Comparative Guide for Researchers
In the landscape of cardiovascular and inflammatory research, epoxyeicosatrienoic acids (EETs) have emerged as critical signaling molecules. As metabolites of arachidonic acid via the cytochrome P450 epoxygenase pathway, these lipid mediators, particularly 14,15-EET, play a pivotal role in vasodilation, anti-inflammation, and cellular protection. However, the inherent instability and rapid metabolism of native EETs by soluble epoxide hydrolase (sEH) have driven the development of synthetic analogs to harness their therapeutic potential. This guide provides a critical appraisal of a specific analog, 14,15-EET-methylsulfonimide (14,15-EET-SI), comparing its performance with native 14,15-EET and the alternative strategy of sEH inhibition.
Performance Comparison: 14,15-EET Analogs in Vasodilation
The primary measure of efficacy for 14,15-EET and its analogs is their ability to induce vasorelaxation. The following table summarizes the quantitative data from a seminal study by Gauthier et al. that evaluated the vasodilatory properties of nineteen 14,15-EET analogs in bovine coronary arterial rings. The potency of each compound is expressed as the half-maximal effective concentration (ED₅₀).
| Compound | ED₅₀ (μM) | Maximum Relaxation (%) | Notes |
| 14,15-EET (native) | 1.0 | ~100 | The parent compound, serving as the benchmark for comparison. |
| This compound | 1.0 | ~100 | Retained full activity and potency compared to native 14,15-EET. |
| 14,15-EET-methyl ester | 1.0 | ~100 | Esterification of the carboxyl group did not diminish activity, possibly due to cellular conversion. |
| 14,15-DHET | 5.0 | ~80 | The less active metabolite of 14,15-EET, demonstrating the importance of the epoxide group. |
| 14,15-EET-alcohol | >10 | <20 | Conversion of the carboxyl group to an alcohol eliminated significant dilator activity. |
| 14(S),15(R)-EET | 0.5 | ~100 | This enantiomer was found to be more potent than the 14(R),15(S) enantiomer. |
| 14,15-(cis)-EET | 1.0 | ~100 | The cis-epoxide configuration is more potent than the trans-configuration. |
Alternative Strategy: Soluble Epoxide Hydrolase (sEH) Inhibition
An alternative and widely explored approach to augmenting EET-mediated signaling is the inhibition of the soluble epoxide hydrolase (sEH), the enzyme responsible for EET degradation. By inhibiting sEH, the half-life and bioavailability of endogenous EETs are increased. Numerous sEH inhibitors (sEHIs) have been developed and are in various stages of preclinical and clinical investigation.
Comparison of Approaches:
| Feature | 14,15-EET Analogs (e.g., this compound) | Soluble Epoxide Hydrolase Inhibitors (sEHIs) |
| Mechanism of Action | Direct agonism at putative EET receptors. | Indirectly increases the concentration of all endogenous EETs by preventing their degradation. |
| Specificity | Can be designed for specific EET regioisomers. | Affects the levels of all sEH substrates, including various EETs and other epoxidized fatty acids. |
| Pharmacokinetics | Can be engineered for improved stability and oral bioavailability. | Dependent on the pharmacokinetic properties of the specific inhibitor. |
| In Vivo Efficacy | Demonstrated to lower blood pressure and protect against renal injury. | Shown to be effective in models of hypertension, inflammation, and neuropathic pain.[1][2] |
Experimental Protocols
Bovine Coronary Artery Vasorelaxation Assay
This ex vivo experiment is a standard method to assess the vasodilatory effects of vasoactive compounds.
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and cleaned of surrounding tissue. The artery is then cut into 3-5 mm rings.
-
Mounting: The arterial rings are mounted in an organ bath containing Krebs buffer solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams. Following equilibration, the rings are pre-contracted with a thromboxane (B8750289) A₂ mimetic, U46619 (typically 10-30 nM), to induce a stable contraction of 50-70% of the maximal response to potassium chloride (KCl).
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (e.g., this compound) to the organ bath.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by U46619. The ED₅₀ value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated.
Signaling Pathways and Mechanisms
The vasodilatory effect of 14,15-EET and its analogs is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.
References
Safety Operating Guide
Navigating the Safe Disposal of 14,15-EET-SI: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 14,15-EET-SI (14,15-epoxyeicosatrienoic acid sulfonimide, silylated) is a critical component of laboratory safety and operational integrity. While specific institutional protocols must always be followed, this guide provides essential safety and logistical information to inform the development of a comprehensive disposal plan for this compound.
Core Safety and Handling Data
All quantitative data regarding the physical and chemical properties of this compound are crucial for a proper risk assessment before handling and disposal. The following table summarizes key information derived from available safety data sheets and product information.
| Property | Data | Source |
| Chemical Name | N-(methylsulfonyl)-13-(3-pentyloxiranyl)-5Z,8Z,11Z-tridecatrienamide | Cayman Chemical |
| CAS Number | 218461-97-3 | Cayman Chemical |
| Molecular Formula | C₂₁H₃₅NO₄S | Cayman Chemical[1] |
| Formula Weight | 397.6 g/mol | Cayman Chemical[1] |
| Formulation | A solution in methyl acetate | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1], MedchemExpress.com[2], United States Biological[3] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml | Cayman Chemical[1] |
Recommended Disposal Protocol
The following procedure outlines a recommended workflow for the safe disposal of this compound. This protocol is based on general principles for handling silylated and sulfonated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) before proceeding.
Experimental Protocol: Deactivation and Disposal of this compound
Objective: To hydrolyze the silyl (B83357) group and prepare the compound for disposal as aqueous chemical waste.
Materials:
-
This compound in its original solvent (e.g., methyl acetate)
-
Appropriate organic solvent for dilution (e.g., heptane)
-
tert-Butyl alcohol
-
Dilute aqueous acid (e.g., 1M HCl) or a suitable acidic buffer
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves
-
Calibrated pH meter or pH strips
-
Labeled aqueous chemical waste container
Procedure:
-
Initial Dilution: In a fume hood, dilute the this compound solution with a dry hydrocarbon solvent, such as heptane. The goal is to reduce the concentration of the reactive silyl group.
-
Quenching of Silyl Group: While stirring the diluted solution, slowly add an excess of tert-butyl alcohol dropwise. This step is designed to quench the reactive silyl group.
-
Hydrolysis: After the initial quenching, slowly add dilute aqueous acid (e.g., 1M HCl) to the solution with continued stirring. This will facilitate the hydrolysis of the silyl ether and sulfonimide moieties.
-
pH Neutralization: Monitor the pH of the aqueous layer. Neutralize the solution by adding a suitable base (e.g., sodium bicarbonate) until the pH is within the acceptable range for your facility's aqueous waste stream (typically between 6 and 8).
-
Waste Collection: Separate the organic and aqueous layers. The aqueous layer, now containing the hydrolyzed and less hazardous byproducts, can be transferred to a properly labeled aqueous chemical waste container. The organic layer should be disposed of as flammable liquid waste.[4]
-
Container Labeling and Storage: Ensure the waste container is clearly labeled with the chemical contents and stored in a designated satellite accumulation area until collection by your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste collection.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound, grounded in established chemical safety principles, empowers laboratory professionals to manage their chemical waste streams responsibly and safely. By adhering to these guidelines and consulting with institutional safety officers, researchers can ensure a safe laboratory environment while advancing their scientific endeavors.
References
Personal protective equipment for handling 14,15-EET-SI
Essential Safety and Handling Guide for 14,15-EET-SI
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (N-(methylsulfonyl)-13-(3-pentyloxiranyl)-5Z,8Z,11Z-tridecatrienamide). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Given that this compound is supplied as a solution in methyl acetate (B1210297), a flammable and potentially irritating solvent, a comprehensive approach to personal protection is mandatory. The following PPE is recommended to minimize exposure and ensure safety.[1][2]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | To prevent skin contact with the compound and the methyl acetate solvent. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and potential vapors. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised. | To minimize skin exposure to spills. |
| Respiratory | All handling should be conducted in a well-ventilated area, preferably a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for the safe handling of this compound.
Storage:
-
Store at -20°C in a tightly sealed, original container.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store in a well-ventilated area.[2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower.
-
Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Use compatible labware, such as glass or PTFE. Keep containers tightly closed when not in use.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[2][4] Place the absorbed material and any contaminated items into a sealed, properly labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Disposal:
-
Chemical Waste: Collect all unused this compound solution in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[4]
-
Contaminated Materials: Dispose of all items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, in a designated solid hazardous waste container.[4] Do not mix with general laboratory trash.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[4]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] All disposal activities must comply with local, state, and federal regulations for hazardous waste management.
Experimental Protocols and Signaling Pathways
Experimental Protocol: Aortic Ring Vasodilation Assay
This protocol outlines a standard method for assessing the vasoactive properties of this compound using isolated aortic rings.[5][6][7][8]
1. Preparation of Aortic Rings:
- Euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional protocols.
- Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit Solution (KHS).
- Clean the aorta of surrounding adipose and connective tissue.
- Cut the aorta into rings of approximately 1-2 mm in length.
2. Mounting and Equilibration:
- Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously bubbled with carbogen (B8564812) gas (95% O2 / 5% CO2).
- Connect the upper hook to an isometric force transducer to record changes in tension.
- Apply a resting tension (typically 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.
3. Viability Check and Pre-contraction:
- Assess the viability of the aortic rings by inducing a contraction with a standard depolarizing agent, such as KCl (e.g., 80 mM).
- After washing out the KCl and allowing the tension to return to baseline, induce a submaximal, stable contraction using a vasoconstrictor like phenylephrine (B352888) (e.g., 10⁻⁶ M).
4. Generation of Concentration-Response Curve:
- Once a stable contraction plateau is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
- Record the relaxation response at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
Signaling Pathways
14,15-EET and its analogs are known to activate several signaling pathways involved in cellular processes like proliferation, migration, and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
